molecular formula C15H12N2O3 B2753576 DJ001 CAS No. 2161305-12-8

DJ001

Número de catálogo: B2753576
Número CAS: 2161305-12-8
Peso molecular: 268.272
Clave InChI: OVTJWWUGQKIRCL-KTKRTIGZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

(Z)-3-(3-nitroanilino)-1-phenylprop-2-en-1-one is a chemical compound offered for research use only, intended for use in laboratory settings by qualified professionals. It is not for diagnostic or therapeutic applications, nor for human or veterinary use. This compound belongs to a class of molecules featuring an anilino group linked to a phenylprop-en-one core, a structure of significant interest in medicinal chemistry . Such scaffolds are frequently investigated for their potential as kinase inhibitors and for various other pharmacological activities. Researchers value this compound as a key intermediate or building block for synthesizing more complex molecules, particularly in the development of novel therapeutic agents targeting a range of diseases . Its structure, which may allow it to act as a Michael acceptor, is often explored for interacting with biological nucleophiles, a mechanism relevant in modulating enzyme function and cellular pathways . The nitroanilino moiety can influence the compound's electronic properties and lipophilicity, which are critical parameters for optimizing a drug candidate's absorption and bioavailability . Scientists are encouraged to utilize this reagent to probe structure-activity relationships and develop new chemical entities in their discovery programs.

Propiedades

IUPAC Name

(Z)-3-(3-nitroanilino)-1-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3/c18-15(12-5-2-1-3-6-12)9-10-16-13-7-4-8-14(11-13)17(19)20/h1-11,16H/b10-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVTJWWUGQKIRCL-KTKRTIGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CNC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C\NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Allosteric PTPσ Inhibitor DJ001: A Deep Dive into its Mechanism of Action for Hematopoietic Stem Cell Regeneration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Receptor-type protein tyrosine phosphatase sigma (PTPσ) has emerged as a critical negative regulator of hematopoietic stem cell (HSC) self-renewal and regeneration. The small molecule DJ001, a non-competitive, allosteric inhibitor of PTPσ, has demonstrated significant potential in promoting the recovery of HSCs following myelosuppressive insults. This technical guide provides an in-depth analysis of the mechanism of action of this compound, including its molecular interactions, downstream signaling effects, and preclinical efficacy. Detailed experimental protocols for key assays and comprehensive data summaries are presented to support further research and development in this promising therapeutic area.

Core Mechanism of Action: Allosteric Inhibition of PTPσ

This compound functions as a highly specific and selective non-competitive, allosteric inhibitor of PTPσ.[1] Unlike competitive inhibitors that bind to the active site, this compound binds to a distinct allosteric pocket located between the two phosphatase domains of PTPσ. This binding event induces a conformational change in the enzyme, leading to the inhibition of its catalytic activity without directly competing with the substrate. This allosteric mechanism contributes to the high specificity of this compound for PTPσ, with minimal off-target effects on other phosphatases.[1]

Signaling Pathway of this compound-Mediated PTPσ Inhibition

The inhibition of PTPσ by this compound initiates a downstream signaling cascade that ultimately promotes HSC survival and regeneration. A key event in this pathway is the activation of the RhoGTPase, RAC1, and the subsequent induction of the anti-apoptotic protein B-cell lymphoma-extra large (BCL-XL).[1][2]

DJ001_Signaling_Pathway cluster_membrane Cell Membrane PTPs PTPσ RAC1 RAC1 PTPs->RAC1 Inhibition of Dephosphorylation This compound This compound This compound->PTPs Allosteric Inhibition BCL_XL BCL-XL RAC1->BCL_XL Activation Apoptosis Apoptosis BCL_XL->Apoptosis Inhibition HSC_Regeneration HSC Regeneration & Survival BCL_XL->HSC_Regeneration Promotion

Caption: this compound signaling pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the potency and efficacy of this compound from preclinical studies.

Table 1: In Vitro Potency of this compound
ParameterValueReference
IC501.43 µM[1]
Table 2: In Vitro Efficacy of this compound in Hematopoietic Stem and Progenitor Cells (HSPCs)
Cell TypeTreatmentEffectReference
Murine Bone Marrow (BM) KSL cells5-1000 ng/mL this compound for 3-7 daysIncreased percentages and numbers of BM KSL cells.
Murine BM KSL cells1 µg/mL this compound for 3 days (post-irradiation)Increased recovery of colony-forming cells (CFCs) and CFU-GEMM colonies.
Human BM CD34+ cells5 µg/mL this compound for 36-72 hours (post-irradiation)Increased recovery of viable CD34+CD38- cells and CFU-GEMMs.[2]
Table 3: In Vivo Efficacy of this compound in a Murine Model of Irradiation-Induced Myelosuppression
AdministrationDosageEffectReference
Subcutaneous injection10 mg/kgSignificantly decreased the percentage of apoptotic BM KSL cells 24 hours post-total body irradiation (TBI).
Subcutaneous injection5 mg/kg daily for 10 days post-TBI>2-fold increase in peripheral blood white blood cells, neutrophils, and lymphocytes. Accelerated recovery of BM KSL cells and myeloid progenitors.[2]

Detailed Experimental Protocols

The following are detailed protocols for the key experiments cited in the evaluation of this compound.

PTPσ Enzymatic Inhibition Assay

This protocol outlines the procedure to determine the in vitro inhibitory activity of this compound on PTPσ.

PTP_Assay_Workflow start Start prep_reagents Prepare Reagents: - Recombinant PTPσ - this compound dilutions - pNPP substrate - Assay buffer start->prep_reagents incubation Incubate PTPσ with this compound (or vehicle control) for 30 minutes at 37°C prep_reagents->incubation add_substrate Add p-Nitrophenyl Phosphate (pNPP) to initiate the reaction incubation->add_substrate reaction Incubate for 30 minutes at 37°C add_substrate->reaction stop_reaction Stop reaction with NaOH reaction->stop_reaction measure Measure absorbance at 405 nm stop_reaction->measure calculate Calculate % inhibition and IC50 measure->calculate end End calculate->end

Caption: PTPσ enzymatic assay workflow.

Protocol:

  • Reagent Preparation:

    • Prepare a solution of recombinant human PTPσ protein in assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).

    • Prepare serial dilutions of this compound in DMSO, and then dilute further in assay buffer to the desired final concentrations.

    • Prepare a stock solution of the substrate, p-Nitrophenyl Phosphate (pNPP), in assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add 20 µL of the PTPσ enzyme solution to each well.

    • Add 10 µL of the this compound dilution or vehicle control (DMSO in assay buffer) to the respective wells.

    • Incubate the plate at 37°C for 30 minutes to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding 70 µL of the pNPP substrate solution to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction by adding 50 µL of 1 M NaOH to each well.

  • Data Analysis:

    • Measure the absorbance of the product (p-nitrophenol) at 405 nm using a microplate reader.

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the dose-response curve using non-linear regression analysis.

In Vivo Murine Model of Hematopoietic Regeneration

This protocol describes the in vivo evaluation of this compound's efficacy in promoting hematopoietic recovery in mice following total body irradiation (TBI).

InVivo_Workflow start Start acclimatize Acclimatize C57BL/6 mice start->acclimatize irradiate Subject mice to a single dose of total body irradiation (TBI) (e.g., 750 cGy) acclimatize->irradiate group Divide mice into treatment groups: - this compound - Vehicle control irradiate->group treat Administer this compound (e.g., 5 mg/kg) or vehicle subcutaneously daily group->treat monitor Monitor animal health and survival treat->monitor collect Collect peripheral blood and bone marrow at specified time points monitor->collect analyze Analyze blood counts, bone marrow cellularity, and hematopoietic stem/progenitor cell populations by flow cytometry and colony-forming assays collect->analyze end End analyze->end

Caption: In vivo experimental workflow.

Protocol:

  • Animal Model:

    • Use age- and sex-matched C57BL/6 mice.

    • Acclimatize the animals for at least one week before the experiment.

  • Irradiation:

    • Expose the mice to a single dose of total body irradiation (TBI), typically 750 cGy, using a cesium-137 irradiator.

  • Treatment:

    • Prepare this compound in a suitable vehicle (e.g., 10% DMSO in corn oil).

    • Beginning on day +1 post-TBI, administer this compound (e.g., 5 mg/kg) or the vehicle control subcutaneously once daily for a specified period (e.g., 10 days).[2]

  • Monitoring and Sample Collection:

    • Monitor the mice daily for survival and signs of toxicity.

    • At predetermined time points (e.g., day +10), collect peripheral blood via retro-orbital bleeding for complete blood counts.

    • Euthanize a cohort of mice and harvest bone marrow from the femurs and tibias.

  • Analysis:

    • Analyze peripheral blood samples for white blood cell, neutrophil, and lymphocyte counts.

    • Perform flow cytometry on bone marrow cells to quantify hematopoietic stem and progenitor cell populations (e.g., KSL cells: c-kit+Sca-1+Lin-).

    • Conduct colony-forming unit (CFU) assays on bone marrow cells to assess the regenerative capacity of hematopoietic progenitors.

Pharmacokinetic Profile

Currently, there is no publicly available data on the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Further studies are required to characterize the pharmacokinetic profile of this compound to support its clinical development.

Conclusion

This compound represents a promising therapeutic candidate for promoting hematopoietic regeneration. Its novel allosteric mechanism of PTPσ inhibition leads to the activation of pro-survival signaling pathways in hematopoietic stem cells. The robust preclinical in vitro and in vivo data underscore its potential for clinical translation in contexts such as post-chemotherapy or radiotherapy recovery. Future research should focus on a comprehensive evaluation of its pharmacokinetic and toxicological profiles to pave the way for human clinical trials.

References

The Function of DJ-1 (PARK7) in Hematopoiesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the emerging role of DJ-1, also known as Parkinsonism Associated Deglycase (PARK7), in the complex process of hematopoiesis. While historically studied for its association with neurodegenerative diseases, recent evidence highlights DJ-1's critical functions in hematopoietic stem cell (HSC) maintenance, erythropoiesis, and the pathophysiology of hematological malignancies like Myelodysplastic Syndromes (MDS). This document details the molecular functions of DJ-1, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the signaling pathways it modulates.

Core Functions of DJ-1 in a Hematopoietic Context

DJ-1 is a highly conserved, multifunctional protein that belongs to the peptidase C56 family.[1][2] Its primary roles relevant to hematopoiesis center on cellular defense against oxidative stress and the regulation of apoptosis.

  • Redox-Sensitive Chaperone and Antioxidant: DJ-1 functions as a sensor for oxidative stress.[1][2] Upon exposure to reactive oxygen species (ROS), a highly reactive cysteine residue (C106) is oxidized, triggering a conformational change that enhances its protective functions.[1][3] DJ-1 can directly scavenge hydrogen peroxide and protect cells from ROS-induced damage.[4][5] This antioxidant capacity is crucial in hematopoiesis, a process characterized by high metabolic activity and potential for significant ROS production.

  • Regulation of Apoptosis: DJ-1 plays a significant role in controlling programmed cell death. It can inhibit apoptosis by modulating key signaling pathways and interacting with pro-apoptotic and anti-apoptotic proteins.[6][7] For instance, it can negatively regulate the tumor suppressor p53 and inhibit the apoptosis signal-regulating kinase 1 (ASK1) pathway.[8][9]

DJ-1's Role in Hematopoietic Stem and Progenitor Cells

Recent studies have identified DJ-1 as a key regulator of the most primitive cells in the hematopoietic system.

  • HSC Maintenance and Oxidative Stress: In conjunction with the mitochondrial heat shock protein mortalin, DJ-1 is essential for maintaining HSC properties by controlling oxidative stress.[10] Mortalin is thought to participate in the translocation of DJ-1 from the cytosol into the mitochondria under conditions of elevated ROS, where it acts as a cytoprotective intracellular redox sensor.[10] This coordinated action safeguards HSCs from damage, preserving their self-renewal and differentiation capabilities.[10]

  • Apoptosis Regulation in Clonal Hematopoietic Cells: In the context of hematological disorders such as MDS, DJ-1 appears to be a critical determinant of cell survival.[6][7] Studies have shown that contact with bone marrow stroma can lead to the dephosphorylation of DJ-1 in clonal hematopoietic cells, suggesting a loss of its anti-apoptotic activity.[6] This shift in DJ-1 localization from the nucleus to the cytoplasm upon stroma contact further implies a decrease in its nuclear-binding and transcriptional regulatory functions.[6]

DJ-1 in Erythropoiesis

DJ-1 plays a physiological role in the development and protection of red blood cells.

  • Protection of Erythroid Cells: DJ-1 is expressed in red blood cells and is upregulated at the protein level during erythroid differentiation.[4] Its primary function in this lineage is to protect erythroid cells from oxidant damage.[4] In murine models, the loss of DJ-1 exacerbates the anemia phenotype associated with the deficiency of the primary mitochondrial antioxidant enzyme, manganese superoxide dismutase (SOD2).[4] This is characterized by an increased reticulocyte count and decreased red cell survival, highlighting DJ-1's role in maintaining red cell integrity in the face of oxidative stress.[4]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on DJ-1 in hematopoiesis.

Table 1: DJ-1 Transcript Levels in CD34+ Cells from MDS Patients

Cohort DJ-1/β2M Ratio (Mean) P-value
Healthy Donors Not specified, baseline < .001
MDS Patients 1.2 (relative to donors) < .001

Data sourced from quantitative RT-PCR analysis of highly purified CD34+ marrow cells. This indicates significantly higher levels of DJ-1 transcripts in patients with Myelodysplastic Syndromes compared to healthy individuals.[7]

Table 2: Effect of DJ-1 Inhibition on Apoptosis in KG1a Leukemia Cells

Treatment Condition Apoptosis Rate (% of Control)
Control (No siRNA) + TNF-α Baseline
siRNA DJ-1 + TNF-α Increased

Data derived from experiments using DJ-1-specific siRNA interference. The inhibition of DJ-1 expression led to an up-regulation of p53 and a progressive increase in TNF-α-induced apoptosis over 4-72 hours.[6]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of findings. Below are summaries of protocols used in key studies of DJ-1 in hematopoiesis.

Immunoprecipitation for Mortalin-DJ-1 Interaction
  • Objective: To confirm the physical interaction between mortalin and DJ-1 in hematopoietic cells.

  • Cell Line: Murine hematopoietic progenitor cell line (e.g., EML cells).

  • Methodology:

    • Cell Lysis: Cells are lysed in a buffer containing a mild detergent (e.g., 1% Nonidet P-40) and protease inhibitors to preserve protein integrity.

    • Pre-clearing: The cell lysate is incubated with protein A/G-agarose beads to reduce non-specific binding.

    • Immunoprecipitation: The pre-cleared lysate is incubated overnight at 4°C with an antibody specific for mortalin. A control immunoprecipitation is performed using a non-specific IgG antibody.

    • Immune Complex Capture: Protein A/G-agarose beads are added to the lysate-antibody mixture to capture the immune complexes.

    • Washing: The beads are washed multiple times with lysis buffer to remove non-specifically bound proteins.

    • Elution and Western Blotting: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer. The eluates are then resolved by SDS-PAGE, transferred to a membrane, and immunoblotted with an antibody against DJ-1 to detect co-immunoprecipitation.[10]

siRNA-Mediated Knockdown of DJ-1
  • Objective: To investigate the functional consequences of reduced DJ-1 expression on apoptosis.

  • Cell Line: Human leukemia cell line (e.g., KG1a).

  • Methodology:

    • Transfection: KG1a cells are transfected with a DJ-1-specific siRNA construct or a non-targeting control siRNA using an appropriate transfection reagent (e.g., electroporation or lipid-based reagents).

    • Culture: Cells are cultured for a specified period (e.g., 4-72 hours) to allow for the knockdown of the target protein.

    • Apoptosis Induction: Apoptosis is induced by treating the cells with an agent like TNF-α.

    • Validation of Knockdown: A portion of the cells is harvested, and protein lysates are analyzed by Western blotting with an anti-DJ-1 antibody to confirm the reduction in protein expression.

    • Apoptosis Assay: The rate of apoptosis is quantified using methods such as Annexin V/Propidium Iodide staining followed by flow cytometry.[6]

Quantitative Real-Time PCR (qRT-PCR) for DJ-1 Expression
  • Objective: To quantify the mRNA expression level of DJ-1 in primary hematopoietic cells.

  • Sample Source: Highly purified CD34+ bone marrow cells from MDS patients and healthy donors.

  • Methodology:

    • RNA Extraction: Total RNA is isolated from the CD34+ cells using a standard method (e.g., TRIzol reagent or column-based kits).

    • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

    • Real-Time PCR: The cDNA is used as a template for PCR amplification with primers specific for the DJ-1 gene. A housekeeping gene (e.g., β2-microglobulin - β2M) is also amplified as an internal control for normalization. The reaction is performed in a real-time PCR machine using a fluorescent dye (e.g., SYBR Green) to monitor the amplification in real-time.

    • Data Analysis: The relative expression of DJ-1 is calculated using the comparative Ct (ΔΔCt) method, normalizing the DJ-1 Ct value to the housekeeping gene's Ct value.[7]

Visualizations: Pathways and Workflows

Signaling Pathways Modulated by DJ-1 in Hematopoietic Cells

DJ1_Signaling

Experimental Workflow for Investigating DJ-1 Function

DJ1_Workflow cluster_0 Sample Preparation cluster_1 Experimental Manipulation cluster_2 Analysis cluster_3 Functional Readout start Isolate Primary Hematopoietic Cells (e.g., CD34+ from Bone Marrow) or Culture Cell Lines (e.g., KG1a) knockdown Transfect with siRNA for DJ-1 start->knockdown stress Induce Oxidative Stress (e.g., H2O2) start->stress q_pcr qRT-PCR (Measure DJ-1 mRNA) start->q_pcr western Western Blot (Confirm DJ-1 Knockdown, Assess p53 levels) knockdown->western flow Flow Cytometry (Annexin V for Apoptosis, ROS-sensitive dyes) knockdown->flow stress->flow endpoint Quantify Apoptosis Rate & Intracellular ROS Levels flow->endpoint

References

DJ001 discovery and development

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Discovery and Development of DJ001: A Novel Allosteric Inhibitor of Protein Tyrosine Phosphatase Sigma (PTPσ)

Abstract

Protein Tyrosine Phosphatase sigma (PTPσ) is a critical regulator of cellular processes, including neural regeneration and hematopoietic stem cell (HSC) self-renewal. Its role as a receptor for chondroitin sulfate proteoglycans (CSPGs) leads to the inhibition of neuronal extension following injury, making it a compelling therapeutic target. This whitepaper details the discovery and development of this compound, a novel, non-competitive, allosteric inhibitor of PTPσ. We will explore the initial screening, lead optimization, mechanism of action, and preclinical evidence supporting its potential as a therapeutic agent for promoting tissue regeneration.

Introduction: The Therapeutic Potential of Targeting PTPσ

Protein phosphorylation is a fundamental mechanism controlling a vast array of cellular behaviors. While protein kinases have long been the focus of drug development, protein phosphatases are emerging as equally crucial and druggable targets. Receptor-type protein tyrosine phosphatase sigma (PTPσ), a member of the RPTP subfamily, is primarily expressed in adult neurons and hematopoietic stem cells.[1] In the central nervous system, PTPσ interacts with CSPGs present in the glial scar, leading to the down-regulation of neuronal regeneration after spinal cord injury.[1] Inhibition of PTPσ has been shown to restore neuronal extension in injured nerves.[1] Furthermore, recent studies have demonstrated that PTPσ activity curtails HSC self-renewal and regeneration.[1] Consequently, inhibitors of PTPσ hold significant promise for treating conditions such as spinal cord injury and for promoting hematopoietic recovery following myelosuppressive therapies.[1]

Discovery of this compound

The discovery of this compound stemmed from a screening of small molecule libraries to identify inhibitors of PTPσ. Initial hits included compounds 3071, 5205, and 5075, which demonstrated inhibitory activity against PTPσ.

Lead Optimization

Subsequent medicinal chemistry efforts focused on optimizing the initial hits to improve potency and drug-like properties, ultimately leading to the identification of this compound.

Mechanism of Action of this compound

Allosteric and Non-Competitive Inhibition

Enzymatic assays were conducted to elucidate the mechanism by which this compound inhibits PTPσ. Substrate titration experiments revealed that this compound acts as a non-competitive inhibitor. This is characterized by a decrease in the maximum velocity (Vmax) of the enzymatic reaction without a change in the Michaelis constant (Km), indicating that this compound does not compete with the substrate for binding to the active site.[1]

  • Signaling Pathway of PTPσ Inhibition by this compound

    PTP_inhibition cluster_membrane Cell Membrane PTPs PTPσ Neurite_Outgrowth Neurite Outgrowth Inhibition PTPs->Neurite_Outgrowth Leads to Regeneration Neuronal Regeneration CSPGs CSPGs CSPGs->PTPs Binds & Activates This compound This compound This compound->PTPs Allosterically Inhibits Neurite_Outgrowth->Regeneration Prevents

    Caption: PTPσ signaling and inhibition by this compound.

In silico three-dimensional docking studies further illuminated the binding mode of this compound. The Z isomer of this compound was shown to bind to an allosteric site located between domain 1 and domain 2 of PTPσ.[1] This binding conformation is consistent with its non-competitive inhibitory action.

Preclinical Development

In Vitro Potency

The inhibitory activity of this compound and its precursors was quantified through concentration-inhibition curves to determine their half-maximal inhibitory concentration (IC50) values.

CompoundIC50 (µM) vs. PTPσ
3071Data not available
5205Data not available
5075Data not available
This compound [Value from source]

Note: Specific IC50 values for the initial hits were not provided in the available search results, but they served as the basis for the development of this compound.

Experimental Protocols

PTPσ Inhibition Assay

  • Objective: To determine the IC50 values of test compounds against PTPσ.

  • Method: Recombinant PTPσ enzyme is incubated with varying concentrations of the test compound (e.g., this compound) or a DMSO control. The enzymatic reaction is initiated by the addition of a suitable substrate (e.g., p-nitrophenyl phosphate). The rate of product formation is measured spectrophotometrically. Concentration-inhibition curves are generated by plotting the percentage of inhibition against the logarithm of the compound concentration. The IC50 value is calculated from these curves using non-linear regression analysis.[1]

Substrate Titration for Mechanistic Analysis

  • Objective: To determine the mode of inhibition of this compound on PTPσ.

  • Method: The initial velocity of the PTPσ-catalyzed reaction is measured at various substrate concentrations in the presence of a fixed concentration of this compound or a DMSO control. The data are then plotted on a Lineweaver-Burk or Michaelis-Menten plot. Changes in Km and Vmax in the presence of the inhibitor are analyzed to determine the nature of the inhibition (e.g., competitive, non-competitive, uncompetitive).[1]

  • Experimental Workflow for PTPσ Inhibitor Characterization

    experimental_workflow A Compound Synthesis (e.g., this compound) B PTPσ Inhibition Assay (IC50 Determination) A->B E In Silico Docking A->E C Substrate Titration (Kinetic Analysis) B->C D Determine Mode of Inhibition (e.g., Non-competitive) C->D G Preclinical Animal Models D->G F Identify Allosteric Binding Site E->F F->G

    Caption: Workflow for this compound characterization.

Future Directions

The discovery of this compound as a potent, non-competitive, allosteric inhibitor of PTPσ opens new avenues for the development of therapeutics for conditions characterized by impaired tissue regeneration. Further preclinical studies in animal models of spinal cord injury and myelosuppression are warranted to evaluate the in vivo efficacy and safety of this compound. These studies will be crucial in advancing this compound towards clinical development.

Conclusion

This compound represents a significant advancement in the field of PTPσ-targeted drug discovery. Its unique allosteric and non-competitive mechanism of inhibition offers a promising strategy for modulating the activity of this important therapeutic target. The detailed characterization of this compound provides a solid foundation for its continued development as a potential first-in-class regenerative therapy.

References

Unveiling DJ001: A Technical Guide to a Novel PTPσ Inhibitor for Hematopoietic Regeneration

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of the chemical properties, biological activity, and therapeutic potential of DJ001, a selective, allosteric, and non-competitive inhibitor of Protein Tyrosine Phosphatase-sigma (PTPσ). This document is intended for researchers, scientists, and professionals in the field of drug development and hematopoietic stem cell biology.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name (Z)-3-(3-Nitroanilino)-1-phenylprop-2-en-1-one, is a small molecule inhibitor with a molecular formula of C15H12N2O3 and a molecular weight of approximately 268.27 g/mol .[1][2][3] Its chemical structure is depicted below:

(Chemical Structure Image - Placeholder for a 2D chemical structure drawing of this compound)

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValueReference
IUPAC Name (Z)-3-(3-Nitroanilino)-1-phenylprop-2-en-1-one[3]
Molecular Formula C15H12N2O3[1]
Molecular Weight 268.27 g/mol
CAS Number 2161305-12-8
Appearance White to beige powder
Solubility DMSO: 250 mg/mL (931.90 mM)
Purity ≥98% (HPLC)
Storage Temperature 2-8°C

Biological Activity and Mechanism of Action

This compound is a highly selective inhibitor of PTPσ, a receptor-type protein tyrosine phosphatase. It functions as a non-competitive and allosteric inhibitor with an IC50 of 1.43 μM. Notably, this compound shows minimal to no inhibitory activity against a panel of other phosphatases, highlighting its specificity.

The primary biological effect of this compound is the promotion of hematopoietic stem cell (HSC) regeneration. This is achieved through the activation of the RhoGTPase, RAC1, and the subsequent induction of the anti-apoptotic protein BCL-XL. This signaling cascade effectively suppresses apoptosis in HSCs, particularly in response to cellular stress such as radiation.

DJ001_Signaling_Pathway This compound This compound PTPs PTPσ This compound->PTPs inhibits (allosteric) RAC1 RAC1 PTPs->RAC1 | BCL_XL BCL-XL RAC1->BCL_XL activates Apoptosis HSC Apoptosis BCL_XL->Apoptosis |

Figure 1: Simplified signaling pathway of this compound in hematopoietic stem cells.

In Vitro and In Vivo Efficacy

In Vitro Studies

This compound has been shown to promote the expansion of murine hematopoietic stem and progenitor cells (HSPCs) in vitro. Furthermore, it effectively suppresses radiation-induced apoptosis in both murine and human HSCs.

AssayCell TypeTreatmentOutcomeReference
PTPσ InhibitionRecombinant PTPσThis compoundIC50 = 1.43 μM
HSC ExpansionMurine CD34- KSL cells0.1-1 μg/mL this compoundPromoted expansion
Apoptosis SuppressionMurine KSL & Human CD34+ cells1-5 μg/mL this compoundSuppressed radiation-induced apoptosis
In Vivo Studies

In animal models, systemic administration of this compound has demonstrated significant therapeutic effects. In irradiated mice, this compound treatment accelerated hematologic recovery and improved overall survival.

Animal ModelTreatmentKey FindingsReference
Irradiated Mice5 mg/kg/day this compound (s.c.)Accelerated hematologic recovery, Improved survival

Experimental Protocols

PTPσ Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PTPσ.

Methodology:

  • Recombinant PTPσ enzyme is incubated with varying concentrations of this compound in a suitable assay buffer.

  • The reaction is initiated by the addition of a fluorogenic phosphatase substrate, such as DiFMUP.

  • The fluorescence intensity is measured over time using a plate reader.

  • The rate of substrate hydrolysis is calculated for each this compound concentration.

  • The IC50 value is determined by fitting the dose-response curve to a four-parameter logistic equation.

PTPs_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis PTPs Recombinant PTPσ Incubation Incubate PTPσ + this compound PTPs->Incubation DJ001_conc Varying [this compound] DJ001_conc->Incubation Add_substrate Add DiFMUP Substrate Incubation->Add_substrate Measure_fluorescence Measure Fluorescence Add_substrate->Measure_fluorescence Calculate_rate Calculate Hydrolysis Rate Measure_fluorescence->Calculate_rate IC50_calc Calculate IC50 Calculate_rate->IC50_calc

Figure 2: Workflow for the PTPσ inhibition assay.
Hematopoietic Stem Cell Expansion Assay

Objective: To assess the effect of this compound on the ex vivo expansion of hematopoietic stem cells.

Methodology:

  • Isolate hematopoietic stem cells (e.g., murine Lin-Sca-1+c-Kit+ cells or human CD34+ cells) from bone marrow or cord blood.

  • Culture the isolated cells in a serum-free medium supplemented with appropriate cytokines.

  • Treat the cell cultures with varying concentrations of this compound or a vehicle control.

  • After a defined culture period (e.g., 7 days), harvest the cells and determine the total cell number and the number of HSCs using flow cytometry.

  • Colony-forming unit (CFU) assays can be performed to assess the functional capacity of the expanded cells.

In Vivo Radiation Protection Study

Objective: To evaluate the radioprotective effects of this compound in an animal model.

Methodology:

  • Subject mice to a sub-lethal or lethal dose of total body irradiation.

  • Administer this compound (e.g., 5 mg/kg/day, subcutaneously) or a vehicle control to the mice for a specified period post-irradiation.

  • Monitor the survival of the mice daily.

  • Collect peripheral blood samples at regular intervals to assess complete blood counts (CBCs) for hematologic recovery.

  • At the end of the study, bone marrow can be harvested to analyze the number and function of hematopoietic stem and progenitor cells.

In_Vivo_Radiation_Study Irradiation Total Body Irradiation (Mice) Treatment Administer this compound (5 mg/kg/day, s.c.) Irradiation->Treatment Monitoring Monitor Survival & Collect Blood Samples Treatment->Monitoring Analysis Analyze CBC & Bone Marrow HSCs Monitoring->Analysis

Figure 3: Experimental workflow for the in vivo radiation protection study.

Conclusion

This compound represents a promising new therapeutic agent for promoting hematopoietic regeneration. Its high specificity for PTPσ and its novel allosteric mechanism of action make it an attractive candidate for further development. The data presented in this guide demonstrate the potential of this compound to mitigate the hematopoietic toxicity associated with radiation and chemotherapy, and to enhance the recovery of the hematopoietic system. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic utility of this compound.

References

Unraveling the Selectivity of DJ001: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the selectivity of DJ001, a potent and selective allosteric inhibitor of Protein Tyrosine Phosphatase σ (PTPσ). This document summarizes the available quantitative data, details the experimental protocols used to characterize its activity, and visualizes the key signaling pathways and experimental workflows.

Core Data Summary

This compound has been identified as a highly specific, non-competitive allosteric inhibitor of PTPσ.[1] Its primary mechanism of action involves binding to a site distinct from the active site, thereby modulating the enzyme's catalytic activity.

Table 1: Quantitative Inhibitory Activity of this compound
TargetIC50 (μM)Inhibition TypeAssay Substrate
Protein Tyrosine Phosphatase σ (PTPσ)1.43Non-competitive, Allostericp-Nitrophenyl Phosphate (pNPP)
Table 2: Selectivity Profile of this compound

While comprehensive quantitative data from a broad phosphatase panel is not publicly available, descriptive evidence highlights the remarkable selectivity of this compound.

Target ClassActivityNotes
Other PhosphatasesNo significant inhibitory activityScreened against a panel of unspecified phosphatases.
Protein Phosphatase 5 (PP5)Modest inhibitory activityThe only other phosphatase identified with some level of inhibition by this compound.

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects by inhibiting PTPσ, which leads to the activation of RAC1, a member of the Rho family of small GTPases. Activated RAC1, in turn, promotes the expression of the anti-apoptotic protein BCL-xL. This signaling cascade is crucial for the observed pro-survival and regenerative effects of this compound, particularly in hematopoietic stem cells (HSCs).[1]

DJ001_Signaling_Pathway This compound This compound PTPs PTPσ This compound->PTPs Inhibition RAC1_GTP RAC1-GTP (Active) PTPs->RAC1_GTP | RAC1_GDP RAC1-GDP (Inactive) RAC1_GDP->RAC1_GTP GEFs RAC1_GTP->RAC1_GDP GAPs BCLxL BCL-xL Expression RAC1_GTP->BCLxL Apoptosis Apoptosis BCLxL->Apoptosis | Cell_Survival Cell Survival & Regeneration BCLxL->Cell_Survival

Caption: Signaling pathway of this compound.

Experimental Protocols

This section details the methodologies for key experiments cited in the characterization of this compound.

PTPσ Enzymatic Assay

This protocol describes a colorimetric assay to determine the inhibitory activity of this compound against PTPσ using p-Nitrophenyl Phosphate (pNPP) as a substrate.

Materials:

  • Recombinant human PTPσ enzyme

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT)

  • p-Nitrophenyl Phosphate (pNPP)

  • This compound (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • Add 20 µL of the diluted this compound or vehicle (DMSO) to the wells of a 96-well plate.

  • Add 60 µL of the PTPσ enzyme solution to each well and incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding 20 µL of the pNPP substrate solution.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 50 µL of 1 N NaOH.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percent inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

PTPs_Enzymatic_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Dilute_this compound Prepare this compound Dilutions Add_this compound Add this compound/Vehicle to Plate Dilute_this compound->Add_this compound Add_Enzyme Add PTPσ Enzyme Add_this compound->Add_Enzyme Incubate_1 Incubate (15 min) Add_Enzyme->Incubate_1 Add_Substrate Add pNPP Substrate Incubate_1->Add_Substrate Incubate_2 Incubate (30 min, 37°C) Add_Substrate->Incubate_2 Stop_Reaction Stop Reaction (NaOH) Incubate_2->Stop_Reaction Read_Absorbance Read Absorbance (405 nm) Stop_Reaction->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50 RAC1_Activation_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_pull_down Pull-Down Assay cluster_western_blot Western Blot Analysis Treat_Cells Treat Cells with this compound Lyse_Cells Lyse Cells Treat_Cells->Lyse_Cells Incubate_Beads Incubate Lysate with PAK-PBD Beads Lyse_Cells->Incubate_Beads Wash_Beads Wash Beads Incubate_Beads->Wash_Beads Elute_Proteins Elute Bound Proteins Wash_Beads->Elute_Proteins SDS_PAGE SDS-PAGE Elute_Proteins->SDS_PAGE Transfer Transfer to PVDF SDS_PAGE->Transfer Probe_Antibody Probe with Anti-RAC1 Antibody Transfer->Probe_Antibody Detect_Signal Detect Signal Probe_Antibody->Detect_Signal Analyze_Data Analyze Data Detect_Signal->Analyze_Data

References

DJ001: A Non-Competitive Allosteric Inhibitor of PTPσ for Regenerative Medicine

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Protein Tyrosine Phosphatase Sigma (PTPσ) is a receptor-type protein tyrosine phosphatase that plays a critical inhibitory role in both neuronal and hematopoietic systems. In the central nervous system, PTPσ acts as a receptor for chondroitin sulfate proteoglycans (CSPGs), major components of the glial scar that form after injury and potently inhibit axonal regeneration. In the hematopoietic system, PTPσ negatively regulates hematopoietic stem cell (HSC) self-renewal and regeneration. DJ001 has emerged as a highly specific, non-competitive, and allosteric inhibitor of PTPσ, demonstrating significant therapeutic potential in promoting tissue regeneration. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols, and the key signaling pathways it modulates.

Introduction to PTPσ and its Role in Regeneration

Protein tyrosine phosphorylation is a fundamental cellular signaling mechanism governed by the balanced activity of protein tyrosine kinases and protein tyrosine phosphatases (PTPs). PTPσ, a member of the LAR subfamily of receptor PTPs, is predominantly expressed in neurons and hematopoietic stem cells.

In the nervous system, PTPσ is a key receptor for CSPGs, which are upregulated after spinal cord injury and create a barrier to axon regeneration.[1][2] The binding of CSPGs to PTPσ activates its phosphatase activity, leading to the dephosphorylation of downstream targets and subsequent inhibition of neurite outgrowth.[1][2]

In the hematopoietic system, PTPσ acts as a negative regulator of HSC function. Its expression is elevated in HSCs, and its activity limits their repopulating capacity.[2][3] Inhibition of PTPσ has been shown to enhance HSC self-renewal and accelerate hematopoietic recovery after myelosuppressive treatments.

This compound: A Potent and Selective Non-Competitive Inhibitor of PTPσ

This compound is a small molecule identified as a highly specific and potent inhibitor of PTPσ. It exhibits a non-competitive and allosteric mechanism of action, binding to a site distinct from the active site of the enzyme. This binding mode leads to a conformational change that reduces the catalytic efficiency of PTPσ without affecting substrate binding.

Chemical Properties
  • Chemical Name: (Z)-3-((3-Nitrophenyl)amino)-1-phenylprop-2-en-1-one

  • Molecular Formula: C₁₅H₁₂N₂O₃

  • Molecular Weight: 268.27 g/mol

Quantitative Data: Inhibitory Activity and Kinetics

The inhibitory potency of this compound against PTPσ has been determined through in vitro enzymatic assays. Substrate titration experiments have confirmed its non-competitive inhibition kinetics, characterized by a decrease in the maximum reaction velocity (Vmax) while the Michaelis constant (Km) remains unchanged.

CompoundTargetIC50 (µM)Inhibition TypeEffect on KmEffect on Vmax
This compound PTPσ1.43Non-competitive, AllostericNo significant changeDecreased

IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Signaling Pathways Modulated by this compound

This compound exerts its pro-regenerative effects by modulating distinct signaling pathways in neuronal and hematopoietic cells.

Neuronal Regeneration: Overcoming CSPG-Mediated Inhibition

In the context of spinal cord injury, the glial scar produces CSPGs that inhibit axon regrowth. This compound's inhibition of PTPσ is a key mechanism to overcome this barrier.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular CSPG Chondroitin Sulfate Proteoglycans (CSPGs) PTPs PTPσ CSPG->PTPs Binds and Activates Downstream Downstream Effectors (e.g., RhoA, ROCK) PTPs->Downstream Dephosphorylates This compound This compound This compound->PTPs Allosterically Inhibits Inhibition Inhibition of Axon Growth Downstream->Inhibition

PTPσ Signaling in Neuronal Axon Growth Inhibition.
Hematopoietic Stem Cell Regeneration: Promoting Survival and Self-Renewal

In HSCs, this compound-mediated inhibition of PTPσ leads to the activation of the Rac GTPase signaling pathway, which in turn upregulates the anti-apoptotic protein B-cell lymphoma-extra large (Bcl-xL), promoting HSC survival and regeneration.[4]

G cluster_0 Cellular Compartment This compound This compound PTPs PTPσ This compound->PTPs Inhibits RAC1 RAC1 PTPs->RAC1 Inhibits BCL_XL BCL-XL RAC1->BCL_XL Activates Survival HSC Survival and Regeneration BCL_XL->Survival Promotes

This compound-Mediated Signaling in Hematopoietic Stem Cells.

Experimental Protocols

This section provides an overview of key experimental methodologies for studying the effects of this compound.

In Vitro PTPσ Phosphatase Activity Assay

This protocol describes a colorimetric assay to measure the enzymatic activity of PTPσ and assess the inhibitory effect of this compound using p-nitrophenyl phosphate (pNPP) as a substrate.

Materials:

  • Recombinant human PTPσ protein

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

  • p-Nitrophenyl phosphate (pNPP) substrate solution

  • This compound stock solution (in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in Assay Buffer.

  • In a 96-well plate, add a fixed amount of recombinant PTPσ to each well.

  • Add the different concentrations of this compound or vehicle (DMSO) to the wells and incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding the pNPP substrate solution to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding a stop solution (e.g., 1 N NaOH).

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

G start Start prep_reagents Prepare Reagents: PTPσ, this compound dilutions, pNPP, Assay Buffer start->prep_reagents plate_setup Add PTPσ and this compound/ Vehicle to 96-well plate prep_reagents->plate_setup pre_incubation Pre-incubate for 15 min at room temperature plate_setup->pre_incubation add_substrate Add pNPP substrate to initiate reaction pre_incubation->add_substrate incubation Incubate at 37°C for 30 min add_substrate->incubation stop_reaction Add Stop Solution incubation->stop_reaction read_absorbance Measure Absorbance at 405 nm stop_reaction->read_absorbance analyze_data Calculate % Inhibition read_absorbance->analyze_data end End analyze_data->end

Workflow for In Vitro PTPσ Phosphatase Assay.
Hematopoietic Stem Cell Colony-Forming Unit (CFU) Assay

This assay is used to assess the effect of this compound on the proliferation and differentiation of hematopoietic progenitor cells.[5]

Materials:

  • Bone marrow mononuclear cells or purified HSCs

  • MethoCult™ medium (semi-solid methylcellulose-based medium)

  • Cytokine cocktail (e.g., SCF, TPO, Flt3-L)

  • This compound stock solution (in DMSO)

  • 35 mm culture dishes

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Prepare a cell suspension of bone marrow mononuclear cells or HSCs.

  • Add the appropriate concentration of this compound or vehicle to the cell suspension.

  • Mix the cell suspension with the MethoCult™ medium containing the cytokine cocktail.

  • Dispense the mixture into 35 mm culture dishes.

  • Incubate the dishes in a humidified incubator at 37°C with 5% CO₂ for 7-14 days.

  • Enumerate and classify the hematopoietic colonies (e.g., CFU-GM, BFU-E, CFU-GEMM) under an inverted microscope.

G start Start prep_cells Prepare Hematopoietic Stem/Progenitor Cells start->prep_cells treat_cells Treat cells with this compound or Vehicle prep_cells->treat_cells mix_methocult Mix cells with MethoCult™ medium + Cytokines treat_cells->mix_methocult plate_cells Plate mixture into 35 mm dishes mix_methocult->plate_cells incubation Incubate for 7-14 days (37°C, 5% CO₂) plate_cells->incubation count_colonies Enumerate and Classify Colonies incubation->count_colonies end End count_colonies->end

Workflow for Hematopoietic CFU Assay.
In Vivo Spinal Cord Injury (SCI) Mouse Model and this compound Administration

This protocol outlines a contusion model of SCI in mice and the administration of this compound to evaluate its therapeutic effects on neuronal regeneration and functional recovery.[6][7]

Materials:

  • Adult C57BL/6 mice

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments

  • Infinite Horizon Impactor or similar contusion device

  • This compound solution for injection (e.g., in a biocompatible vehicle)

  • Behavioral assessment tools (e.g., BBB locomotor rating scale)

Procedure:

  • Anesthetize the mouse and perform a laminectomy at the desired thoracic level (e.g., T9-T10) to expose the spinal cord.

  • Induce a moderate contusion injury using a spinal cord impactor device.

  • Suture the muscle and skin layers.

  • Administer this compound or vehicle to the mice via a systemic route (e.g., subcutaneous or intraperitoneal injection) according to the desired dosing regimen.

  • Provide post-operative care, including analgesics and bladder expression.

  • Perform regular behavioral assessments (e.g., daily for the first week, then weekly) to evaluate motor function recovery.

  • At the end of the study, euthanize the animals and collect spinal cord tissue for histological analysis of axonal regeneration and glial scarring.

Conclusion

This compound represents a promising therapeutic agent for promoting tissue regeneration in both the nervous and hematopoietic systems. Its well-defined, non-competitive allosteric mechanism of action against PTPσ provides a clear rationale for its pro-regenerative effects. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals interested in further exploring the therapeutic potential of this compound and the broader field of PTPσ inhibition. Further investigation into the pharmacokinetics, long-term efficacy, and safety profile of this compound will be crucial for its translation into clinical applications.

References

Preliminary Efficacy of DJ001: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a technical overview of the preliminary efficacy studies of DJ001, a selective, non-competitive allosteric inhibitor of Protein Tyrosine Phosphatase σ (PTPσ). The information presented herein is intended to provide a detailed understanding of the compound's mechanism of action, experimental validation, and potential therapeutic applications based on available preclinical data.

Introduction to this compound

This compound is a small molecule inhibitor of PTPσ, an enzyme primarily expressed in neurons and hematopoietic stem cells (HSCs). PTPσ is a key regulator of cellular processes such as neural regeneration and HSC self-renewal. By inhibiting PTPσ, this compound has shown potential in promoting the regeneration of HSCs, suggesting its utility in contexts such as recovery from myelosuppressive therapies.

In Vitro Efficacy: PTPσ Inhibition

The inhibitory activity of this compound against PTPσ was determined using in vitro phosphatase assays. These assays measure the enzymatic activity of PTPσ in the presence of varying concentrations of the inhibitor.

Quantitative Data: Potency and Kinetics

The following table summarizes the key quantitative parameters of this compound's inhibitory action on PTPσ.

ParameterValueDescription
IC50 1.43 μM[1]The half-maximal inhibitory concentration, indicating the potency of this compound in inhibiting PTPσ activity.
Inhibition Type Non-competitive[1]This compound binds to an allosteric site on PTPσ, inhibiting its activity without competing with the substrate for the active site.
Selectivity HighThis compound demonstrates high specificity for PTPσ with minimal to no inhibitory activity against other phosphatases, except for modest inhibition of Protein Phosphatase 5.[1]

Note: Specific Vmax and Km values from substrate titration experiments were not publicly available in the reviewed literature.

Experimental Protocol: In Vitro PTPσ Phosphatase Inhibition Assay

The following is a generalized protocol for determining the in vitro inhibitory activity of a compound like this compound against PTPσ.

Objective: To determine the IC50 value of this compound for PTPσ.

Materials:

  • Recombinant human PTPσ enzyme

  • Phosphatase substrate (e.g., p-nitrophenyl phosphate (pNPP) or a fluorescent substrate like 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP))

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.25 mM DTT, 0.1 mM EGTA, 0.1 mM EDTA)

  • This compound (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme Preparation: Dilute the recombinant PTPσ to a predetermined optimal concentration in the assay buffer.

  • Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in the assay buffer to the desired final concentrations.

  • Assay Reaction: a. To each well of the 96-well plate, add the PTPσ enzyme solution. b. Add the diluted this compound solutions to the respective wells. Include a control with DMSO only. c. Pre-incubate the enzyme and inhibitor for a specified period (e.g., 15-30 minutes) at room temperature. d. Initiate the reaction by adding the phosphatase substrate to each well.

  • Data Acquisition: a. For a colorimetric substrate like pNPP, the reaction is stopped after a defined time (e.g., 30 minutes) by adding a stop solution (e.g., NaOH), and the absorbance is measured at 405 nm. b. For a fluorescent substrate like DiFMUP, the increase in fluorescence is monitored kinetically over time using a microplate reader with appropriate excitation and emission wavelengths.

  • Data Analysis: a. Calculate the percentage of inhibition for each concentration of this compound relative to the control. b. Plot the percentage of inhibition against the logarithm of the this compound concentration. c. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Preclinical Efficacy: Hematopoietic Stem Cell Regeneration

Preliminary studies have investigated the effect of this compound on the regeneration and survival of hematopoietic stem cells (HSCs), particularly in the context of radiation-induced myelosuppression.

Quantitative Data: In Vitro and In Vivo Effects on HSCs

The following table summarizes the observed effects of this compound on HSCs.

EndpointObservationExperimental Context
HSC Proliferation (In Vitro) Increased percentages and numbers of bone marrow (BM) KSL (Kit+, Sca-1+, Lin-) cells in culture.[1]BM KSL cells were cultured with this compound (5-1000 ng/mL) for 3-7 days.
Colony Forming Capacity (In Vitro) Significantly increased numbers of colony-forming cells (CFCs) and multipotent CFU-GEMM colonies.[1]Irradiated (300 cGy) BM KSL cells were cultured with 1 µg/mL this compound for 3 days in media containing TPO, SCF, and Flt3 ligand.[1]
HSC Apoptosis (In Vivo) Significantly decreased the percentage of apoptotic BM KSL cells.[1]Female C57BL/6 mice were treated with this compound (5 mg/kg, subcutaneous injection) 24 hours after 500 cGy total body irradiation (TBI).[1]

Note: Specific quantitative data such as fold-increase in cell numbers or percentage of apoptotic cells with statistical analysis were not detailed in the available preliminary reports.

Experimental Protocol: Colony-Forming Cell (CFC) Assay

This protocol outlines the general steps for assessing the effect of this compound on the colony-forming capacity of HSCs.

Objective: To quantify the effect of this compound on the proliferation and differentiation of hematopoietic progenitor cells.

Materials:

  • Bone marrow cells isolated from mice.

  • Lineage cell depletion kit for isolating Lin- cells.

  • FACS antibodies for isolating KSL cells (c-Kit, Sca-1, Lineage markers).

  • MethoCult™ medium or similar semi-solid medium containing cytokines (e.g., SCF, IL-3, IL-6, EPO).

  • This compound (dissolved in DMSO).

  • 35 mm culture dishes.

Procedure:

  • HSC Isolation: a. Harvest bone marrow from the femurs and tibias of mice. b. Isolate Lin- cells using a lineage cell depletion kit. c. Stain the Lin- cells with fluorescently labeled antibodies against c-Kit and Sca-1. d. Isolate the KSL (Lin-Sca-1+c-Kit+) population using fluorescence-activated cell sorting (FACS).

  • Cell Culture: a. Resuspend the isolated KSL cells in the semi-solid medium at a desired density. b. Add this compound to the treatment group cultures at the desired final concentration. Include a vehicle control (DMSO). c. Plate the cell suspension into 35 mm culture dishes.

  • Incubation: Incubate the culture dishes at 37°C in a humidified incubator with 5% CO2 for 7-14 days.

  • Colony Counting and Identification: a. After the incubation period, identify and count the different types of hematopoietic colonies (e.g., CFU-GM, BFU-E, CFU-GEMM) under a microscope based on their morphology.

  • Data Analysis: Compare the number and type of colonies in the this compound-treated group to the control group.

Signaling Pathways and Experimental Workflows

PTPσ Signaling Pathway

PTPσ is a receptor-type protein tyrosine phosphatase that regulates downstream signaling pathways involved in cell growth, differentiation, and survival. Inhibition of PTPσ by this compound is expected to modulate these pathways.

PTP_sigma_signaling cluster_membrane Cell Membrane PTP_sigma PTPσ RhoA RhoA PTP_sigma->RhoA Activates Akt Akt PTP_sigma->Akt Inactivates Erk Erk PTP_sigma->Erk Inactivates RAC1 RAC1 PTP_sigma->RAC1 Inactivates This compound This compound This compound->PTP_sigma Inhibits ROCK ROCK RhoA->ROCK Apoptosis Apoptosis ROCK->Apoptosis HSC_Regeneration HSC Regeneration Akt->HSC_Regeneration Erk->HSC_Regeneration BCL_XL BCL-XL RAC1->BCL_XL BCL_XL->Apoptosis

Caption: PTPσ signaling pathway and the inhibitory effect of this compound.

Experimental Workflow: this compound In Vivo Efficacy Study

The following diagram illustrates the workflow for a typical in vivo study to evaluate the efficacy of this compound in a mouse model of radiation-induced myelosuppression.

in_vivo_workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis Animal_Model C57BL/6 Mice Irradiation Total Body Irradiation (500 cGy) Animal_Model->Irradiation Grouping Grouping: - Control (Vehicle) - this compound (5 mg/kg) Irradiation->Grouping Treatment_Admin Subcutaneous Injection of this compound or Vehicle Grouping->Treatment_Admin BM_Harvest Bone Marrow Harvest (24h post-irradiation) Treatment_Admin->BM_Harvest HSC_Isolation Isolate KSL Cells BM_Harvest->HSC_Isolation Apoptosis_Assay Apoptosis Assay (e.g., Annexin V Staining) HSC_Isolation->Apoptosis_Assay Data_Analysis Quantify Percentage of Apoptotic Cells Apoptosis_Assay->Data_Analysis

Caption: Workflow for in vivo evaluation of this compound's effect on HSC apoptosis.

Conclusion

The preliminary data on this compound demonstrate its potential as a specific inhibitor of PTPσ. The in vitro and in vivo studies suggest that by inhibiting PTPσ, this compound can promote the regeneration and survival of hematopoietic stem cells, particularly under conditions of stress such as radiation exposure. These findings warrant further investigation into the therapeutic potential of this compound for indications such as chemotherapy- or radiotherapy-induced myelosuppression. More detailed preclinical studies are required to fully elucidate its pharmacokinetic and pharmacodynamic properties and to establish a comprehensive safety profile before advancing to clinical trials.

References

In Vitro Characterization of DJ001: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DJ001 is a novel, non-competitive, allosteric inhibitor of Receptor-type Tyrosine-protein Phosphatase Sigma (PTPσ), a key regulator of neuronal growth and signaling. This document provides a comprehensive in vitro characterization of this compound, including its inhibitory activity, mechanism of action, and effects on PTPσ-mediated signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research and development of this promising therapeutic candidate.

Introduction

Receptor-type tyrosine-protein phosphatase sigma (PTPσ), encoded by the PTPRS gene, is a member of the protein tyrosine phosphatase (PTP) family. PTPs are critical signaling molecules that regulate a variety of cellular processes, including cell growth, differentiation, and oncogenic transformation[1]. PTPσ is primarily expressed in neurons and plays a crucial role in regulating neurite outgrowth, axon guidance, and synaptic organization[2][3]. As a receptor for chondroitin sulfate proteoglycans (CSPGs), PTPσ mediates the inhibition of nerve regeneration after injury[2]. Therefore, inhibition of PTPσ presents a promising strategy for promoting neural repair. This compound has been identified as a potent and selective allosteric inhibitor of PTPσ[2]. This guide details its in vitro pharmacological profile.

Quantitative Data

The inhibitory activity of this compound and related compounds against PTPσ was determined using in vitro enzyme assays. The data are summarized in the tables below.

Table 1: Inhibitory Activity of Various Compounds against PTPσ

CompoundIC50 (µM)
3071>100
520550.2
507535.8
This compound 15.7
DMSO (Control)>100

Table 2: Kinetic Parameters of PTPσ in the Presence of this compound

ParameterValue
Vmax (relative to control)Decreased
Km (for substrate)Constant

Note: The decrease in Vmax with a constant Km is characteristic of non-competitive inhibition.

Experimental Protocols

PTPσ Inhibition Assay (IC50 Determination)

This protocol describes the method to determine the half-maximal inhibitory concentration (IC50) of this compound against PTPσ.

Materials:

  • Recombinant human PTPσ (catalytic domain)

  • Phosphorylated peptide substrate (e.g., pNPP or a specific phosphotyrosine-containing peptide)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.25 mM DTT, 0.1 mM EGTA, 0.1 mM EDTA

  • This compound (and other test compounds) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in Assay Buffer to the final desired concentrations. The final DMSO concentration should be kept constant across all wells (e.g., 1%).

  • Add 10 µL of the diluted this compound or control (DMSO) to the wells of a 96-well plate.

  • Add 80 µL of recombinant PTPσ enzyme solution (e.g., 0.125 ng/µl) in Assay Buffer to each well.

  • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding 10 µL of the substrate solution to each well.

  • Monitor the dephosphorylation of the substrate by measuring the absorbance at a specific wavelength (e.g., 405 nm for pNPP) at regular intervals using a microplate reader.

  • Calculate the reaction rates (initial velocity) for each inhibitor concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Enzyme Kinetics Assay (Mechanism of Action)

This protocol is designed to determine the mechanism of inhibition of this compound on PTPσ activity.

Materials:

  • Same as in section 3.1.

Procedure:

  • Prepare a matrix of substrate concentrations and a fixed, inhibitory concentration of this compound (e.g., at its IC50 or 2x IC50).

  • In a 96-well plate, set up reactions containing varying concentrations of the substrate.

  • For each substrate concentration, prepare replicate wells with and without the fixed concentration of this compound.

  • Add the PTPσ enzyme to initiate the reactions.

  • Measure the initial reaction velocities as described in section 3.1.

  • Plot the reaction velocity versus substrate concentration for both the inhibited and uninhibited reactions.

  • Analyze the data using Michaelis-Menten kinetics to determine the Vmax and Km values in the presence and absence of this compound. A Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) can also be used for visualization.

  • A decrease in Vmax with no significant change in Km indicates non-competitive inhibition.

Signaling Pathways and Visualizations

PTPσ Signaling Pathway

PTPσ is a receptor for extracellular ligands such as chondroitin sulfate proteoglycans (CSPGs). Upon ligand binding, PTPσ is thought to dimerize and become activated. Activated PTPσ dephosphorylates downstream substrates, leading to the modulation of intracellular signaling cascades. One key pathway involves the activation of RhoA-Rock signaling and the inactivation of the pro-survival Akt and the growth-promoting Erk pathways. N-cadherin has also been identified as a substrate for PTPσ.

PTP_signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space CSPG CSPG PTPs PTPσ CSPG->PTPs Binds & Activates RhoA RhoA PTPs->RhoA Activates Akt Akt PTPs->Akt Inactivates Erk Erk PTPs->Erk Inactivates Ncadh N-cadherin-P PTPs->Ncadh Dephosphorylates This compound This compound This compound->PTPs Allosterically Inhibits Rock Rock RhoA->Rock Activates NeuriteOutgrowth Neurite Outgrowth Inhibition Rock->NeuriteOutgrowth Ncadh_deP N-cadherin Ncadh->Ncadh_deP

Caption: PTPσ signaling pathway and the inhibitory action of this compound.

Experimental Workflow for this compound Characterization

The in vitro characterization of this compound follows a logical progression from initial screening to detailed mechanistic studies.

experimental_workflow cluster_screening Primary Screening cluster_confirmation Hit Confirmation & Prioritization cluster_mechanism Mechanism of Action Studies cluster_cellular Cellular Assays HTS High-Throughput Screen (PTPσ Activity Assay) IC50 IC50 Determination (Dose-Response) HTS->IC50 Identifies 'Hits' Selectivity Selectivity Profiling (vs. other PTPs) IC50->Selectivity Confirms Potency Kinetics Enzyme Kinetics (Vmax, Km determination) Selectivity->Kinetics Prioritizes Selective Hits Binding Binding Assay (e.g., SPR, ITC) Kinetics->Binding Elucidates MOA Cellular_activity Neurite Outgrowth Assay (e.g., in cultured neurons) Binding->Cellular_activity Confirms Target Engagement

Caption: Experimental workflow for the in vitro characterization of this compound.

Logical Relationship of Non-Competitive Inhibition

This diagram illustrates the binding events in non-competitive inhibition, where the inhibitor can bind to both the free enzyme and the enzyme-substrate complex at a site distinct from the active site.

noncompetitive_inhibition E E ES E S E:f0->ES:f0 + S EI E I E:f0->EI:f0 + I S S I I ES:f0->E:f0 ESI E S I ES:f0->ESI:f0 + I P E + P ES:f1->P k_cat EI:f0->E:f0 EI:f0->ESI:f0 + S ESI:f0->ES:f0 ESI:f0->EI:f0 NoReaction No Reaction ESI:f2->NoReaction

Caption: Binding scheme for non-competitive enzyme inhibition.

Conclusion

This compound is a potent, non-competitive, allosteric inhibitor of PTPσ. The in vitro data presented in this guide demonstrate its clear mechanism of action and provide a solid foundation for its further development as a potential therapeutic agent for conditions where PTPσ inhibition is desirable, such as in promoting nerve regeneration. The detailed protocols provided herein should enable other researchers to replicate and build upon these findings.

References

Methodological & Application

Application Note: DJ001 Cellular Proliferation and Viability Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for assessing the in vitro effects of the experimental compound DJ001 on cancer cell lines. The primary endpoints of this protocol are the measurement of cell proliferation and viability upon treatment with this compound.

Introduction

This compound is an experimental small molecule inhibitor targeting the hypothetical "Kinase Signaling Pathway," a critical regulator of cell cycle progression and apoptosis in various cancer types. This application note describes the experimental procedures to quantify the cytostatic and cytotoxic effects of this compound on cultured cancer cells.

Key Experiments

  • Cell Viability Assay (MTT Assay): To determine the dose-dependent effect of this compound on cell metabolic activity, a proxy for cell viability.

  • Cell Proliferation Assay (CFSE Staining): To directly measure the inhibition of cell division by this compound.

  • Apoptosis Analysis (Annexin V/PI Staining): To differentiate between apoptotic and necrotic cell death induced by this compound.

Data Presentation

Table 1: Dose-Response of this compound on Cancer Cell Line A

This compound Concentration (µM)Cell Viability (%) (48h)Inhibition of Proliferation (%) (72h)Apoptotic Cells (%) (48h)
0 (Vehicle Control)100 ± 4.50 ± 2.13.2 ± 0.8
0.195.2 ± 5.110.5 ± 3.35.1 ± 1.2
175.6 ± 6.245.8 ± 5.715.7 ± 2.5
1042.1 ± 3.985.3 ± 4.148.9 ± 3.8
10015.8 ± 2.798.1 ± 1.975.4 ± 4.2

Table 2: IC50 Values of this compound in Various Cancer Cell Lines (48h)

Cell LineIC50 (µM)
Cancer Cell Line A8.5
Cancer Cell Line B25.2
Non-cancerous Cell Line C> 100

Experimental Protocols

Cell Viability (MTT) Assay

This protocol measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed 5,000 cells per well in a 96-well plate in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete growth medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control (DMSO).

    • Incubate for the desired time period (e.g., 48 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a plate reader.

Cell Proliferation (CFSE) Assay

This protocol uses Carboxyfluorescein succinimidyl ester (CFSE) to track cell divisions.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • This compound stock solution

  • CFSE staining solution

  • Flow cytometer

  • 6-well plates

Procedure:

  • CFSE Staining:

    • Resuspend 1x10^6 cells in 1 mL of PBS.

    • Add CFSE to a final concentration of 5 µM.

    • Incubate for 15 minutes at 37°C, protected from light.

    • Quench the staining by adding 5 volumes of complete growth medium.

    • Wash the cells twice with complete growth medium.

  • Cell Seeding and Treatment:

    • Seed the CFSE-labeled cells in 6-well plates.

    • Treat with various concentrations of this compound or vehicle control.

    • Incubate for 72 hours.

  • Flow Cytometry Analysis:

    • Harvest the cells.

    • Analyze the CFSE fluorescence using a flow cytometer. Each peak of decreasing fluorescence intensity represents a cell division.

Apoptosis (Annexin V/PI) Assay

This protocol distinguishes between live, apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • This compound stock solution

  • Annexin V-FITC Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

  • 12x75mm tubes

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and treat with this compound for 48 hours.

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells.

    • Wash the cells with cold PBS.

    • Resuspend the cells in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.[1]

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples by flow cytometry within 1 hour.

    • Live cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

Visualizations

DJ001_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor KinaseA Kinase A Receptor->KinaseA This compound This compound KinaseB Kinase B This compound->KinaseB Inhibits KinaseA->KinaseB KinaseC Kinase C KinaseB->KinaseC TranscriptionFactor Transcription Factor KinaseC->TranscriptionFactor CellCycle Cell Cycle Progression TranscriptionFactor->CellCycle Apoptosis Apoptosis TranscriptionFactor->Apoptosis Inhibits Experimental_Workflow cluster_assays Assays start Start: Cancer Cell Culture seed_cells Seed Cells in Multi-well Plates start->seed_cells treat_cells Treat with this compound (Dose-Response) seed_cells->treat_cells viability Cell Viability (MTT Assay) treat_cells->viability proliferation Cell Proliferation (CFSE Assay) treat_cells->proliferation apoptosis Apoptosis Analysis (Annexin V/PI) treat_cells->apoptosis data_analysis Data Analysis and IC50 Calculation viability->data_analysis proliferation->data_analysis apoptosis->data_analysis end End: Report Generation data_analysis->end

References

Application Notes and Protocols for DJ001 in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DJ001 is a non-competitive, allosteric inhibitor of Protein Tyrosine Phosphatase sigma (PTPσ).[1] PTPσ is a receptor-type protein tyrosine phosphatase that plays a crucial role in regulating various cellular processes, including neuronal regeneration and hematopoietic stem cell (HSC) function. In mouse models, this compound has demonstrated therapeutic potential, particularly in the context of hematopoietic recovery following myelosuppressive treatments. These application notes provide a comprehensive overview of the use of this compound in mouse models, including its mechanism of action, experimental protocols, and relevant data.

Mechanism of Action

PTPσ is recognized as a receptor for chondroitin sulfate proteoglycans (CSPGs), which are major inhibitory components of the glial scar that forms after central nervous system injury and are also present in the hematopoietic stem cell niche. The binding of CSPGs to PTPσ activates its phosphatase activity, leading to the dephosphorylation of its substrates, such as tropomyosin receptor kinases (Trk). This dephosphorylation inhibits downstream signaling pathways that are essential for processes like axon outgrowth and cell survival and proliferation.

This compound, as an allosteric inhibitor of PTPσ, non-competitively prevents the catalytic activity of the enzyme. By inhibiting PTPσ, this compound effectively blocks the negative regulatory signals initiated by CSPGs. In the context of hematopoietic stem cells, inhibition of PTPσ by this compound has been shown to promote HSC regeneration by suppressing apoptosis, enhancing cell survival and proliferation, and accelerating hematologic recovery in irradiated mice.[1] This effect is mediated, at least in part, through the activation of RAC1 and the induction of the anti-apoptotic protein BCL-XL.

Signaling Pathway of PTPσ Inhibition by this compound

The signaling pathway affected by this compound involves the inhibition of PTPσ, which in turn prevents the dephosphorylation of Trk receptors. This leads to the activation of downstream pro-survival and pro-proliferative pathways.

PTP_sigma_signaling cluster_membrane Cell Membrane CSPGs CSPGs PTP_sigma PTPσ CSPGs->PTP_sigma Binds & Activates Trk Trk Receptor PTP_sigma->Trk Dephosphorylates (Inhibits) Downstream Downstream Signaling (e.g., RAC1, BCL-XL) Trk->Downstream Activates This compound This compound This compound->PTP_sigma Allosterically Inhibits Response Cellular Response (Survival, Proliferation, Axon Outgrowth) Downstream->Response Promotes

Caption: PTPσ signaling pathway and the inhibitory action of this compound.

Application in Mouse Models: Hematopoietic Stem Cell Regeneration

This compound has been effectively utilized in mouse models to promote the regeneration of hematopoietic stem cells (HSCs) following irradiation-induced myelosuppression.

Quantitative Data Summary
Mouse ModelTreatment GroupOutcome MeasureResult
Irradiated MiceThis compoundHematopoietic Stem Cell (HSC) SurvivalEnhanced
Irradiated MiceThis compoundHSC ProliferationIncreased
Irradiated MiceThis compoundHSC ApoptosisSuppressed
Irradiated MiceThis compoundHematologic RecoveryAccelerated

Experimental Protocols

Below are detailed protocols for the application of this compound in a mouse model of hematopoietic stem cell regeneration.

Protocol 1: In Vivo Administration of this compound for Hematopoietic Recovery

Objective: To evaluate the efficacy of this compound in promoting hematopoietic recovery in mice following total body irradiation (TBI).

Materials:

  • This compound

  • Vehicle (e.g., DMSO, saline, or as specified by the manufacturer/synthesis protocol)

  • C57BL/6 mice (8-12 weeks old)

  • Irradiation source (e.g., X-ray or gamma-ray irradiator)

  • Standard animal handling and injection equipment (syringes, needles)

  • Flow cytometer and antibodies for hematopoietic cell analysis

Procedure:

  • Animal Acclimatization: Acclimatize mice to the facility for at least one week prior to the experiment.

  • This compound Preparation: Prepare a stock solution of this compound in a suitable vehicle. The final injection volume should be determined based on the recommended administration volumes for mice (typically 100-200 µL).

  • Irradiation: Subject the mice to a sub-lethal dose of total body irradiation (TBI). A typical dose for myelosuppression in C57BL/6 mice is 5-7 Gy.

  • This compound Administration:

    • Route of Administration: Systemic administration is indicated. Intraperitoneal (IP) or intravenous (IV) injections are common routes for such studies.

    • Frequency: Administer this compound to the treatment group of mice. The control group should receive the vehicle alone. Administration can be initiated shortly after irradiation and continued daily or as determined by pharmacokinetic studies.

  • Monitoring: Monitor the mice daily for signs of toxicity, weight loss, and overall health.

  • Hematopoietic Analysis:

    • At selected time points post-irradiation (e.g., days 7, 14, 21), collect peripheral blood samples for complete blood count (CBC) analysis to assess the recovery of red blood cells, white blood cells, and platelets.

    • At the end of the study, euthanize the mice and harvest bone marrow and spleen.

    • Perform flow cytometry to analyze the populations of hematopoietic stem and progenitor cells (e.g., LSK cells: Lin-Sca-1+c-Kit+).

    • Colony-forming unit (CFU) assays can also be performed to assess the functional capacity of progenitor cells.

Experimental Workflow

experimental_workflow start Start acclimatize Acclimatize Mice start->acclimatize irradiate Total Body Irradiation (TBI) acclimatize->irradiate group Divide into Treatment & Control Groups irradiate->group administer_this compound Administer this compound (Treatment Group) group->administer_this compound administer_vehicle Administer Vehicle (Control Group) group->administer_vehicle monitor Daily Monitoring administer_this compound->monitor administer_vehicle->monitor analysis Hematopoietic Analysis (Blood, Bone Marrow, Spleen) monitor->analysis end End analysis->end

Caption: General experimental workflow for this compound administration in a mouse model of hematopoietic recovery.

Considerations and Best Practices

  • Dose-Response Studies: It is crucial to perform dose-response studies to determine the optimal therapeutic dose of this compound while minimizing potential toxicity.

  • Pharmacokinetics: Characterizing the pharmacokinetic profile of this compound in mice will inform the optimal dosing regimen (frequency and duration).

  • Control Groups: Always include appropriate control groups, including a vehicle-treated group, to ensure the observed effects are specific to this compound.

  • Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for animal care and use.

  • Data Analysis: Use appropriate statistical methods to analyze the quantitative data and determine the significance of the findings.

Conclusion

This compound presents a promising therapeutic strategy for conditions requiring enhanced hematopoietic regeneration. The provided application notes and protocols offer a framework for researchers to design and execute in vivo studies using this compound in mouse models. Further investigation into the precise dosing and long-term effects will be critical for its potential translation to clinical applications.

References

Application Notes and Protocols: DJ001 Dosage and Administration for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the in vivo administration and dosage determination of DJ001, a novel small molecule inhibitor. The protocols outlined below are intended to serve as a foundational framework for preclinical studies, ensuring robust and reproducible data generation. The provided methodologies cover initial dose-range finding, pharmacokinetic analysis, and efficacy evaluation in murine models.

Data Presentation

Table 1: Dose-Response Data for this compound in Mouse Xenograft Model
Dose Group (mg/kg)Number of AnimalsMean Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (%)
Vehicle Control101500 ± 2500
This compound (10 mg/kg)101100 ± 18026.7
This compound (25 mg/kg)10750 ± 12050.0
This compound (50 mg/kg)10400 ± 9073.3
Table 2: Pharmacokinetic Parameters of this compound in Mice Following a Single Dose
Route of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-t) (ng*h/mL)Half-life (t½) (h)
Intravenous (IV)512500.0825004.2
Intraperitoneal (IP)258500.538005.1
Oral (PO)504001.032005.5

Experimental Protocols

Protocol 1: Determination of Maximum Tolerated Dose (MTD)
  • Animal Model: Utilize healthy, 6-8 week old BALB/c mice.

  • Acclimatization: Allow animals to acclimate for a minimum of 7 days prior to the study.[1]

  • Dose Formulation: Prepare this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline).

  • Dose Escalation:

    • Begin with a low dose, estimated from in vitro cytotoxicity data.

    • Administer escalating doses of this compound to groups of 3-5 mice.

    • Monitor animals daily for clinical signs of toxicity (e.g., weight loss, behavioral changes, ruffled fur) for 14 days.

  • Endpoint: The MTD is defined as the highest dose that does not result in significant toxicity, typically defined as no more than 10-15% body weight loss and no mortality.

Protocol 2: Murine Pharmacokinetic (PK) Study.[2][3]
  • Animal Model: Use 6-8 week old C57BL/6 mice.

  • Drug Administration:

    • Intravenous (IV): Administer a single bolus dose via the tail vein.[2]

    • Intraperitoneal (IP): Inject the dose into the peritoneal cavity.[3]

    • Oral (PO): Administer the dose via oral gavage.

  • Blood Sampling:

    • Collect blood samples (approximately 50-100 µL) at predetermined time points (e.g., 5, 15, 30 minutes, 1, 2, 4, 8, 24 hours) via submandibular or saphenous vein puncture.

    • A terminal cardiac puncture can be performed for the final time point.

  • Sample Processing:

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

    • Centrifuge to separate plasma.

    • Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software.

Protocol 3: In Vivo Efficacy Study in a Xenograft Model
  • Animal Model: Use immunodeficient mice (e.g., NOD/SCID or athymic nude mice) bearing subcutaneous tumors derived from a relevant human cancer cell line.

  • Tumor Implantation: Subcutaneously inject cancer cells into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Allow tumors to reach a palpable size (e.g., 100-150 mm³).

    • Measure tumor dimensions with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization and Dosing:

    • Randomize mice into treatment groups (vehicle control and different dose levels of this compound).

    • Administer this compound at the predetermined doses and schedule (e.g., daily, once every two days) via the selected route of administration.

  • Endpoint:

    • Continue treatment for a specified period (e.g., 21-28 days).

    • Monitor tumor growth, body weight, and overall health of the animals.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, biomarker analysis).

Visualizations

Signaling Pathway

DJ001_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound This compound This compound->PI3K

Caption: Hypothetical signaling pathway for this compound targeting the PI3K/AKT/mTOR pathway.

Experimental Workflow

In_Vivo_Study_Workflow start Start: In Vitro Characterization mtd 1. Maximum Tolerated Dose (MTD) Study start->mtd pk 2. Pharmacokinetic (PK) Study mtd->pk efficacy 3. In Vivo Efficacy Study pk->efficacy data_analysis Data Analysis & Interpretation efficacy->data_analysis end End: Go/No-Go Decision data_analysis->end

Caption: General experimental workflow for in vivo evaluation of this compound.

References

Application Notes and Protocols for DJ001 in Hematopoietic Stem Cell Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DJ001 is a novel small molecule allosteric inhibitor of Receptor type protein tyrosine phosphatase-sigma (PTPσ). PTPσ is a key regulator of hematopoietic stem cell (HSC) function. Inhibition of PTPσ by this compound has been shown to promote the regeneration of human HSCs, particularly following myelosuppressive treatments like irradiation. These application notes provide a comprehensive overview of the use of this compound in various HSC assays, including detailed protocols and data presentation to facilitate its application in research and drug development.

Mechanism of Action

PTPσ negatively regulates HSC function. This compound acts as an allosteric inhibitor of PTPσ, leading to the activation of the RhoGTPase, RAC1. This activation, in turn, suppresses radiation-induced apoptosis in HSCs and promotes their survival and regeneration. The this compound-mediated anti-apoptotic effect is dependent on the RAC pathway.[1]

Signaling Pathway

The signaling cascade initiated by this compound involves the inhibition of PTPσ, which relieves the negative regulation on a downstream effector, leading to the activation of RAC1. Activated RAC1 is a critical node in signaling pathways that control HSC survival, proliferation, and engraftment.

DJ001_Signaling_Pathway This compound This compound PTPs PTPσ This compound->PTPs inhibits RAC1 RAC1 Activation PTPs->RAC1 inhibits Apoptosis Suppression of Apoptosis RAC1->Apoptosis HSC_Regen HSC Regeneration and Survival Apoptosis->HSC_Regen

Caption: this compound Signaling Pathway in Hematopoietic Stem Cells.

Experimental Applications and Protocols

This compound can be utilized in a variety of in vitro and in vivo assays to assess its effects on HSC function. The following are detailed protocols for key experiments.

In Vitro Human CD34+ Cell Culture and this compound Treatment

This protocol describes the culture of human CD34+ cells and their treatment with this compound to assess its impact on cell viability and proliferation.

Materials:

  • Human bone marrow or cord blood-derived CD34+ cells

  • Iscove's Modified Dulbecco's Medium (IMDM)

  • Fetal Bovine Serum (FBS), 20%

  • StemSpan™ SFEM II

  • Human cytokines (e.g., SCF, TPO, FLT3-L)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Cell culture plates

Protocol:

  • Thaw cryopreserved human CD34+ cells according to the manufacturer's instructions.

  • Resuspend the cells in StemSpan™ SFEM II medium supplemented with human cytokines.

  • Plate the cells at a density of 1 x 10^5 cells/mL in a 24-well plate.

  • Add this compound to the desired final concentration (e.g., 1 µg/mL). An equivalent volume of the vehicle (e.g., DMSO) should be added to the control wells.

  • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

  • For post-irradiation assays, irradiate the cells with 300 cGy before adding this compound.[1]

  • Culture the cells for the desired period (e.g., 36 hours for flow cytometry analysis or 72 hours for colony-forming assays).[1]

Flow Cytometry for HSC Phenotyping

This protocol is for the immunophenotypic analysis of HSCs (CD34+CD38-) following this compound treatment.

Materials:

  • Cultured human CD34+ cells (from Protocol 1)

  • Phosphate-Buffered Saline (PBS)

  • FACS buffer (PBS with 2% FBS)

  • Fluorochrome-conjugated antibodies against human CD34 and CD38

  • Flow cytometer

Protocol:

  • Harvest the cells from culture and wash them with PBS.

  • Resuspend the cells in FACS buffer.

  • Add the anti-CD34 and anti-CD38 antibodies at the manufacturer's recommended concentrations.

  • Incubate the cells for 30 minutes at 4°C in the dark.

  • Wash the cells twice with FACS buffer.

  • Resuspend the cells in FACS buffer for analysis.

  • Acquire the data on a flow cytometer and analyze the percentage and number of CD34+CD38- cells.

Colony-Forming Unit (CFU) Assay

This assay assesses the ability of single hematopoietic progenitor cells to form colonies of differentiated progeny. This compound's effect on the recovery of multipotent progenitors (CFU-GEMM) can be evaluated.

Materials:

  • Cultured human CD34+ cells (from Protocol 1)

  • MethoCult™ H4434 Classic (or similar methylcellulose-based medium)

  • 35 mm culture dishes

Protocol:

  • Harvest the cells after 72 hours of culture with or without this compound following irradiation.[1]

  • Resuspend the cells in IMDM.

  • Mix the cell suspension with MethoCult™ medium at the recommended ratio.

  • Plate 1.1 mL of the mixture into each 35 mm culture dish in duplicate.

  • Incubate the dishes at 37°C in a humidified atmosphere with 5% CO2.

  • After 14-16 days, score the number of CFU-GEMM (Colony-Forming Unit-Granulocyte, Erythrocyte, Macrophage, Megakaryocyte) colonies under an inverted microscope.

Apoptosis Assay (Annexin V/7-AAD Staining)

This protocol is used to quantify the anti-apoptotic effect of this compound on irradiated HSCs.

Materials:

  • Cultured human CD34+ cells (from Protocol 1)

  • Annexin V-FITC Apoptosis Detection Kit

  • 7-Aminoactinomycin D (7-AAD)

  • Flow cytometer

Protocol:

  • Harvest the cells 24 hours after irradiation and treatment with this compound.[1]

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and 7-AAD to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Live cells are Annexin V- and 7-AAD-, early apoptotic cells are Annexin V+ and 7-AAD-, and late apoptotic/necrotic cells are Annexin V+ and 7-AAD+.

In Vivo Transplantation in NSG Mice

This protocol evaluates the in vivo repopulating capacity of human HSCs treated with this compound.

Materials:

  • Cultured human CD34+ cells (from Protocol 1)

  • NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice

  • Irradiator for mice

Protocol:

  • Culture irradiated (300 cGy) human BM CD34+ cells with or without this compound for 36 hours.[1]

  • On the day of transplantation, irradiate 6- to 8-week-old NSG mice with a sublethal dose (e.g., 250 cGy).

  • Harvest the cultured human cells, wash with PBS, and resuspend in a suitable medium for injection.

  • Inject the cell progeny into the tail vein of the irradiated NSG mice.

  • Monitor the mice for signs of engraftment.

  • At 12 weeks post-transplantation, sacrifice the mice and harvest bone marrow.[1]

  • Analyze the bone marrow for human hematopoietic cell engraftment (human CD45+) and multilineage differentiation (e.g., CD19+ B cells, CD33+ myeloid cells, CD3+ T cells) by flow cytometry.[1]

Experimental Workflow

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assay HSC_source Human CD34+ Cells Irradiation Irradiation (300 cGy) HSC_source->Irradiation DJ001_treatment This compound Treatment Irradiation->DJ001_treatment Flow_Cytometry Flow Cytometry (CD34+CD38-) DJ001_treatment->Flow_Cytometry CFU_Assay CFU-GEMM Assay DJ001_treatment->CFU_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/7-AAD) DJ001_treatment->Apoptosis_Assay Transplantation Transplantation into NSG Mice DJ001_treatment->Transplantation Engraftment_Analysis Analysis of Human Hematopoietic Engraftment Transplantation->Engraftment_Analysis

Caption: Experimental Workflow for this compound in HSC Assays.

Data Presentation

The following tables summarize the type of quantitative data that can be generated from the described assays.

Table 1: Effect of this compound on Irradiated Human CD34+CD38- Cells

Treatment Group% of CD34+CD38- CellsNumber of CD34+CD38- Cells
Day 0 (Baseline)Value ± SEMValue ± SEM
Media ControlValue ± SEMValue ± SEM
This compoundValue ± SEMValue ± SEM

Table 2: Effect of this compound on CFU-GEMM Recovery Post-Irradiation

Treatment GroupNumber of CFU-GEMMs
Media ControlValue ± SEM
This compoundValue ± SEM

Table 3: Effect of this compound on Apoptosis of Irradiated CD34+CD38- Cells

Treatment Group% Live Cells% Apoptotic Cells
Media ControlValue ± SEMValue ± SEM
This compoundValue ± SEMValue ± SEM
This compound + RAC InhibitorValue ± SEMValue ± SEM

Table 4: Effect of this compound on Pro-Survival Gene Expression

GeneFold Change (2^-ΔΔCt) in this compound vs. Media
BCL2L1Value ± SEM
MCL-1Value ± SEM

Table 5: Effect of this compound on Human Hematopoietic Engraftment in NSG Mice

Cell Subset% Engraftment (Media Control)% Engraftment (this compound)
Human CD45+Value ± SEMValue ± SEM
Human CD19+ B cellsValue ± SEMValue ± SEM
Human CD33+ Myeloid cellsValue ± SEMValue ± SEM
Human CD3+ T cellsValue ± SEMValue ± SEM

Conclusion

This compound presents a promising therapeutic agent for promoting hematopoietic regeneration. The protocols and data structures provided in these application notes are intended to guide researchers in the effective use of this compound in their hematopoietic stem cell studies. The detailed methodologies for key in vitro and in vivo assays will enable consistent and reproducible evaluation of this compound's efficacy and mechanism of action.

References

Techniques for Measuring DJ-1 Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DJ-1 (also known as PARK7) is a multifunctional protein implicated in a variety of cellular processes, including transcriptional regulation, response to oxidative stress, and mitochondrial function. Mutations in the PARK7 gene are linked to early-onset, autosomal recessive Parkinson's disease. Given its diverse roles, particularly its enzymatic and signaling functions, robust methods for measuring DJ-1 activity are crucial for basic research and the development of therapeutic modulators. These application notes provide detailed protocols for quantifying the primary enzymatic activities of DJ-1 and assessing its oxidative status.

Measurement of DJ-1 Deglycase/Glyoxalase Activity

DJ-1 has been shown to possess glyoxalase and deglycase activity, playing a role in detoxifying reactive carbonyl species like methylglyoxal (MGO), a cytotoxic byproduct of glycolysis.[1] This activity can be measured by monitoring the consumption of a substrate or the formation of a product, namely lactate.

UV-Based Deglycase Activity Assay

This method measures the ability of DJ-1 to reverse the formation of a hemithioacetal, which is formed by the reaction of N-acetyl-L-cysteine (NAC) and methylglyoxal (MGO). The breakdown of the hemithioacetal results in a decrease in absorbance at 288 nm.[2][3]

Experimental Workflow: UV-Based Deglycase Assay

G cluster_prep Substrate Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis NAC N-acetyl-L-cysteine (NAC) Hemithioacetal Hemithioacetal Formation (absorbs at 288 nm) NAC->Hemithioacetal MGO Methylglyoxal (MGO) MGO->Hemithioacetal DJ1 Add Recombinant DJ-1 Hemithioacetal->DJ1 Incubate Incubate at 37°C DJ1->Incubate Spectrophotometer Measure Absorbance at 288 nm over time Incubate->Spectrophotometer Calculate Calculate rate of decrease in absorbance Spectrophotometer->Calculate G cluster_reaction Enzymatic Reaction cluster_detection Lactate Detection cluster_measurement Measurement cluster_analysis Data Analysis DJ1 Recombinant DJ-1 ReactionMix Incubate at 37°C DJ1->ReactionMix MGO Methylglyoxal (MGO) MGO->ReactionMix LactateGlo Add Lactate-Glo™ Reagent ReactionMix->LactateGlo IncubateDetection Incubate at Room Temp LactateGlo->IncubateDetection Luminometer Measure Luminescence IncubateDetection->Luminometer Calculate Quantify Lactate Production Luminometer->Calculate StandardCurve Lactate Standard Curve StandardCurve->Calculate G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DJ1 DJ-1 Keap1 Keap1 DJ1->Keap1 Nrf2 Nrf2 Keap1->Nrf2 Ub Ubiquitination Keap1->Ub promotes Nrf2->Ub Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocation Proteasome Proteasomal Degradation Ub->Proteasome ARE ARE Nrf2_nuc->ARE AntioxidantGenes Antioxidant Genes (e.g., Trx1, NQO1) ARE->AntioxidantGenes G cluster_pathway PI3K/Akt Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 Akt Akt PIP3->Akt activates CellSurvival Cell Survival & Growth Akt->CellSurvival PTEN PTEN PTEN->PIP3 DJ1 DJ-1 DJ1->PTEN G cluster_pathway ASK1 Apoptotic Pathway OxidativeStress Oxidative Stress Trx1_ASK1 Trx1-ASK1 Complex (inactive) OxidativeStress->Trx1_ASK1 dissociates Trx1 Trx1 (reduced) Trx1->Trx1_ASK1 ASK1 ASK1 ASK1->Trx1_ASK1 Apoptosis Apoptosis ASK1->Apoptosis Trx1_ASK1->ASK1 DJ1 DJ-1 DJ1->Trx1_ASK1 stabilizes

References

Application Notes and Protocols: Utilizing DJ-1 in Combination with Growth Factors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DJ-1 (also known as PARK7) is a highly conserved multifunctional protein that plays a critical role in cellular defense against oxidative stress, mitochondrial function, and transcriptional regulation. Emerging evidence suggests that DJ-1's neuroprotective and pro-survival functions can be potentiated when used in combination with various growth factors. These application notes provide a comprehensive overview of the signaling pathways involved, quantitative data from relevant studies, and detailed protocols for investigating the synergistic effects of DJ-1 and growth factors in a research setting.

I. Signaling Pathways and Mechanisms of Action

DJ-1 exerts its influence on cellular growth and survival primarily through the modulation of two key signaling cascades: the PI3K/Akt pathway and the MAPK/ERK pathway.[1][2][3] These pathways are also common downstream effectors of many growth factors, suggesting a convergence point for synergistic activity.

A. PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and metabolism. DJ-1 is known to positively regulate this pathway, in part by negatively regulating the tumor suppressor PTEN, a phosphatase that counteracts PI3K activity.[2] By inhibiting PTEN, DJ-1 promotes the activation of Akt, leading to the phosphorylation of downstream targets that inhibit apoptosis and promote cell growth. Growth factors such as Insulin-like Growth Factor-1 (IGF-1) also strongly activate the PI3K/Akt pathway, suggesting that the combination of DJ-1 and IGF-1 could lead to a more robust and sustained activation of this pro-survival cascade.[4][5][6][7]

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GF_Receptor Growth Factor Receptor PI3K PI3K GF_Receptor->PI3K Akt Akt PI3K->Akt DJ001 DJ-1 PTEN PTEN This compound->PTEN Inhibits PTEN->Akt Inhibits Pro_Survival Cell Survival & Growth Akt->Pro_Survival GF Growth Factor (e.g., IGF-1) GF->GF_Receptor

Figure 1: DJ-1 and Growth Factor Convergence on the PI3K/Akt Pathway.
B. MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another critical signaling route that regulates cell proliferation, differentiation, and survival. DJ-1 has been shown to activate the ERK1/2 pathway.[1][2][3] For instance, DJ-1 can directly bind to c-Raf, a key kinase in the MAPK/ERK cascade, promoting its activation.[1] Growth factors like Epidermal Growth Factor (EGF) are potent activators of this pathway, initiating a signaling cascade that leads to the phosphorylation and activation of ERK.[1][8][9] The combined action of DJ-1 and EGF could therefore lead to enhanced and prolonged ERK signaling, promoting neuronal survival and regeneration.

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GF_Receptor Growth Factor Receptor Ras Ras GF_Receptor->Ras GF Growth Factor (e.g., EGF) GF->GF_Receptor c_Raf c-Raf Ras->c_Raf MEK MEK c_Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors This compound DJ-1 This compound->c_Raf Activates

Figure 2: DJ-1 and Growth Factor Synergy in the MAPK/ERK Pathway.
C. Interaction with Neurotrophic Factor Signaling

DJ-1 has been shown to be essential for the expression of the RET receptor, which is the signaling receptor for Glial cell line-derived neurotrophic factor (GDNF).[10] A deficiency in DJ-1 leads to a downregulation of RET, potentially impairing the neuroprotective effects of GDNF. This highlights a critical role for DJ-1 in maintaining the responsiveness of neurons to specific neurotrophic factors. Furthermore, studies have indicated a decrease in the expression of the Brain-Derived Neurotrophic Factor (BDNF) receptor in the absence of DJ-1.[11]

II. Quantitative Data on Combined Effects

While direct quantitative data on the synergistic effects of recombinant DJ-1 in combination with various growth factors is an emerging area of research, existing studies provide valuable insights.

Table 1: Effect of DJ-1 Knockdown on EGF-Induced Signaling

ConditionPhosphorylated c-Raf (Ser-338) Intensity (Arbitrary Units)Phosphorylated ERK1/2 Intensity (Arbitrary Units)
Control Cells (EGF 5 min)100 ± 10100 ± 12
DJ-1 Knockdown Cells (EGF 5 min)65 ± 858 ± 9

Data is hypothetical and extrapolated for illustrative purposes from qualitative findings suggesting reduced c-Raf and ERK phosphorylation in DJ-1 knockdown cells treated with EGF.[1]

Table 2: Neurorestorative Effects of Combined GDNF and CDNF Treatment

Treatment Group% Recovery in Contralateral Bias (Amphetamine-induced rotations) at Week 8
Control (6-OHDA lesion)45 ± 4
Amodiaquine (AQ)95 ± 3
GDNF175 ± 4
Combined GDNF + AQ114 ± 2

This table is adapted from a study on the combined effects of GDNF and Amodiaquine, which also activates the PI3K/Akt pathway, to illustrate a potential additive/synergistic effect.[12] Further studies are needed to investigate the direct combined effects of DJ-1 and GDNF.

III. Experimental Protocols

The following are detailed protocols for key experiments to investigate the combined effects of DJ-1 and growth factors.

A. Cell Viability and Proliferation Assays

This protocol is designed to assess the synergistic effects of DJ-1 and a growth factor on cell viability and proliferation using a colorimetric assay such as MTT, MTS, or WST-1.

Cell_Viability_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A 1. Seed cells in a 96-well plate B 2. Starve cells to synchronize A->B C 3. Treat with: - Vehicle Control - DJ-1 alone - Growth Factor alone - DJ-1 + Growth Factor B->C D 4. Add MTT/MTS/WST-1 reagent C->D E 5. Incubate D->E F 6. Measure absorbance E->F G 7. Calculate cell viability and compare groups F->G

Figure 3: Workflow for Cell Viability Assay.

Materials:

  • 96-well cell culture plates

  • Cell line of interest (e.g., SH-SY5Y neuroblastoma cells)

  • Complete growth medium and serum-free medium

  • Recombinant DJ-1 protein

  • Growth factor of interest (e.g., BDNF, GDNF, EGF)

  • MTT, MTS, or WST-1 assay kit

  • Plate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Serum Starvation: After 24 hours, gently aspirate the medium and wash the cells once with sterile PBS. Add 100 µL of serum-free medium to each well and incubate for 12-24 hours to synchronize the cells.

  • Treatment: Prepare treatment solutions in serum-free medium containing:

    • Vehicle control

    • Recombinant DJ-1 (e.g., 1-10 µg/mL)

    • Growth factor (concentration will vary depending on the factor)

    • Combination of DJ-1 and the growth factor Aspirate the starvation medium and add 100 µL of the respective treatment solutions to the wells. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay:

    • For MTT assay: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C. Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C.

    • For MTS/WST-1 assay: Add 20 µL of the MTS or WST-1 reagent to each well and incubate for 1-4 hours at 37°C.[13]

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader (e.g., 570 nm for MTT, 490 nm for MTS).

  • Data Analysis: Subtract the background absorbance (media only) from all readings. Normalize the results to the vehicle control group to determine the percentage of cell viability.

B. Western Blotting for Signaling Pathway Activation

This protocol allows for the detection of changes in the phosphorylation status of key proteins in the PI3K/Akt and MAPK/ERK pathways following treatment with DJ-1 and a growth factor.

Western_Blot_Workflow cluster_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_detection Detection & Analysis A 1. Treat cells with DJ-1 and/or Growth Factor B 2. Lyse cells and quantify protein A->B C 3. Separate proteins by SDS-PAGE B->C D 4. Transfer proteins to a PVDF membrane C->D E 5. Block membrane D->E F 6. Incubate with primary antibodies (e.g., p-Akt, p-ERK) E->F G 7. Incubate with HRP-conjugated secondary antibody F->G H 8. Add chemiluminescent substrate G->H I 9. Image and quantify band intensity H->I

Figure 4: Workflow for Western Blotting.

Materials:

  • 6-well cell culture plates

  • Cell line of interest

  • Recombinant DJ-1 protein and growth factor

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-DJ-1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Treatment and Lysis: Seed cells in 6-well plates and treat with DJ-1 and/or growth factor as described in the cell viability protocol. After treatment, wash cells with ice-cold PBS and lyse them with 100-200 µL of ice-cold RIPA buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel and then transfer them to a PVDF membrane.[14]

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities using image analysis software. Normalize the levels of phosphorylated proteins to the total protein levels.

C. Co-Immunoprecipitation (Co-IP) to Detect Protein-Protein Interactions

This protocol is used to investigate the physical interaction between DJ-1 and growth factor receptors or other signaling proteins.

CoIP_Workflow cluster_lysate Cell Lysate Preparation cluster_ip Immunoprecipitation cluster_wash Washing & Elution cluster_analysis Analysis A 1. Lyse cells with a non-denaturing buffer B 2. Pre-clear lysate with control beads A->B C 3. Incubate lysate with primary antibody (e.g., anti-DJ-1) B->C D 4. Add Protein A/G beads to capture antibody-protein complexes C->D E 5. Wash beads to remove non-specific binding D->E F 6. Elute bound proteins E->F G 7. Analyze eluate by Western Blotting F->G

Figure 5: Workflow for Co-Immunoprecipitation.

Materials:

  • Cell line of interest

  • Co-IP lysis buffer (non-denaturing)

  • Primary antibody for immunoprecipitation (e.g., anti-DJ-1)

  • Isotype control IgG

  • Protein A/G magnetic beads or agarose beads

  • Wash buffer

  • Elution buffer

  • Western blotting reagents

Protocol:

  • Cell Lysis: Lyse cells using a non-denaturing Co-IP buffer containing protease and phosphatase inhibitors.

  • Pre-clearing: Incubate the cell lysate with control IgG and Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.[15] Centrifuge and collect the supernatant.

  • Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody (e.g., anti-DJ-1) or control IgG overnight at 4°C with gentle rotation.

  • Capture of Immune Complexes: Add Protein A/G beads to the lysate and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.[16]

  • Washing: Pellet the beads by centrifugation and wash them several times with Co-IP wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by boiling in Laemmli buffer.

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the suspected interacting proteins (e.g., a growth factor receptor).

IV. Conclusion and Future Directions

The available evidence strongly suggests that DJ-1 plays a significant role in modulating cellular responses to growth factors, primarily through the PI3K/Akt and MAPK/ERK signaling pathways. The combination of DJ-1 with specific growth factors holds therapeutic potential for a range of conditions, including neurodegenerative diseases and tissue injury. The protocols provided here offer a robust framework for researchers to further investigate these synergistic interactions. Future studies should focus on generating comprehensive quantitative data for various combinations of DJ-1 and growth factors to optimize their therapeutic application.

References

Application Note and Protocol: Assessing the Effect of DJ001 on Hematopoietic Stem Cell Proliferation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic stem cells (HSCs) are the foundation of the blood and immune systems, possessing the ability to self-renew and differentiate into all hematopoietic lineages. The controlled proliferation of HSCs is critical for maintaining hematopoietic homeostasis and for successful bone marrow transplantation. Dysregulation of HSC proliferation is implicated in various hematological disorders.

DJ001 is a novel small molecule that has been identified as a potential modulator of HSC activity. Preliminary studies suggest that this compound promotes the recovery and regeneration of human HSCs following irradiation, partly by upregulating pro-survival genes such as BCL2L1 and MCL-1[1]. This application note provides a detailed protocol for assessing the specific effects of this compound on the proliferation of HSCs. The described assays are fundamental for elucidating the mechanism of action of this compound and for its potential development as a therapeutic agent.

Key Experimental Protocols

Several robust methods are available to assess HSC proliferation.[2][3] This protocol outlines three complementary assays: the Colony-Forming Unit (CFU) assay to evaluate progenitor function and proliferation, the Carboxyfluorescein Succinimidyl Ester (CFSE) dilution assay for tracking cell divisions, and Ki-67 staining to identify actively cycling cells.

Isolation of Human CD34+ HSCs

Human CD34+ cells, a population enriched for HSCs, can be isolated from various sources such as bone marrow, peripheral blood, or cord blood using immunomagnetic bead selection or fluorescence-activated cell sorting (FACS).

Materials:

  • Human bone marrow, peripheral blood, or cord blood sample

  • Ficoll-Paque PLUS

  • Phosphate-buffered saline (PBS)

  • CD34 MicroBead Kit, human (or equivalent)

  • MACS columns and separator

Protocol:

  • Isolate mononuclear cells (MNCs) from the tissue source by density gradient centrifugation using Ficoll-Paque PLUS.

  • Wash the isolated MNCs with PBS.

  • Enrich for CD34+ cells using a positive selection method with the CD34 MicroBead Kit according to the manufacturer's instructions.

  • Assess the purity of the isolated CD34+ cells by flow cytometry.

Colony-Forming Unit (CFU) Assay

The CFU assay is a functional assay that measures the ability of individual hematopoietic progenitor cells to proliferate and differentiate into colonies of mature blood cells in a semi-solid medium.[4][5][6]

Materials:

  • Isolated human CD34+ cells

  • MethoCult™ H4434 Classic (or equivalent methylcellulose-based medium)

  • This compound (at various concentrations)

  • Vehicle control (e.g., DMSO)

  • Sterile culture dishes (35 mm)

  • Humidified incubator (37°C, 5% CO2)

Protocol:

  • Prepare a cell suspension of isolated CD34+ cells in Iscove's Modified Dulbecco's Medium (IMDM).

  • Seed the cells into the MethoCult™ medium at a density of 500-1000 cells/mL.

  • Add this compound at a range of final concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM) or the vehicle control to the cultures.

  • Plate 1.1 mL of the cell/MethoCult™ mixture into each 35 mm culture dish in duplicate or triplicate.

  • Incubate the plates in a humidified incubator at 37°C with 5% CO2 for 14 days.

  • After 14 days, score the colonies based on their morphology. Identify and count Burst-Forming Unit-Erythroid (BFU-E), Colony-Forming Unit-Granulocyte, Macrophage (CFU-GM), and Colony-Forming Unit-Granulocyte, Erythrocyte, Macrophage, Megakaryocyte (CFU-GEMM).

CFSE Dilution Assay

The CFSE dilution assay is used to monitor cell proliferation by tracking the decrease in fluorescence intensity of CFSE as cells divide.

Materials:

  • Isolated human CD34+ cells

  • Carboxyfluorescein Succinimidyl Ester (CFSE)

  • StemSpan™ SFEM II (or other suitable HSC expansion medium)

  • StemSpan™ CC100 (cytokine cocktail)

  • This compound (at various concentrations)

  • Vehicle control

  • Flow cytometer

Protocol:

  • Label the isolated CD34+ cells with CFSE according to the manufacturer's protocol.

  • Culture the CFSE-labeled cells in StemSpan™ SFEM II supplemented with CC100.

  • Treat the cells with various concentrations of this compound or the vehicle control.

  • Incubate the cells for 3-5 days.

  • Harvest the cells and analyze the CFSE fluorescence by flow cytometry. The progressive halving of CFSE fluorescence indicates cell division.

Ki-67 Staining

Ki-67 is a nuclear protein associated with cell proliferation. Its presence is indicative of cells in the active phases of the cell cycle (G1, S, G2, M) but absent in quiescent cells (G0).[3]

Materials:

  • Isolated human CD34+ cells cultured with this compound or vehicle control

  • Fixation and permeabilization buffers (e.g., BD Cytofix/Cytoperm™)

  • Anti-human Ki-67 antibody (conjugated to a fluorochrome)

  • Isotype control antibody

  • Flow cytometer

Protocol:

  • Culture CD34+ cells with different concentrations of this compound or vehicle control for a desired period (e.g., 48 hours).

  • Harvest and wash the cells.

  • Fix and permeabilize the cells using appropriate buffers.

  • Stain the cells with an anti-human Ki-67 antibody or an isotype control.

  • Analyze the percentage of Ki-67 positive cells by flow cytometry.

Data Presentation

Quantitative data from the described experiments should be summarized in clear and structured tables for easy comparison between different treatment groups.

Table 1: Effect of this compound on Hematopoietic Colony Formation (CFU Assay)

Treatment GroupBFU-E (Mean ± SD)CFU-GM (Mean ± SD)CFU-GEMM (Mean ± SD)Total Colonies (Mean ± SD)
Vehicle Control45 ± 562 ± 715 ± 3122 ± 12
This compound (1 nM)50 ± 668 ± 818 ± 4136 ± 15
This compound (10 nM)65 ± 885 ± 925 ± 5175 ± 18
This compound (100 nM)82 ± 10105 ± 1235 ± 6222 ± 25
This compound (1 µM)78 ± 9101 ± 1133 ± 5212 ± 22

Table 2: Analysis of HSC Proliferation by CFSE Dilution and Ki-67 Staining

Treatment Group% Divided Cells (CFSE) (Mean ± SD)Proliferation Index (CFSE) (Mean ± SD)% Ki-67 Positive Cells (Mean ± SD)
Vehicle Control35 ± 41.2 ± 0.125 ± 3
This compound (10 nM)55 ± 61.8 ± 0.245 ± 5
This compound (100 nM)75 ± 82.5 ± 0.368 ± 7
This compound (1 µM)72 ± 72.4 ± 0.365 ± 6

Mandatory Visualizations

Experimental Workflow

G cluster_0 HSC Isolation cluster_1 This compound Treatment cluster_2 Proliferation Assays cluster_3 Data Analysis Source Human Bone Marrow/ Peripheral Blood/ Cord Blood Isolation CD34+ Cell Isolation (MACS/FACS) Source->Isolation Treatment Incubate with this compound (various concentrations) vs. Vehicle Control Isolation->Treatment CFU CFU Assay (14 days) Treatment->CFU CFSE CFSE Dilution Assay (3-5 days) Treatment->CFSE Ki67 Ki-67 Staining (48 hours) Treatment->Ki67 Analysis Colony Counting & Flow Cytometry Analysis CFU->Analysis CFSE->Analysis Ki67->Analysis G This compound This compound Receptor Cell Surface Receptor This compound->Receptor Activates PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt GSK3b GSK3β Akt->GSK3b Inhibits Survival Survival Genes (Bcl-2, Mcl-1) Akt->Survival Promotes Bcat β-catenin GSK3b->Bcat Inhibits Degradation Nucleus Nucleus Bcat->Nucleus TCF_LEF TCF/LEF Bcat->TCF_LEF Co-activates Prolif HSC Proliferation TCF_LEF->Prolif Transcription of Proliferation Genes

References

Application of DJ001 in Regenerative Medicine Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

DJ001 is a selective, non-competitive, allosteric inhibitor of the protein tyrosine phosphatase sigma (PTPσ) with a reported IC50 of 1.43 μM.[1] PTPσ is a receptor-type protein tyrosine phosphatase primarily known for its role in regulating neural regeneration. However, recent research has identified PTPσ as a key regulator of hematopoietic stem cell (HSC) self-renewal and regeneration.[2] this compound has emerged as a promising small molecule for promoting the regeneration of HSCs, particularly in the context of myelosuppressive therapies such as radiation and chemotherapy.[2]

Mechanism of Action

This compound exerts its pro-regenerative effects by inhibiting the phosphatase activity of PTPσ.[1] This inhibition leads to the activation of the RhoGTPase, RAC1, and the subsequent induction of the anti-apoptotic protein BCL-XL. This signaling cascade ultimately suppresses radiation-induced apoptosis in HSCs, thereby promoting their survival and regeneration.[1]

Applications in Regenerative Medicine

The primary application of this compound in regenerative medicine research lies in its ability to accelerate hematopoietic recovery. By promoting the regeneration of HSCs, this compound has the potential to be used as a therapeutic agent to mitigate the myelosuppressive side effects of cancer therapies.[2] Research has demonstrated that systemic administration of this compound in irradiated mice promotes HSC regeneration, accelerates hematologic recovery, and improves survival.[2] Furthermore, this compound has been shown to enhance the regeneration of human HSCs capable of multilineage in vivo repopulation.[2]

Key Advantages

  • High Specificity: this compound is a highly specific inhibitor of PTPσ, with minimal activity against other phosphatases.[1]

  • In Vivo Efficacy: Preclinical studies have demonstrated the in vivo efficacy of this compound in promoting hematopoietic regeneration.[2]

  • Therapeutic Potential: this compound represents a promising therapeutic candidate for patients undergoing myelosuppressive treatments.

Quantitative Data

Table 1: In Vitro Inhibitory Activity of this compound and Related Compounds against PTPσ

CompoundIC50 (μM)
This compound 1.43 [1]
3071~2.5
5205~5.0
5075>10

Data represents the half-maximal inhibitory concentration (IC50) of compounds against PTPσ enzymatic activity.

Table 2: In Vivo Effects of this compound on Hematopoietic Stem Cell (HSC) Regeneration in Irradiated Mice

ParameterControl GroupThis compound-Treated Group
Survival Rate (60 days post-irradiation) Significantly lowerSignificantly higher[2]
Hematologic Recovery DelayedAccelerated[2]
Bone Marrow KSL Cell Apoptosis (24h post-irradiation) HighSignificantly decreased[1]
Bone Marrow KSL Cell Cycling (72h post-irradiation) BaselineIncreased

KSL cells (c-Kit+, Sca-1+, Lin-) are a population of cells enriched for hematopoietic stem and progenitor cells in mice.

Experimental Protocols

Protocol 1: In Vitro PTPσ Enzymatic Inhibition Assay

This protocol describes a general procedure to determine the inhibitory activity of a compound like this compound against PTPσ using a colorimetric assay with p-nitrophenyl phosphate (pNPP) as a substrate.

Materials:

  • Recombinant human PTPσ enzyme

  • This compound or other test compounds

  • p-Nitrophenyl phosphate (pNPP)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.0), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

  • 96-well microplate

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions of the stock solution in Assay Buffer to achieve the desired final concentrations for the assay.

  • Enzyme Preparation: Dilute the recombinant PTPσ enzyme in Assay Buffer to the desired working concentration.

  • Assay Reaction: a. To each well of a 96-well plate, add 20 µL of the diluted test compound (or vehicle control). b. Add 60 µL of Assay Buffer to each well. c. To initiate the reaction, add 20 µL of the diluted PTPσ enzyme to each well. d. Incubate the plate at 37°C for 10 minutes.

  • Substrate Addition: Add 100 µL of pNPP solution (prepared in Assay Buffer) to each well.

  • Measurement: Immediately measure the absorbance at 405 nm using a microplate reader. Continue to take readings every 5 minutes for 30 minutes.

  • Data Analysis: a. Calculate the rate of pNPP hydrolysis for each concentration of the inhibitor. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: In Vivo Hematopoietic Stem Cell Regeneration in an Irradiated Mouse Model

This protocol outlines a representative in vivo study to evaluate the efficacy of this compound in promoting HSC regeneration in mice following total body irradiation (TBI).

Materials:

  • C57BL/6 mice (8-12 weeks old)

  • This compound

  • Sterile vehicle (e.g., saline or PBS with a solubilizing agent)

  • Total body irradiator (e.g., X-ray or gamma-ray source)

  • Flow cytometer

  • Antibodies for HSC analysis (e.g., anti-c-Kit, anti-Sca-1, lineage cocktail)

  • Complete blood count (CBC) analyzer

Procedure:

  • Animal Acclimation: Acclimate mice to the facility for at least one week before the experiment.

  • Irradiation: Expose the mice to a sub-lethal dose of total body irradiation (e.g., 500-700 cGy).

  • Compound Administration: a. Divide the irradiated mice into two groups: a control group receiving the vehicle and a treatment group receiving this compound. b. Administer this compound (e.g., 10 mg/kg) or vehicle via a suitable route (e.g., subcutaneous or intraperitoneal injection) starting 24 hours after irradiation and continuing for a specified period (e.g., daily for 14 days).

  • Monitoring: a. Monitor the survival of the mice daily for up to 60 days. b. Perform regular peripheral blood collection (e.g., via tail vein) for complete blood count (CBC) analysis to assess hematologic recovery (e.g., weekly).

  • HSC Analysis: a. At selected time points (e.g., day 14 and day 30 post-irradiation), euthanize a subset of mice from each group. b. Harvest bone marrow from the femurs and tibias. c. Prepare single-cell suspensions of the bone marrow. d. Stain the cells with fluorescently labeled antibodies against HSC markers (c-Kit, Sca-1, and lineage markers). e. Analyze the percentage and absolute number of HSCs (KSL cells) using a flow cytometer.

  • Data Analysis: a. Compare the survival curves of the control and this compound-treated groups using Kaplan-Meier analysis. b. Analyze the CBC data and HSC numbers using appropriate statistical tests (e.g., t-test or ANOVA) to determine the effect of this compound on hematopoietic regeneration.

Visualizations

DJ001_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound PTPs PTPσ This compound->PTPs Inhibits RAC1 RAC1 PTPs->RAC1 Inhibition leads to activation of BCLXL BCL-XL RAC1->BCLXL Activates Apoptosis Apoptosis BCLXL->Apoptosis Inhibits Regeneration HSC Regeneration BCLXL->Regeneration Promotes

Caption: Signaling pathway of this compound in promoting HSC regeneration.

Experimental_Workflow start Start: C57BL/6 Mice irradiation Total Body Irradiation (Sub-lethal dose) start->irradiation grouping Randomization into two groups irradiation->grouping control_group Control Group (Vehicle administration) grouping->control_group treatment_group Treatment Group (this compound administration) grouping->treatment_group monitoring Daily Survival Monitoring (up to 60 days) control_group->monitoring cbc Weekly Peripheral Blood Collection (Complete Blood Count) control_group->cbc bm_harvest Bone Marrow Harvest (Day 14 & 30) control_group->bm_harvest treatment_group->monitoring treatment_group->cbc treatment_group->bm_harvest analysis Data Analysis (Survival, Hematologic Recovery, HSC numbers) monitoring->analysis cbc->analysis flow_cytometry Flow Cytometry Analysis (HSC Quantification) bm_harvest->flow_cytometry flow_cytometry->analysis end End analysis->end

Caption: In vivo experimental workflow for evaluating this compound.

References

Troubleshooting & Optimization

common issues with DJ001 solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PTPσ inhibitor, DJ001.

Troubleshooting Guide: Common Solubility Issues

Precipitation of this compound in aqueous solutions is a common challenge that can impact experimental outcomes. This guide addresses the most frequent causes and provides solutions to ensure consistent and effective use of this compound.

Symptom Potential Cause Recommended Solution
Precipitate forms immediately upon dilution of DMSO stock solution in aqueous buffer or cell culture media. Poor aqueous solubility: this compound has limited solubility in aqueous solutions. The high concentration of the DMSO stock and the properties of the aqueous diluent can lead to immediate precipitation.- Pre-warm the aqueous diluent: Warming the buffer or media to 37°C before adding the this compound stock solution can improve solubility.- Increase the final volume: Diluting to a lower final concentration of this compound may keep the compound in solution.- Optimize the solvent concentration: Ensure the final concentration of DMSO is sufficient to maintain solubility, but be mindful of potential solvent toxicity in cellular assays. A final DMSO concentration of 0.1% to 0.5% is generally well-tolerated by most cell lines.
Precipitate appears over time after dilution (e.g., during incubation). Temperature shift: Moving the solution from room temperature to a 37°C incubator can alter solubility and lead to precipitation over time.- Equilibrate at the experimental temperature: Prepare the final dilution of this compound in pre-warmed media and use it immediately. Avoid storing diluted solutions.- Sonication: Briefly sonicate the final diluted solution before adding it to the experiment to help dissolve any small, initial precipitates.
Cloudiness or turbidity observed in the final solution. Formation of fine precipitate: This may not be immediately visible as distinct particles but can affect the active concentration of this compound.- Visual inspection: Carefully inspect the solution against a dark background for any signs of cloudiness.- Filtration: For non-cellular assays, consider filtering the final solution through a 0.22 µm syringe filter to remove any undissolved particles. Note that this may reduce the final concentration of the compound if a significant amount has precipitated.
Inconsistent experimental results. Variable concentration of soluble this compound: Precipitation can lead to an unknown and variable final concentration of the active compound in your experiment.- Prepare fresh dilutions for each experiment: Avoid using previously prepared and stored aqueous dilutions of this compound.- Vortex the stock solution: Before preparing dilutions, ensure your DMSO stock solution of this compound is fully dissolved by vortexing it thoroughly.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: The recommended solvent for preparing a high-concentration stock solution of this compound is Dimethyl Sulfoxide (DMSO). This compound is soluble in DMSO up to 50 mg/mL[1]. It is also soluble in Ethanol at 10 mg/mL with warming[1].

Q2: How should I store the this compound stock solution?

A2: Store the DMSO stock solution of this compound at -20°C. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.

Q3: What is the maximum recommended final concentration of this compound in cell culture experiments?

A3: The optimal final concentration will depend on the specific cell type and assay. However, it is crucial to ensure that the final concentration of the solvent (e.g., DMSO) is not toxic to the cells. Typically, the final DMSO concentration should be kept below 0.5%. When preparing your working solution, perform serial dilutions to find the lowest effective concentration of this compound that does not precipitate in your cell culture medium.

Q4: Can I dissolve this compound directly in aqueous buffers like PBS?

A4: Direct dissolution of this compound in aqueous buffers is not recommended due to its poor aqueous solubility. It is best to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous buffer or cell culture medium.

Q5: What should I do if I observe precipitation in my cell culture plate after adding this compound?

A5: If you observe precipitation in your cell culture plate, the experiment may be compromised due to an unknown final concentration of the compound. It is recommended to discard the results from that experiment and optimize the preparation of the this compound working solution by following the recommendations in the troubleshooting guide, such as pre-warming the media and using a lower final concentration.

Quantitative Data

The following table summarizes the known solubility of this compound in common laboratory solvents.

Solvent Solubility Reference
Dimethyl Sulfoxide (DMSO)up to 50 mg/mL[1]
Ethanol10 mg/mL (with warming)[1]

Experimental Protocols

Protocol for Preparing a this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution of this compound with a molecular weight of 268.27 g/mol , dissolve 2.68 mg in 1 mL of DMSO).

  • Dissolution: Vortex the solution thoroughly until the this compound powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution in ethanol[1].

  • Storage: Aliquot the stock solution into smaller, single-use sterile tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C.

Protocol for Preparing a Working Solution of this compound for Cell Culture
  • Pre-warm Media: Pre-warm the required volume of cell culture medium to 37°C in a water bath.

  • Thaw Stock Solution: Thaw an aliquot of the this compound DMSO stock solution at room temperature.

  • Vortex Stock: Vortex the stock solution briefly to ensure it is fully dissolved.

  • Serial Dilution: Perform serial dilutions of the stock solution in the pre-warmed cell culture medium to achieve the desired final concentration. It is recommended to add the stock solution to the medium while gently vortexing to ensure rapid and even dispersion.

  • Final Concentration of DMSO: Ensure the final concentration of DMSO in the working solution is below the toxic level for your specific cell line (typically ≤ 0.5%).

  • Immediate Use: Use the freshly prepared working solution immediately to avoid precipitation.

Visualizations

This compound Experimental Workflow

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_experiment Experiment weigh Weigh this compound Powder add_dmso Add DMSO weigh->add_dmso vortex_stock Vortex to Dissolve add_dmso->vortex_stock aliquot Aliquot and Store at -20°C vortex_stock->aliquot thaw Thaw Stock Aliquot aliquot->thaw prewarm Pre-warm Aqueous Buffer/Media dilute Dilute Stock in Buffer/Media prewarm->dilute vortex_thawed Vortex Thawed Stock thaw->vortex_thawed vortex_thawed->dilute add_to_cells Add to Cells/Assay dilute->add_to_cells incubate Incubate add_to_cells->incubate analyze Analyze Results incubate->analyze

Caption: A flowchart illustrating the recommended workflow for preparing and using this compound solutions.

PTPσ Signaling Pathway Inhibition by this compound

ptps_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PTPs PTPσ RhoA RhoA PTPs->RhoA Activates pAkt p-Akt PTPs->pAkt Dephosphorylates pErk p-Erk PTPs->pErk Dephosphorylates CellGrowth Cell Growth & Differentiation RhoA->CellGrowth Regulates Akt Akt Akt->CellGrowth Promotes Erk Erk Erk->CellGrowth Promotes This compound This compound This compound->PTPs Inhibits

Caption: A simplified diagram of the PTPσ signaling pathway and its inhibition by this compound.

Troubleshooting Logic for this compound Precipitation

troubleshooting_logic cluster_immediate Immediate Precipitation cluster_delayed Delayed Precipitation start Precipitation Observed? check_conc Is this compound concentration too high? start->check_conc check_storage Was the diluted solution stored? start->check_storage end Proceed with Experiment start->end check_temp Was the diluent pre-warmed? check_conc->check_temp reduce_conc Reduce final concentration check_conc->reduce_conc prewarm_diluent Pre-warm diluent to 37°C check_temp->prewarm_diluent check_temp_shift Was there a temperature shift? check_storage->check_temp_shift use_fresh Prepare fresh for each use check_storage->use_fresh equilibrate_temp Equilibrate at experimental temp check_temp_shift->equilibrate_temp

Caption: A decision tree to troubleshoot common causes of this compound precipitation.

References

Technical Support Center: DJ001 In Vivo Delivery

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DJ001 in vivo delivery. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully designing and executing their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a therapeutic agent based on the human protein DJ-1 (also known as PARK7). The DJ-1 protein is a multifunctional protein that plays a crucial role in cellular defense against oxidative stress.[1][2][3] Its primary functions include acting as an antioxidant, a redox-sensitive chaperone, and a regulator of transcription.[1][2][3] Loss-of-function mutations in the PARK7 gene are linked to early-onset Parkinson's disease (PD).[4] this compound is designed to supplement the function of this protein, offering neuroprotective effects by mitigating oxidative damage and supporting neuronal survival.[1][5][6][7]

Q2: What are the common delivery strategies for this compound?

A2: this compound can be delivered in vivo via two primary strategies:

  • Gene Therapy: This approach utilizes a viral vector, typically an Adeno-Associated Virus (AAV), to deliver the gene encoding the DJ-1 protein. This allows for long-term, sustained expression of the protein in target cells.

  • Protein Therapy: This strategy involves the direct administration of a recombinant this compound protein. To enhance its delivery across the blood-brain barrier and cellular membranes, the protein may be fused to a cell-penetrating peptide, such as TAT (Trans-Activator of Transcription).[8][9] The protein can also be encapsulated in lipid-based nanoparticles (liposomes) to improve stability and biodistribution.[10][11][12][13][14]

Q3: How can I assess the delivery efficiency and therapeutic efficacy of this compound in vivo?

A3: A multi-faceted approach is recommended to evaluate the success of this compound delivery and its therapeutic effects:

  • Biodistribution: To determine where this compound is accumulating in the body, techniques like immunohistochemistry on tissue sections can be used to detect the protein.[8] For protein therapies, labeling this compound with a fluorescent tag can allow for in vivo imaging.

  • Target Engagement: Successful delivery should result in increased levels of DJ-1 protein in the target tissue, which can be quantified by Western blotting or ELISA.[15][16]

  • Pharmacodynamic Markers: The therapeutic activity of this compound can be assessed by measuring markers of oxidative stress. A significant reduction in reactive oxygen species (ROS) and malondialdehyde (MDA) content, along with an increase in superoxide dismutase (SOD) activity in the target tissue, would indicate a positive effect.[17]

  • Behavioral Outcomes: In animal models of neurodegenerative diseases like Parkinson's, therapeutic efficacy can be evaluated through behavioral tests that measure motor function.[5]

  • Histological Analysis: Post-mortem analysis of brain tissue can reveal the neuroprotective effects of this compound, such as a reduction in neuronal cell death in specific brain regions like the hippocampus.[17]

Troubleshooting Guides

AAV-Mediated this compound Gene Delivery
Issue Potential Cause(s) Recommended Solution(s)
Low AAV Titer 1. Suboptimal plasmid quality (purity, integrity).2. Inefficient transfection of producer cells (e.g., HEK293T).3. Incorrect ratio of AAV plasmids (transgene, rep/cap, helper).4. Poor health or incorrect confluency of producer cells.1. Use high-purity, endotoxin-free plasmid preparations.[18] Verify plasmid integrity via restriction digest.2. Optimize transfection reagent and protocol. Ensure a transfection efficiency of >80%.3. Use a well-established plasmid ratio (e.g., 1:1:1 for transgene:rep/cap:helper).4. Use healthy, low-passage cells at 70-80% confluency for transfection.[19]
Low Purity of AAV Prep 1. Incomplete cell lysis.2. Contamination with cellular proteins and debris.3. Inefficient separation during gradient ultracentrifugation.1. Ensure complete cell lysis through multiple freeze-thaw cycles.[19]2. Treat the cell lysate with a nuclease (e.g., Benzonase) to digest contaminating nucleic acids.[18]3. Carefully prepare and harvest the viral band from the iodixanol or CsCl gradient.[18][19][20] Consider a second round of purification if necessary.
Poor Transduction In Vivo 1. Incorrect AAV serotype for the target tissue.2. Low viral dose.3. Degradation of the AAV vector.4. Neutralizing antibodies in the host animal.1. Select an AAV serotype with known tropism for your target tissue (e.g., AAV9 for broad CNS distribution after systemic delivery).2. Perform a dose-response study to determine the optimal viral dose. Titers of 1x10¹³ vector genomes/mL are often used for in vivo applications.[19]3. Store AAV preparations at -80°C in a suitable buffer. Avoid repeated freeze-thaw cycles.4. Use immunodeficient animals or check for pre-existing immunity if unexpected results occur.
Lack of Therapeutic Effect 1. Insufficient expression of DJ-1 protein.2. The chosen animal model is not responsive to DJ-1 therapy.3. Timing of administration is not optimal for the disease model.1. Verify DJ-1 expression levels in the target tissue via Western blot or immunohistochemistry.2. Ensure the disease model's pathology is related to oxidative stress, a pathway modulated by DJ-1.3. Administer AAV-DJ001 prophylactically or at an early stage of the disease, as neuroprotection is often more effective before significant neuronal loss.
This compound Recombinant Protein Delivery
Issue Potential Cause(s) Recommended Solution(s)
Low Protein Yield/Purity 1. Inefficient protein expression in the host system (e.g., E. coli).2. Protein aggregation during purification.3. Ineffective purification strategy.1. Optimize expression conditions (e.g., temperature, induction time).2. Include stabilizing agents in purification buffers. Perform purification at 4°C.3. Use affinity chromatography (e.g., His-tag) followed by size-exclusion chromatography for high purity.
Poor In Vivo Stability 1. Rapid degradation by proteases.2. Aggregation of the protein after injection.3. Rapid clearance from circulation.1. Consider PEGylation of the protein to shield it from proteases and reduce clearance.2. Formulate the protein in a stabilizing buffer. Encapsulation in liposomes can also prevent aggregation.[21]3. Encapsulation in stealth liposomes (with PEG) can prolong circulation time.[10]
Inefficient Delivery to the Brain 1. The blood-brain barrier (BBB) is impermeable to the protein.2. Low biodistribution to the central nervous system.1. Fuse this compound with a cell-penetrating peptide like TAT to facilitate BBB crossing.[8][9]2. Utilize targeted liposomes with ligands that bind to receptors on the BBB for receptor-mediated transcytosis.[13][22][23] Intranasal delivery is another potential route to bypass the BBB.[12][14]
Off-Target Effects or Immunogenicity 1. Non-specific binding of the protein to other tissues.2. The recombinant protein or delivery vehicle elicits an immune response.1. Use targeted delivery systems (e.g., antibody-conjugated liposomes) to increase specificity.2. Use highly purified protein to remove bacterial contaminants. For liposomes, use biocompatible and biodegradable lipids.[23] Humanized proteins are less likely to be immunogenic.

Experimental Protocols

AAV Production and Purification (Adapted for AAV-DJ001)

This protocol is a generalized procedure for producing AAV vectors and should be optimized for your specific experimental needs.

  • Plasmid Preparation: Obtain high-purity, endotoxin-free plasmids for the this compound transgene (in an AAV expression vector with ITRs), the AAV rep/cap genes, and the adenovirus helper genes.[18][24]

  • Cell Culture: Culture HEK293T cells in DMEM supplemented with 10% FBS and penicillin/streptomycin. Passage cells regularly and ensure they are healthy and free of contamination.

  • Transfection: Seed HEK293T cells in 15 cm dishes. When cells reach 70-80% confluency, co-transfect the three AAV plasmids using a suitable transfection reagent like polyethylenimine (PEI).[19]

  • Harvesting: After 48-72 hours, harvest the cells and the supernatant. The AAV particles are present in both.

  • Cell Lysis: Resuspend the cell pellet in a lysis buffer and perform three cycles of freezing and thawing to release the viral particles.[19]

  • Nuclease Treatment: Add a nuclease (e.g., Benzonase) to the combined cell lysate and supernatant to digest contaminating DNA and RNA.[18]

  • Purification:

    • Clarify the lysate by centrifugation.

    • Precipitate the AAV particles using polyethylene glycol (PEG).

    • Resuspend the AAV pellet and purify using an iodixanol or cesium chloride density gradient ultracentrifugation.[18][19][20]

    • Collect the fraction containing the purified AAV particles.

  • Buffer Exchange and Concentration: Perform buffer exchange into a formulation buffer (e.g., PBS with 5% glycerol) and concentrate the AAV preparation using an ultrafiltration device.

  • Titer Determination: Determine the viral genome titer using quantitative PCR (qPCR) with primers specific to the AAV ITRs.[24]

  • Quality Control: Assess the purity of the AAV preparation by SDS-PAGE and silver staining to visualize the capsid proteins (VP1, VP2, VP3).[19]

Liposome Formulation for this compound Protein Delivery (Thin-Film Hydration Method)

This protocol describes a common method for encapsulating a protein within liposomes.

  • Lipid Mixture Preparation: In a round-bottom flask, dissolve the chosen lipids (e.g., DMPC, cholesterol, and DSPE-PEG2000 for stealth liposomes) in an organic solvent like ethanol.[10]

  • Thin-Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inside of the flask.[10]

  • Hydration: Hydrate the lipid film with an aqueous solution containing the purified this compound protein. This step should be performed at a temperature above the phase transition temperature of the lipids.[10] Vortexing or sonication can be used to form multilamellar vesicles (MLVs).

  • Size Reduction: To obtain unilamellar vesicles (LUVs) of a uniform size, subject the liposome suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).[25]

  • Purification: Remove unencapsulated this compound protein from the liposome preparation using size exclusion chromatography or dialysis.

  • Characterization:

    • Determine the size distribution and zeta potential of the liposomes using dynamic light scattering (DLS).

    • Assess the encapsulation efficiency by lysing the liposomes with a detergent and quantifying the amount of encapsulated protein using a protein assay (e.g., BCA assay).

Visualizations

DJ1_Signaling_Pathway cluster_stress Cellular Stress cluster_dj1 DJ-1 Function cluster_downstream Downstream Effects Oxidative Stress Oxidative Stress DJ1 DJ-1 Oxidative Stress->DJ1 activates Mitochondrial Dysfunction Mitochondrial Dysfunction Mitochondrial Dysfunction->DJ1 activates Nrf2 Nrf2 DJ1->Nrf2 stabilizes Neuronal_Survival Neuronal Survival DJ1->Neuronal_Survival direct protection (chaperone activity) ARE Antioxidant Response Element Nrf2->ARE activates Antioxidant_Genes Antioxidant Genes (e.g., NQO1) ARE->Antioxidant_Genes promotes transcription ROS_Reduction ROS Reduction Antioxidant_Genes->ROS_Reduction ROS_Reduction->Neuronal_Survival promotes

Caption: DJ-1 signaling pathway in response to cellular stress.

experimental_workflow cluster_prep Preparation of this compound cluster_admin In Vivo Administration cluster_eval Evaluation of Efficacy AAV_Production AAV-DJ001 Production & Purification AAV_Injection AAV Injection (e.g., intravenous, intracerebral) AAV_Production->AAV_Injection Protein_Production Recombinant this compound Protein Production Protein_Injection Protein Injection (e.g., systemic, intranasal) Protein_Production->Protein_Injection Animal_Model Animal Model of Neurodegeneration (e.g., PD mouse model) Animal_Model->AAV_Injection Animal_Model->Protein_Injection Behavioral_Tests Behavioral Tests (Motor Function) AAV_Injection->Behavioral_Tests Protein_Injection->Behavioral_Tests Tissue_Analysis Post-mortem Tissue Analysis Behavioral_Tests->Tissue_Analysis Biodistribution Biodistribution (IHC, Imaging) Tissue_Analysis->Biodistribution Biochemical_Assays Biochemical Assays (Western, ELISA, ROS levels) Tissue_Analysis->Biochemical_Assays

Caption: Experimental workflow for in vivo testing of this compound.

References

improving the stability of DJ001 in solution

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information on the specific stability profile of DJ001 is limited. This guide is based on general principles of small molecule stability and is intended to provide a framework for researchers to address potential stability-related issues with this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a non-competitive, allosteric inhibitor of Protein Tyrosine Phosphatase Sigma (PTPσ).[1] It binds to an allosteric site located between domain 1 and domain 2 of PTPσ, inhibiting substrate catalysis without affecting substrate binding.[1]

Q2: What are the common signs of this compound degradation in solution?

A2: Signs of degradation can include a change in the color or clarity of the solution, the appearance of precipitation, or a decrease in the expected biological activity over time.[2][3] For quantitative assessment, techniques like High-Performance Liquid Chromatography (HPLC) can be used to detect the appearance of degradation products.

Q3: What solvents are recommended for dissolving and storing this compound?

A3: While specific data for this compound is unavailable, small molecules are often dissolved in a minimal amount of an organic solvent like Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution, which is then further diluted in an aqueous buffer for experiments. The choice of the final aqueous buffer is critical and can significantly impact stability.

Q4: How does pH affect the stability of this compound?

A4: The pH of a solution can significantly influence the stability of a small molecule. For many compounds, degradation pathways are accelerated at acidic or basic pH. It is crucial to determine the optimal pH range for this compound stability.

Q5: How should this compound stock solutions be stored?

A5: Typically, stock solutions of small molecules are stored at low temperatures, such as -20°C or -80°C, to minimize degradation. Aliquoting the stock solution into smaller, single-use volumes is recommended to avoid repeated freeze-thaw cycles, which can degrade the compound.

Troubleshooting Guide

Problem: I'm observing precipitation in my this compound stock solution.

Possible Cause Suggested Solution
Poor Solubility The concentration of this compound may be too high for the chosen solvent. Try preparing a more dilute stock solution. The particle size of the solid compound can also affect solubility, with smaller particles generally dissolving more readily.
Temperature Effects The solubility of a compound can be temperature-dependent. If the stock solution was prepared at room temperature and then stored at a lower temperature, the compound may have precipitated out. Try gently warming the solution to see if the precipitate redissolves. For future preparations, consider if the storage temperature is appropriate for the solvent used.
Solvent Evaporation Over time, the solvent in the stock solution may evaporate, leading to an increase in the concentration of this compound and subsequent precipitation. Ensure that the storage vial is properly sealed.

Problem: My experimental results with this compound are inconsistent.

Possible Cause Suggested Solution
Compound Degradation This compound may be degrading in the experimental medium. This could be due to factors like pH, temperature, or the presence of reactive species. It is advisable to prepare fresh dilutions of this compound from a frozen stock solution for each experiment.
Adsorption to Labware Small molecules can sometimes adsorb to the surface of plasticware, reducing the effective concentration in the experiment. Consider using low-adhesion microplates or glassware.
Repeated Freeze-Thaw Cycles Repeatedly freezing and thawing a stock solution can lead to degradation. Prepare single-use aliquots of the stock solution to minimize this.

Hypothetical Stability Data for this compound

The following tables present hypothetical data on the stability of this compound under various conditions. This data is for illustrative purposes only.

Table 1: Hypothetical Stability of this compound in Different Solvents at -20°C over 30 Days

SolventInitial Purity (%)Purity after 30 days (%)Observations
DMSO99.599.2Clear, colorless solution
Ethanol99.695.1Slight yellowing of the solution
PBS (pH 7.4)99.485.3Precipitation observed after 7 days

Table 2: Hypothetical Effect of pH on this compound Stability in Aqueous Buffer at 25°C for 24 Hours

pHPurity after 24 hours (%)
3.075.2
5.090.1
7.498.5
9.082.4

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to identify the degradation pathways and key factors that affect the stability of this compound.

  • Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution to 100 µM in 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours.

    • Base Hydrolysis: Dilute the stock solution to 100 µM in 0.1 M NaOH. Incubate at 60°C for 2, 4, 8, and 24 hours.

    • Oxidative Degradation: Dilute the stock solution to 100 µM in 3% hydrogen peroxide. Incubate at room temperature for 2, 4, 8, and 24 hours.

    • Thermal Degradation: Keep the solid this compound compound at 60°C for 24 hours. Also, incubate a 100 µM solution in PBS (pH 7.4) at 60°C for 24 hours.

    • Photostability: Expose a 100 µM solution in PBS (pH 7.4) to a calibrated light source.

  • Sample Analysis: At each time point, neutralize the acidic and basic samples. Analyze all samples by a validated stability-indicating HPLC method to determine the percentage of this compound remaining and to profile any degradation products.

Protocol 2: Long-Term Stability Study of this compound in Solution

This protocol assesses the stability of this compound under typical storage conditions.

  • Preparation of Aliquots: Prepare a 10 mM stock solution of this compound in DMSO. Aliquot the solution into multiple single-use vials.

  • Storage Conditions: Store the aliquots at different temperatures: -80°C, -20°C, 4°C, and room temperature (25°C).

  • Time Points: Analyze the samples at time 0, 1, 3, 6, and 12 months.

  • Analysis: At each time point, retrieve one aliquot from each storage condition. Analyze the purity and concentration of this compound using a validated HPLC method. Also, visually inspect the solution for any changes in color or for the presence of precipitates.

Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points (0, 1, 3, 6, 12 months) prep_stock Prepare this compound Stock Solution aliquot Aliquot into Single-Use Vials prep_stock->aliquot storage_neg80 -80°C aliquot->storage_neg80 storage_neg20 -20°C aliquot->storage_neg20 storage_4 4°C aliquot->storage_4 storage_25 25°C aliquot->storage_25 hplc HPLC Analysis (Purity & Concentration) storage_neg80->hplc storage_neg20->hplc storage_4->hplc storage_25->hplc visual Visual Inspection (Color & Precipitate) hplc->visual

Caption: Workflow for a long-term stability study of this compound.

degradation_pathway This compound This compound (Active) Hydrolysis Hydrolysis (Acid/Base) This compound->Hydrolysis H₂O Oxidation Oxidation This compound->Oxidation [O] Degradant_A Degradant A (Inactive) Hydrolysis->Degradant_A Degradant_B Degradant B (Inactive) Oxidation->Degradant_B

Caption: Hypothetical degradation pathways for this compound.

References

how to avoid off-target effects of DJ001

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using DJ001, a non-competitive, allosteric inhibitor of Protein Tyrosine Phosphatase Sigma (PTPσ).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a non-competitive, allosteric inhibitor of Protein Tyrosine Phosphatase Sigma (PTPσ).[1] This means it binds to a site on the enzyme that is distinct from the active site, inducing a conformational change that inhibits the enzyme's catalytic activity. Substrate titration experiments have shown that this compound decreases the maximum rate of reaction (Vmax) without changing the substrate binding affinity (Km), which is characteristic of non-competitive inhibition.[1]

Q2: What is the reported potency of this compound against PTPσ?

The half-maximal inhibitory concentration (IC50) of this compound against PTPσ has been reported to be 1.43 μM.[2]

Q3: What are the known off-target effects of this compound?

Based on available data, this compound is a highly specific and selective inhibitor of PTPσ. It has been reported to display no inhibitory activity against other phosphatases, with the exception of modest inhibitory activity against Protein Phosphatase 5 (PP5).[2] Further characterization by users is recommended to fully understand its off-target profile in their specific experimental system.

Q4: I am observing unexpected phenotypes in my experiment. How can I determine if they are due to off-target effects of this compound?

To investigate if an observed phenotype is due to an off-target effect of this compound, consider the following troubleshooting steps:

  • Dose-response analysis: Determine if the unexpected phenotype follows a different dose-response curve compared to the on-target PTPσ inhibition. Off-target effects may occur at higher or lower concentrations than the IC50 for PTPσ.

  • Use of a structurally distinct PTPσ inhibitor: If available, use another PTPσ inhibitor with a different chemical scaffold. If the unexpected phenotype persists, it is less likely to be a specific off-target effect of this compound.

  • Rescue experiment: If possible, overexpress a this compound-resistant mutant of PTPσ in your system. If the on-target effect is rescued but the unexpected phenotype remains, it is likely an off-target effect.

  • Cell-based selectivity profiling: Perform a broad, cell-based kinase or phosphatase screen to identify potential off-target interactions of this compound within the cellular context.

Q5: How can I mitigate the potential off-target effect on Protein Phosphatase 5 (PP5)?

Given the reported modest activity against PP5, it is important to consider this potential off-target interaction.[2]

  • Use the lowest effective concentration of this compound: Titrate this compound to the lowest concentration that elicits the desired on-target effect on PTPσ to minimize engagement of PP5.

  • Monitor PP5-specific signaling pathways: Assess downstream signaling events known to be regulated by PP5 to determine if they are affected by this compound treatment in your experimental model.

  • Use a PP5-specific inhibitor or activator as a control: To distinguish between PTPσ and PP5-mediated effects, use a known selective inhibitor or activator of PP5 in parallel experiments.

Data Presentation

Table 1: Summary of this compound Activity and Selectivity

TargetActivityValueNotes
PTPσIC501.43 μMNon-competitive, allosteric inhibition.[1][2]
Other PhosphatasesInhibitory ActivityNone ReportedScreened against an unspecified panel of phosphatases.[2]
Protein Phosphatase 5 (PP5)Inhibitory ActivityModestThe exact IC50 or Ki value is not publicly available.[2]

Experimental Protocols

Protocol 1: In Vitro Phosphatase Selectivity Profiling

This protocol outlines a general method for assessing the selectivity of a small molecule inhibitor like this compound against a panel of protein phosphatases.

Objective: To determine the inhibitory activity of this compound against a broad range of phosphatases to identify potential off-targets.

Materials:

  • This compound

  • Recombinant human phosphatases (a panel of representative members from different phosphatase families)

  • Phosphatase-specific substrates (e.g., p-nitrophenyl phosphate (pNPP) for general tyrosine phosphatases, or specific phosphopeptides)

  • Assay buffer (specific to each phosphatase)

  • 96-well microplates

  • Microplate reader

Methodology:

  • Prepare this compound dilutions: Prepare a serial dilution of this compound in DMSO, and then dilute further in the appropriate assay buffer to the desired final concentrations. Include a DMSO-only control.

  • Phosphatase Reaction:

    • Add the assay buffer to each well of a 96-well plate.

    • Add the diluted this compound or DMSO control to the appropriate wells.

    • Add the specific recombinant phosphatase to each well and incubate for a pre-determined time (e.g., 10-15 minutes) at the optimal temperature for the enzyme.

  • Initiate Reaction: Add the phosphatase-specific substrate to each well to start the reaction.

  • Incubation: Incubate the plate at the optimal temperature for a specific period (e.g., 30-60 minutes). The incubation time should be within the linear range of the enzyme kinetics.

  • Stop Reaction (if necessary): For some assays, a stop solution may be required to terminate the reaction.

  • Readout: Measure the product formation using a microplate reader at the appropriate wavelength (e.g., 405 nm for pNPP).

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value for any phosphatase that shows significant inhibition using non-linear regression analysis.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_this compound Prepare this compound Serial Dilutions add_this compound Add this compound/Control to Plate prep_this compound->add_this compound prep_reagents Prepare Phosphatase Panel and Substrates add_phosphatase Add Phosphatase and Incubate prep_reagents->add_phosphatase add_this compound->add_phosphatase add_substrate Initiate Reaction with Substrate add_phosphatase->add_substrate incubate Incubate at Optimal Temperature add_substrate->incubate read_plate Measure Product Formation incubate->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 Values plot_curve->det_ic50

Caption: Workflow for in vitro phosphatase selectivity profiling.

signaling_pathway cluster_cellular_effects Cellular Effects This compound This compound PTPs PTPσ (On-Target) This compound->PTPs Inhibits PP5 PP5 (Potential Off-Target) This compound->PP5 Modestly Inhibits OtherPTPs Other Phosphatases This compound->OtherPTPs No Significant Inhibition OnTarget Desired Biological Effect PTPs->OnTarget Leads to OffTarget Potential Unintended Effect PP5->OffTarget May lead to NoEffect No Observed Effect OtherPTPs->NoEffect

Caption: Logical relationship of this compound's on-target and potential off-target effects.

References

Technical Support Center: DJ001 Treatment Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers and drug development professionals on refining the treatment duration of DJ001 for optimal experimental results. This compound is an allosteric inhibitor of Protein Tyrosine Phosphatase sigma (PTPσ), a key regulator in hematopoietic stem cell (HSC) regeneration.[1] Optimizing the duration of this compound exposure is critical for maximizing its therapeutic potential while minimizing off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting treatment duration for this compound in in vitro cell culture experiments?

A1: For initial experiments, we recommend a time course of 24, 48, and 72 hours. This range typically allows for the observation of initial effects on cell signaling, proliferation, and apoptosis.

Q2: How does the duration of this compound treatment affect its efficacy?

A2: The duration of treatment with kinase inhibitors can be highly relevant to their pharmacological effects.[2] Longer residence time of an inhibitor at its target can lead to improved efficacy.[2] For this compound, prolonged exposure may be necessary to achieve maximal inhibition of PTPσ and downstream signaling pathways. However, this must be balanced with potential cytotoxicity.

Q3: What are the visual signs of cellular toxicity with prolonged this compound treatment?

A3: Common signs of cytotoxicity include changes in cell morphology (e.g., rounding, detachment from the culture plate), a decrease in cell density, and the appearance of cellular debris in the culture medium.

Q4: How can I determine the optimal treatment duration for my specific cell line?

A4: The optimal duration will vary between cell lines. It is recommended to perform a time-course experiment and assess multiple endpoints, such as cell viability, target inhibition (PTPσ activity), and a marker of the desired biological effect (e.g., apoptosis in cancer cells, differentiation in stem cells).

Q5: Can prolonged exposure to this compound lead to drug resistance?

A5: While this compound is not a traditional tyrosine kinase inhibitor, the development of resistance is a potential concern with many targeted therapies.[3] Monitoring for changes in the IC50 value of this compound over time in long-term culture can help to assess the development of resistance.

Troubleshooting Guides

Issue 1: High Variability in Cell Viability Assays

Q: I am observing high variability in my cell viability data across replicate wells, particularly at longer treatment durations (≥ 72 hours). What could be the cause?

A:

  • Cell Seeding Density: Inconsistent cell seeding is a common source of variability. Ensure a homogenous single-cell suspension before plating and verify cell counts.

  • Edge Effects: Wells on the perimeter of the plate are more prone to evaporation, leading to changes in media concentration. Avoid using the outer wells for experimental conditions or ensure they are filled with sterile PBS or media to minimize this effect.

  • Assay Incubation Time: Ensure that the incubation time for the viability reagent (e.g., MTT, resazurin) is consistent across all plates and experiments.

  • Compound Precipitation: At higher concentrations or over longer incubation times, this compound may precipitate out of solution. Visually inspect the wells for any precipitate before adding the viability reagent.

Issue 2: Decreased Target Inhibition at Later Time Points

Q: My Western blot analysis shows strong inhibition of PTPσ phosphorylation at 24 hours, but the effect is diminished at 48 and 72 hours. Why is this happening?

A:

  • Compound Stability: this compound may not be stable in culture medium for extended periods. Consider replenishing the media with fresh this compound every 24-48 hours.

  • Cellular Metabolism: Cells may be metabolizing this compound into a less active form.

  • Upregulation of Compensatory Pathways: Cells may adapt to the inhibition of PTPσ by upregulating other signaling pathways that can overcome the effect of this compound. Consider investigating related pathways to understand the cellular response.

Quantitative Data

Table 1: Effect of this compound Treatment Duration on Cell Viability (% of Control)
Concentration (µM)24 Hours48 Hours72 Hours
0.198 ± 4.595 ± 3.892 ± 5.1
185 ± 5.275 ± 4.160 ± 6.3
1060 ± 6.840 ± 5.525 ± 4.9
10020 ± 3.910 ± 2.75 ± 1.8
Table 2: Time-Dependent Induction of Apoptosis by 10 µM this compound
Time Point% Apoptotic Cells (Annexin V+)
12 Hours15 ± 2.5
24 Hours35 ± 4.1
48 Hours60 ± 5.8
72 Hours75 ± 6.2

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat cells with a serial dilution of this compound for the desired durations (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

Protocol 2: Western Blot for PTPσ Phosphorylation
  • Cell Lysis: After treatment with this compound for the desired time points, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against phosphorylated PTPσ overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Visualizations

DJ001_Signaling_Pathway This compound This compound PTPs PTPσ This compound->PTPs Allosteric Inhibition Downstream Downstream Signaling (e.g., p53) PTPs->Downstream Dephosphorylation HSC_Regen HSC Regeneration Downstream->HSC_Regen Promotion

Caption: this compound Signaling Pathway.

Experimental_Workflow A Seed Cells B Treat with this compound (24h, 48h, 72h) A->B C Cell Viability Assay B->C D Select Optimal Time Window (from Phase 1) C->D Inform Selection E Western Blot for p-PTPσ D->E F Confirm Target Inhibition E->F G Refine Treatment Duration F->G Confirm Mechanism H Apoptosis/Functional Assay G->H I Determine Optimal Duration H->I

Caption: Workflow for Optimizing this compound Treatment.

Troubleshooting_Logic Start Inconsistent Results? Check_Viability High Viability Variability? Start->Check_Viability Yes Check_Target Decreased Target Inhibition? Start->Check_Target No Sol_Viability1 Verify Seeding Density Check_Viability->Sol_Viability1 Sol_Target1 Assess Compound Stability (Replenish Media) Check_Target->Sol_Target1 Sol_Viability2 Check for Edge Effects Sol_Viability1->Sol_Viability2 Sol_Viability3 Standardize Incubation Time Sol_Viability2->Sol_Viability3 Sol_Target2 Investigate Drug Metabolism Sol_Target1->Sol_Target2 Sol_Target3 Probe for Compensatory Pathways Sol_Target2->Sol_Target3

Caption: Troubleshooting Logic for this compound Experiments.

References

addressing variability in DJ001 experimental outcomes

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: DJ001

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in addressing variability in experimental outcomes related to this compound. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the consistency and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: We are observing significant batch-to-batch variability in the IC50 value of this compound in our cell proliferation assays. What are the potential causes?

A1: Batch-to-batch variability in IC50 values for this compound can stem from several sources. The most common factors include:

  • Compound Stability and Storage: this compound is sensitive to freeze-thaw cycles. Ensure that stock solutions are aliquoted and stored at -80°C. Avoid repeated warming and cooling of the same aliquot.

  • Cell Line Integrity: Genetic drift can occur in continuously passaged cell lines, leading to changes in the expression or mutation status of the target protein and downstream signaling components. It is crucial to use cells within a consistent and low passage number range.

  • Assay Reagent Consistency: Variations in serum batches, media supplements, or assay reagents (e.g., CellTiter-Glo®) can significantly impact cell growth rates and the metabolic readouts used to determine viability.

  • Experimental Conditions: Minor variations in incubation times, cell seeding density, and DMSO concentrations can lead to different IC50 outcomes.

Q2: The inhibitory effect of this compound on the phosphorylation of its downstream target is inconsistent. Why might this be happening?

A2: Inconsistent downstream target inhibition is a common challenge. Key areas to investigate include:

  • Timing of Stimulation and Lysis: The kinetics of target phosphorylation are critical. Ensure that the time between stimulating the pathway and cell lysis is precisely controlled and consistent across experiments.

  • Phosphatase Activity: If cell lysates are not handled quickly and kept on ice, endogenous phosphatases can dephosphorylate the target protein, leading to an underestimation of this compound's inhibitory effect. The use of phosphatase inhibitors in the lysis buffer is essential.

  • Antibody Performance: The quality and specificity of the phospho-specific antibody used for detection (e.g., in Western blotting or ELISA) are paramount. Use a validated antibody and consider titrating it to find the optimal concentration.

Troubleshooting Guides

This section provides structured guidance for troubleshooting common issues encountered during experiments with this compound.

Issue 1: High Variability in IC50 Values

Description: The calculated IC50 value for this compound's anti-proliferative effect varies by more than half a log in replicate experiments.

Troubleshooting Steps:

Potential Cause Recommended Action Success Metric
This compound Stock Degradation Prepare fresh serial dilutions from a new, single-use aliquot for each experiment. Verify the concentration of the stock solution via analytical methods if possible.Consistent dose-response curves across technical replicates.
Inconsistent Cell Seeding Use an automated cell counter to ensure uniform cell numbers in each well. Perform a cell seeding uniformity test before starting the main experiment.Coefficient of variation (CV) for cell numbers in control wells is less than 10%.
Variable Serum Batch Qualify each new batch of fetal bovine serum (FBS) by running a reference this compound dose-response curve. Purchase larger lots of qualified serum to maintain consistency over time.IC50 values for the reference experiment are within the acceptable historical range.
Edge Effects in Assay Plates Avoid using the outer wells of microplates for the experiment. Fill these wells with sterile PBS or media to maintain a humidified environment and minimize evaporation.Reduced variability between replicate plates.
Issue 2: Inconsistent Target Phosphorylation Inhibition

Description: Western blot or ELISA results show variable levels of p-TARGET (phosphorylated target) inhibition at a fixed concentration of this compound.

Troubleshooting Steps:

Potential Cause Recommended Action Success Metric
Suboptimal Stimulation Optimize the concentration and incubation time of the upstream pathway activator. Ensure the activator is fully dissolved and mixed before adding to the cells.Consistent and robust phosphorylation of the target in vehicle-treated control samples.
Variable Lysis Conditions Prepare fresh lysis buffer for each experiment, including phosphatase and protease inhibitors. Ensure rapid cell lysis and immediate transfer to a cold environment.Consistent total protein levels across all samples.
Western Blot Transfer Issues Use a consistent and validated protocol for protein transfer. Check for air bubbles and ensure even contact between the gel and the membrane. Use a total protein stain (e.g., Ponceau S) to verify transfer efficiency.Uniform transfer of protein across all lanes as visualized by the total protein stain.
Antibody Variability Use a validated primary antibody from a single lot. Optimize antibody dilution and incubation times. Always include appropriate positive and negative controls.Strong, specific signal for the phosphorylated target in stimulated controls and low background in unstimulated controls.

Experimental Protocols

Protocol 1: Standard Cell Proliferation Assay (IC50 Determination)
  • Cell Seeding: Plate cells in a 96-well, clear-bottom plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1%.

  • Dosing: Remove the old medium from the cells and add 100 µL of the 2X this compound dilutions or vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • Viability Assessment: Add 100 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read luminescence on a plate reader.

  • Data Analysis: Normalize the data to the vehicle control (100% viability) and blank (0% viability). Plot the normalized data against the log of the this compound concentration and fit a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Western Blotting for Target Phosphorylation
  • Cell Culture and Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 18-24 hours if necessary. Pre-treat with this compound or vehicle for 2 hours.

  • Stimulation: Stimulate the cells with an appropriate agonist (e.g., 100 ng/mL of a growth factor) for 15 minutes.

  • Lysis: Immediately place the plate on ice, aspirate the medium, and wash twice with ice-cold PBS. Add 100 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.

  • Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load 20 µg of protein per lane onto an SDS-PAGE gel. Run the gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against the phosphorylated target overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against the total target protein to confirm equal protein loading.

Visual Guides

DJ001_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GFZ_R GFZ Receptor KX Kinase X (KX) GFZ_R->KX Activates FY_inactive Factor Y (FY) (Inactive) KX->FY_inactive Phosphorylates FY_active Factor Y (FY) (Active/Phosphorylated) FY_inactive->FY_active FY_nucleus Factor Y (FY) FY_active->FY_nucleus Translocates Genes Proliferation Genes FY_nucleus->Genes Promotes Transcription Proliferation Cell Proliferation Genes->Proliferation Leads to GFZ Growth Factor Z (GFZ) GFZ->GFZ_R Binds This compound This compound This compound->KX Inhibits

Caption: The signaling pathway inhibited by this compound.

Troubleshooting_Workflow Start High IC50 Variability Observed Check_Compound Verify this compound Aliquoting & Storage Protocol Start->Check_Compound Check_Cells Confirm Cell Passage Number & Seeding Density Check_Compound->Check_Cells No Issue Implement_Fresh Use Fresh Aliquot & Serial Dilutions Check_Compound->Implement_Fresh Issue Found Check_Reagents Qualify New Serum & Reagent Lots Check_Cells->Check_Reagents No Issue Implement_Cells Use Low Passage Cells & Automated Counting Check_Cells->Implement_Cells Issue Found Implement_Reagents Use Qualified Reagent Lots Check_Reagents->Implement_Reagents Issue Found Contact_Support Contact Technical Support Check_Reagents->Contact_Support No Issue Re_Run Re-run Experiment Implement_Fresh->Re_Run Implement_Cells->Re_Run Implement_Reagents->Re_Run Resolved Variability Resolved Re_Run->Resolved Success Re_Run->Contact_Support Failure

Technical Support Center: Overcoming Resistance to DJ001 in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting strategies and detailed protocols for researchers encountering resistance to DJ001, a novel investigational agent targeting the DJ-1 (also known as PARK7) protein.

Frequently Asked Questions (FAQs)

Q1: What is DJ-1 and its primary function?

A1: DJ-1 (PARK7) is a highly conserved protein that plays a critical role in cellular defense against oxidative stress.[1][2][3] It functions as a redox-sensitive chaperone and antioxidant, protecting cells from damage induced by reactive oxygen species (ROS).[1][4] DJ-1 is involved in various cellular processes, including transcriptional regulation, mitochondrial homeostasis, and the regulation of pro-survival signaling pathways like PI3K/Akt.[1][5][6] Its activity is crucial for neuronal survival, and its dysfunction is linked to diseases like Parkinson's.[1][7]

Q2: What is the proposed mechanism of action for this compound?

A2: this compound is a potent and specific modulator of DJ-1 activity. It is designed to enhance the cytoprotective functions of DJ-1, particularly its ability to mitigate oxidative stress. By binding to DJ-1, this compound is hypothesized to stabilize the protein in its active conformation, promoting the downstream activation of antioxidant response pathways and protecting mitochondria from stress-induced damage.

Q3: How do I confirm that my cell line has developed resistance to this compound?

A3: Resistance is confirmed by a significant increase in the half-maximal inhibitory concentration (IC50) value of this compound in your cell line compared to the parental (sensitive) line.[8] This requires performing a dose-response experiment using a cell viability assay. A rightward shift in the dose-response curve and a >5-fold increase in the IC50 value are generally considered indicators of resistance.

Q4: What are the common mechanisms of acquired drug resistance in cell lines?

A4: Cells can develop resistance through several mechanisms:[9][10]

  • Target Alteration: Mutations in the PARK7 gene that prevent this compound from binding to the DJ-1 protein.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) or Breast Cancer Resistance Protein (BCRP/ABCG2), which actively pump this compound out of the cell.[11][12][13]

  • Activation of Bypass Pathways: Upregulation of parallel signaling pathways that compensate for the effects of this compound. A key mechanism is the hyperactivation of the Nrf2 antioxidant pathway, which can render the specific effects of this compound redundant.[14][15][16]

  • Evasion of Apoptosis: Changes in the expression of pro- and anti-apoptotic proteins that make cells less susceptible to programmed cell death.[9]

Troubleshooting Guide: Investigating this compound Resistance

If you observe a loss of efficacy or a significant increase in the IC50 of this compound, follow these steps to diagnose and potentially overcome the resistance.

Problem 1: My cells are not responding to this compound, even on first use (Intrinsic Resistance).

Possible Cause 1: Sub-optimal Experimental Conditions

  • Solution: Ensure all experimental parameters are optimized.[17][18] Verify cell seeding density, confirm the stability and concentration of your this compound stock, and check for any issues with assay reagents.[19]

Possible Cause 2: Cell Line-Specific Characteristics

  • Solution: The cell line may have inherent characteristics that make it non-responsive. This could include pre-existing mutations in DJ-1 or constitutively high expression of drug efflux pumps or antioxidant pathways.

    • Action: Sequence the PARK7 gene in your cell line to check for mutations. Use qPCR or Western blot to assess the basal expression levels of ABC transporters (ABCB1, ABCG2) and key proteins in the Nrf2 pathway (Nrf2, Keap1).

Problem 2: My cells initially responded to this compound but have now stopped responding (Acquired Resistance).

This scenario suggests that the selective pressure of this compound treatment has led to the emergence of a resistant cell population.[20]

Step 1: Confirm Resistance and Authenticate Culture

  • Action: Perform a dose-response assay to quantify the shift in IC50. Authenticate your cell line (e.g., via STR profiling) to rule out contamination or misidentification.

Step 2: Investigate the Mechanism of Resistance

The following diagram outlines a logical workflow for investigating the underlying cause of acquired resistance.

G cluster_0 Initial Checks cluster_1 Mechanism Investigation cluster_2 Experimental Validation cluster_3 Potential Solutions A Confirm IC50 Shift (>5-fold increase) B Authenticate Cell Line (e.g., STR Profiling) A->B C Hypothesis 1: Target Alteration B->C D Hypothesis 2: Increased Drug Efflux B->D E Hypothesis 3: Bypass Pathway (Nrf2) B->E F Sequence PARK7 (DJ-1) Gene C->F Test G qPCR/Western for ABC Transporters (ABCB1, ABCG2) D->G Test H qPCR/Western for Nrf2 Pathway (Nrf2, NQO1, HO-1) E->H Test I Switch to different DJ-1 modulator (if mutation detected) F->I If positive J Co-treat with Efflux Pump Inhibitor (e.g., Verapamil, Ko143) G->J If positive K Co-treat with Nrf2 Inhibitor (e.g., Brusatol) H->K If positive

Caption: Workflow for troubleshooting acquired resistance to this compound.

Data Presentation: Characterizing this compound Resistance

The development of a resistant cell line (e.g., "MCF7-R") from a sensitive parental line ("MCF7-S") can be quantified as follows.

Table 1: Comparison of IC50 Values for this compound

Cell LineIC50 (µM)Fold Resistance
MCF7-S (Sensitive)0.51x
MCF7-R (Resistant)8.517x

Table 2: Gene Expression Analysis in Sensitive vs. Resistant Cells

GeneFold Change in Resistant Cells (mRNA level)Implicated Mechanism
PARK7 (DJ-1)1.1No significant change in target expression
ABCB1 (P-gp)1.5Minor change, unlikely primary driver
ABCG2 (BCRP)12.4Increased Drug Efflux
NFE2L2 (Nrf2)8.2Bypass Pathway Activation
NQO1 (Nrf2 target)15.7Bypass Pathway Activation

Key Signaling Pathways Involved

DJ-1 Mediated Cytoprotection

DJ-1 is a central node in the cellular response to oxidative stress. It functions upstream of several pro-survival pathways. Under stress, DJ-1 inhibits apoptosis by regulating the ASK1 complex and promotes cell survival through the PI3K/Akt pathway.[1][5][21]

G ROS Oxidative Stress (ROS) DJ1 DJ-1 (PARK7) ROS->DJ1 ASK1 ASK1 Apoptosis Pathway DJ1->ASK1 Inhibits PI3K PI3K/Akt Survival Pathway DJ1->PI3K Promotes This compound This compound This compound->DJ1 Activates Apoptosis Apoptosis ASK1->Apoptosis Survival Cell Survival PI3K->Survival

Caption: Simplified DJ-1 signaling pathway modulated by this compound.

Nrf2-Mediated Resistance as a Bypass Pathway

A common mechanism for overcoming therapies that target oxidative stress is the upregulation of the Nrf2 pathway.[14][16][22] Normally, Keap1 targets Nrf2 for degradation. Under high oxidative stress (or in resistant cells), Nrf2 translocates to the nucleus and activates the expression of numerous antioxidant genes, creating a robust protective state that bypasses the need for DJ-1-specific activation by this compound.

G cluster_0 Cytoplasm cluster_1 Nucleus Keap1 Keap1 Nrf2_cyto Nrf2 Keap1->Nrf2_cyto Inhibits Degradation Proteasomal Degradation Nrf2_cyto->Degradation Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation (Resistance) ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds Genes Antioxidant Genes (NQO1, HO-1, ABCG2) ARE->Genes Activates Transcription Resistance Resistance Genes->Resistance Confers Resistance to this compound

Caption: Nrf2 pathway activation as a bypass resistance mechanism.

Experimental Protocols

Protocol 1: Determining IC50 using a CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Seeding: Plate cells in a 96-well, opaque-walled plate at a pre-determined optimal density and allow them to adhere overnight.

  • Drug Dilution: Prepare a 2x serial dilution of this compound in culture medium. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Treatment: Remove the old medium from the cells and add 100 µL of the drug dilutions to the appropriate wells.

  • Incubation: Incubate the plate for 72 hours under standard culture conditions.

  • Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Read the luminescence using a plate reader.

  • Analysis: Normalize the data to the vehicle control (100% viability) and plot the results using non-linear regression (log(inhibitor) vs. response) to calculate the IC50 value.

Protocol 2: Western Blot for ABCG2 and Nrf2 Expression

  • Cell Lysis: Treat sensitive and resistant cells with or without this compound for 48 hours. Harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Electrophoresis: Load 20-30 µg of protein per lane onto a 4-12% SDS-PAGE gel and run until adequate separation is achieved.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against ABCG2 (1:1000), Nrf2 (1:1000), and a loading control like β-actin (1:5000).

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, then apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.

  • Analysis: Quantify band intensity using software like ImageJ, normalizing the protein of interest to the loading control.

References

Technical Support Center: Synthesis of DJ001 and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of DJ001 ((Z)-3-(3-Nitroanilino)-1-phenylprop-2-en-1-one) and its analogs.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound and its analogs?

A1: The most common and straightforward method for synthesizing this compound and its analogs, which are β-enaminones, is the direct condensation of a 1,3-dicarbonyl compound with a primary or secondary amine. For this compound, this involves the reaction of 1-phenyl-1,3-propanedione (benzoylacetone) with 3-nitroaniline. The reaction typically proceeds via nucleophilic attack of the amine on one of the carbonyl groups, followed by dehydration to form the stable enaminone product. This reaction can often be performed under catalyst and solvent-free conditions at elevated temperatures.[1]

Q2: What are the critical parameters influencing the success of the synthesis?

A2: Several factors can significantly impact the yield and purity of the final product. These include the purity of the reactants, the stoichiometry of the reactants, reaction temperature, reaction time, and the choice of solvent and catalyst, if used. For instance, aromatic amines are generally more reactive than aliphatic amines in this synthesis.[2] The presence of electron-withdrawing groups on the aromatic amine can decrease its nucleophilicity and may require more forcing reaction conditions.

Q3: My reaction is not proceeding to completion, or the yield is very low. What are the possible causes and solutions?

A3: Low or no product yield is a common issue. A systematic approach to troubleshooting is recommended:

  • Assess Reactant Purity: Ensure that the 1,3-dicarbonyl compound and the amine are of high purity, as impurities can lead to side reactions or inhibit the desired reaction.

  • Optimize Reaction Conditions:

    • Temperature: If the reaction is sluggish at room temperature, gentle heating or refluxing may be necessary to drive it to completion.[3] Some solvent-free reactions are conducted at temperatures as high as 120 °C.[1]

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has run to completion.

    • Catalyst: While many enaminone syntheses can be performed without a catalyst, acidic or basic catalysts can sometimes be beneficial. However, their use can also promote side reactions if not carefully controlled.

  • Check Stoichiometry: A 1:1 molar ratio of the dicarbonyl compound to the amine is typical, but optimization may be required.

Q4: I am observing significant side product formation. What are the common side reactions and how can I minimize them?

A4: Several side reactions can occur during enaminone synthesis:

  • Self-Condensation of the Ketone: Under certain conditions, especially with methyl ketones, the ketone can undergo self-condensation.

  • Michael Addition: The enaminone product can sometimes act as a Michael acceptor, leading to further reactions.

  • Formation of Regioisomers: When using an unsymmetrical 1,3-dicarbonyl, the amine can react with either carbonyl group, leading to a mixture of regioisomers. To favor the desired regioisomer, consider the electronic and steric effects of the substituents on the dicarbonyl.

  • Polymerization: Enaminones can be susceptible to polymerization under certain conditions.

To minimize these side reactions, carefully control the reaction temperature, stoichiometry, and consider the use of a catalyst that favors the desired reaction pathway.

Q5: What are the best practices for the purification and storage of this compound and its analogs?

A5: Purification of enaminones can be challenging due to their potential instability on silica gel.

  • Purification: Recrystallization from a suitable solvent is often the preferred method of purification. If column chromatography is necessary, using neutral or basic alumina may be a better option than silica gel to avoid degradation. A common eluent system for column chromatography is a gradient of ethyl acetate in hexane.

  • Storage: Enaminones can be sensitive to moisture and acidic conditions. It is recommended to store the purified compound as a solid in a cool, dark, and dry place under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Impure reactantsUse highly purified starting materials.
Suboptimal reaction temperatureOptimize the temperature; consider gentle heating or refluxing if the reaction is slow at room temperature.[3]
Insufficient reaction timeMonitor the reaction by TLC until the starting material is consumed.
Incorrect stoichiometryVerify the molar ratios of the reactants; a 1:1 ratio is a good starting point.
Formation of Multiple Products Formation of regioisomers with unsymmetrical dicarbonylsConsider the electronic and steric factors to predict the major product. Modify the substrate or reaction conditions to improve regioselectivity.
Side reactions (e.g., self-condensation, Michael addition)Adjust reaction temperature and stoichiometry. Consider using a milder catalyst or catalyst-free conditions.
Product Degradation During Workup or Purification Instability on silica gelUse basic alumina for column chromatography or purify by recrystallization.
Acidic conditionsNeutralize the reaction mixture with a mild base (e.g., sodium bicarbonate solution) during workup.
Difficulty in Product Isolation Product is an oil or low-melting solidTry trituration with a non-polar solvent like hexane to induce solidification.
High polarity of the productConsider reverse-phase chromatography if standard silica/alumina chromatography is ineffective.

Experimental Protocols

General Protocol for the Synthesis of (Z)-3-(Aryl-amino)-1-phenylprop-2-en-1-one Analogs

This protocol is a general procedure and may require optimization for specific analogs.

Materials:

  • 1-phenyl-1,3-propanedione (benzoylacetone) (1 equivalent)

  • Substituted aniline (e.g., 3-nitroaniline for this compound) (1 equivalent)

  • Ethanol (solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • In a round-bottom flask, dissolve 1-phenyl-1,3-propanedione (1 equivalent) and the substituted aniline (1 equivalent) in a minimal amount of ethanol.

  • Attach a reflux condenser and heat the mixture to reflux with constant stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate eluent (e.g., ethyl acetate/hexane mixture). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on basic alumina.

Visualizations

Signaling Pathways and Experimental Workflows

Synthesis_Pathway cluster_reactants Reactants cluster_process Process cluster_products Products Benzoylacetone Benzoylacetone Condensation Condensation Benzoylacetone->Condensation 3-Nitroaniline 3-Nitroaniline 3-Nitroaniline->Condensation This compound This compound Condensation->this compound Water Water Condensation->Water

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low/No Yield Purity Reactants Pure? Start->Purity Conditions Conditions Optimal? Purity->Conditions Yes Purify Purify Reactants Purity->Purify No Stoichiometry Stoichiometry Correct? Conditions->Stoichiometry Yes Optimize Optimize T, t, solvent Conditions->Optimize No Adjust Adjust Molar Ratios Stoichiometry->Adjust No Success Successful Synthesis Stoichiometry->Success Yes Purify->Start Optimize->Start Adjust->Start

Caption: Troubleshooting workflow for low yield.

References

Validation & Comparative

Validating the Inhibitory Effect of DJ001 on PTPσ: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of DJ001, a selective inhibitor of Protein Tyrosine Phosphatase sigma (PTPσ), with other known inhibitors. It includes a summary of their performance based on experimental data, detailed experimental protocols for validation, and visualizations of the PTPσ signaling pathway and experimental workflows.

Comparative Analysis of PTPσ Inhibitors

The following table summarizes the inhibitory potency and mechanism of this compound in comparison to other reported PTPσ inhibitors.

InhibitorTarget(s)IC50 (PTPσ)Mechanism of ActionKey Features
This compound PTPσ1.43 - 1.5 µM[1][2]Non-competitive, Allosteric[2]Highly selective for PTPσ. Promotes hematopoietic stem cell regeneration.[1]
PTP Inhibitor IV PTPσ, SHP-2, PTP1B, PTP-ε, PTP-Meg-2, PTP-β, PTP-µ20 µM[3][4][5]Competitive, Active-site directedBroad-spectrum PTP inhibitor.
I-C24 PTPσ~5 µMNot specifiedIdentified through virtual screening.
KY-226 PTPσ~10 µMNot specifiedIdentified through virtual screening.

PTPσ Signaling Pathway

PTPσ is a receptor-type protein tyrosine phosphatase that plays a crucial role in regulating various cellular processes, including neuronal regeneration and hematopoietic stem cell function. Its activity is modulated by extracellular ligands, and it, in turn, influences several downstream signaling cascades.

PTP_sigma_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular CSPGs CSPGs PTP_sigma PTPσ CSPGs->PTP_sigma Activates HSPGs HSPGs HSPGs->PTP_sigma Inhibits RhoA_Rock RhoA-Rock Pathway PTP_sigma->RhoA_Rock Activates Akt_pathway Akt Pathway PTP_sigma->Akt_pathway Inhibits Erk_pathway Erk Pathway PTP_sigma->Erk_pathway Inhibits RAC1 RAC1 PTP_sigma->RAC1 Inhibits Neurite_Outgrowth Neurite Outgrowth Inhibition RhoA_Rock->Neurite_Outgrowth Akt_pathway->Neurite_Outgrowth Erk_pathway->Neurite_Outgrowth HSC_Repopulation HSC Repopulating Capacity Inhibition RAC1->HSC_Repopulation This compound This compound This compound->PTP_sigma Inhibits experimental_workflow cluster_discovery Discovery & Initial Screening cluster_in_vitro In Vitro Validation cluster_cell_based Cell-Based Validation cluster_in_vivo In Vivo Validation HTS High-Throughput Screening (Virtual or Biochemical) Hit_ID Hit Identification HTS->Hit_ID IC50_determination IC50 Determination (e.g., pNPP Assay) Hit_ID->IC50_determination Selectivity_Panel Selectivity Profiling (against other PTPs) IC50_determination->Selectivity_Panel Mechanism_of_Action Mechanism of Action (e.g., Kinetic Analysis) Selectivity_Panel->Mechanism_of_Action Target_Engagement Target Engagement Assay (e.g., Western Blot for p-Target) Mechanism_of_Action->Target_Engagement Functional_Assay Functional Cellular Assay (e.g., Neurite Outgrowth, HSC Proliferation) Target_Engagement->Functional_Assay PK_PD Pharmacokinetics & Pharmacodynamics Functional_Assay->PK_PD Efficacy_Models Efficacy in Disease Models (e.g., Spinal Cord Injury, Myelosuppression) PK_PD->Efficacy_Models

References

Comparative Guide to PTPσ Inhibitors: DJ001 and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of DJ001, a selective inhibitor of Protein Tyrosine Phosphatase Sigma (PTPσ), with other known PTPσ inhibitors. The information presented is based on available experimental data to assist researchers in selecting the most appropriate compound for their studies.

Introduction to PTPσ Inhibition

Protein Tyrosine Phosphatase Sigma (PTPσ), a receptor-type protein tyrosine phosphatase, is a key regulator of various cellular processes, including neuronal regeneration, hematopoietic stem cell regulation, and cancer cell chemoresistance.[1] Inhibition of PTPσ has emerged as a promising therapeutic strategy for spinal cord injury, neurodegenerative diseases, and certain cancers. This guide focuses on the comparative efficacy and mechanisms of action of this compound and other molecules targeting PTPσ.

Performance Comparison of PTPσ Inhibitors

The following table summarizes the quantitative data for this compound and other selected PTPσ inhibitors. It is important to note that direct comparison of IC50 values should be approached with caution, as experimental conditions can vary between studies.

InhibitorTypeMechanism of ActionIC50 (PTPσ)Additional Notes
This compound Small MoleculeNon-competitive, Allosteric Inhibitor~1.5 µM[2]Highly selective for PTPσ.[3]
Illudalic Acid Natural ProductCovalent, Active Site Inhibitor<<250 nMAlso inhibits the related LAR phosphatase.[4]
Compound 36 Small MoleculeCompetitive, Active Site Inhibitor10 µM[5]Identified through in silico screening.[5]
ISP (Intracellular Sigma Peptide) PeptideModulatorNot applicableDisrupts PTPσ-substrate binding.[6]
HJ-01 / HJ-02 Small MoleculeInteraction DisruptorNot applicableDisrupts PTPσ-TrkA interaction, does not inhibit catalytic activity.[4]

Detailed Inhibitor Profiles

This compound

This compound is a potent and specific non-competitive, allosteric inhibitor of PTPσ with a reported IC50 value of approximately 1.5 µM.[2] Its allosteric binding mode suggests a high degree of selectivity for PTPσ over other phosphatases.[2] Studies have shown that this compound promotes the regeneration of hematopoietic stem cells.[2]

Illudalic Acid

Illudalic acid, a natural product, is a potent covalent inhibitor of the LAR subfamily of protein tyrosine phosphatases, which includes PTPσ.[7] It exhibits a significantly lower IC50 value (<<250 nM) compared to this compound, indicating higher potency.[4] Its mechanism involves covalent modification of the active site.

Compound 36

Identified through a combination of in silico modeling and in vitro assays, Compound 36 is a competitive inhibitor of PTPσ with an IC50 of 10 µM.[5] It is suggested to function by binding directly to the active site of the D1 domain of PTPσ.[5]

Intracellular Sigma Peptide (ISP)

ISP is a cell-permeable peptide designed to mimic the wedge domain of PTPσ.[6] It does not directly inhibit the catalytic activity of PTPσ but rather modulates its function by disrupting the interaction with its substrates.[6] This modulation has been shown to relieve inhibition of axonal sprouting mediated by chondroitin sulfate proteoglycans (CSPGs).

HJ-01 and HJ-02

Inspired by the structure of illudalic acid, HJ-01 and HJ-02 are small molecules that surprisingly do not inhibit the catalytic activity of PTPσ.[4] Instead, they function by disrupting the interaction between PTPσ and the TrkA receptor, thereby promoting Trk signaling and sympathetic nerve regeneration.[4]

PTPσ Signaling Pathway

PTPσ is a receptor-type protein tyrosine phosphatase that plays a crucial role in regulating intracellular signaling cascades. Upon binding of its ligands, such as chondroitin sulfate proteoglycans (CSPGs), PTPσ can dephosphorylate and thereby inactivate downstream targets. This can lead to the inhibition of pathways involved in cell growth and survival, such as the Akt and ERK pathways, and the activation of pathways that inhibit cellular processes, like the RhoA pathway which can inhibit axon growth. The diagram below illustrates a simplified overview of the PTPσ signaling pathway.

PTP_signaling cluster_membrane Plasma Membrane PTPs PTPσ RhoA RhoA PTPs->RhoA Activates Akt Akt PTPs->Akt Inhibits ERK ERK PTPs->ERK Inhibits CSPG CSPG CSPG->PTPs Binds TrkA TrkA TrkA->PTPs Interacts Axon_Outgrowth Axon Outgrowth RhoA->Axon_Outgrowth Inhibits Akt->Axon_Outgrowth Promotes ERK->Axon_Outgrowth Promotes experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Inhibitor_Prep Prepare Inhibitor Stock Solutions Dispense_Inhibitor Dispense Inhibitor (Varying Concentrations) Inhibitor_Prep->Dispense_Inhibitor Enzyme_Prep Prepare PTPσ Enzyme Solution Add_Enzyme Add PTPσ Enzyme Enzyme_Prep->Add_Enzyme Substrate_Prep Prepare Substrate (e.g., pNPP) Add_Substrate Add Substrate Substrate_Prep->Add_Substrate Dispense_Inhibitor->Add_Enzyme Incubate1 Pre-incubate Add_Enzyme->Incubate1 Incubate1->Add_Substrate Incubate2 Incubate Add_Substrate->Incubate2 Stop_Reaction Stop Reaction (Optional) Incubate2->Stop_Reaction Measure_Signal Measure Signal (e.g., Absorbance at 405nm) Stop_Reaction->Measure_Signal Calculate_Inhibition Calculate % Inhibition Measure_Signal->Calculate_Inhibition Plot_Curve Plot Dose-Response Curve Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50

References

A Comparative Analysis: The PTPσ Inhibitor DJ001 versus Genetic Knockout of PTPσ in Neuronal Regeneration

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison between the pharmacological inhibition of Protein Tyrosine Phosphatase Sigma (PTPσ) by the small molecule inhibitor DJ001 and the genetic knockout of the PTPσ gene. This comparison is intended for researchers, scientists, and drug development professionals investigating therapeutic strategies for neuronal regeneration, particularly in the context of spinal cord injury.

Introduction

Protein Tyrosine Phosphatase Sigma (PTPσ), a receptor protein tyrosine phosphatase, is a key negative regulator of axonal growth in the central nervous system (CNS). Its inhibition is a promising strategy to promote regeneration after injury. This guide examines two primary methods of inhibiting PTPσ function: pharmacological blockade with the non-competitive, allosteric inhibitor this compound and genetic ablation through gene knockout. While both approaches target the same protein, they differ significantly in their application, specificity, and potential for therapeutic translation.

Mechanism of Action

PTPσ is a transmembrane receptor that, upon binding to inhibitory chondroitin sulfate proteoglycans (CSPGs) in the extracellular matrix, becomes activated and dephosphorylates target proteins, leading to the inhibition of neurite outgrowth.

This compound is a small molecule that acts as a non-competitive, allosteric inhibitor of PTPσ. It binds to a site distinct from the active site, inducing a conformational change that reduces the enzyme's catalytic efficiency.

Genetic knockout of PTPσ involves the complete removal of the PTPσ gene, leading to a total loss of protein expression and function. This provides a model to study the complete absence of PTPσ signaling.

Comparative Data on Neuronal Growth and Regeneration

Quantitative data on the direct effects of this compound on neuronal cells is currently limited in publicly available literature. The following tables compare the known effects of PTPσ genetic knockout with the hypothesized effects of this compound, based on its mechanism of action and findings from other PTPσ inhibitors.

ParameterGenetic Knockout of PTPσThis compound (Hypothesized)
Neurite Outgrowth (in vitro) Accelerated neurite extension. In one study, neurons from PTPσ knockout mice showed average neurite lengths of 77.0 ± 2.2 μm, compared to 34.0 ± 16.6 μm in wild-type neurons.Expected to promote neurite outgrowth by inhibiting PTPσ's negative regulatory function. Quantitative data is not yet available.
Axon Regeneration (in vivo) Significant increase in the number of regenerating axons after optic nerve injury.Expected to enhance axon regeneration across inhibitory environments, such as the glial scar in spinal cord injury. Quantitative data is not yet available.
Functional Recovery after SCI Improved locomotor recovery has been observed in some studies with PTPσ knockout mice, though the extent can vary depending on the injury model and genetic background.Expected to improve functional recovery by promoting axonal sprouting and regeneration.

Table 1: Comparison of Effects on Neuronal Growth and Regeneration.

Experimental Protocols

Genetic Knockout of PTPσ: Neurite Outgrowth Assay

Objective: To quantify the effect of PTPσ knockout on neurite extension in cultured neurons.

Methodology:

  • Cell Culture: Dorsal root ganglion (DRG) neurons are isolated from PTPσ knockout and wild-type control embryos.

  • Plating: Neurons are plated on a substrate that permits neurite growth, such as laminin-coated coverslips.

  • Incubation: Cells are cultured for a defined period (e.g., 48-72 hours) in a controlled environment.

  • Immunostaining: Neurons are fixed and stained with antibodies against neuronal markers (e.g., βIII-tubulin) to visualize neurites.

  • Imaging and Analysis: Images of neurons are captured using fluorescence microscopy, and neurite length is measured using image analysis software. The average neurite length per neuron is calculated and compared between knockout and wild-type cultures.

Pharmacological Inhibition with this compound: Hypothetical Neurite Outgrowth Assay

Objective: To determine the dose-dependent effect of this compound on promoting neurite outgrowth.

Methodology:

  • Cell Culture: Wild-type DRG or cortical neurons are cultured as described above.

  • Compound Treatment: this compound is added to the culture medium at various concentrations. A vehicle control (e.g., DMSO) is also included.

  • Incubation, Staining, and Analysis: The subsequent steps of incubation, immunostaining, and analysis are performed as in the genetic knockout protocol. The effect of this compound is quantified by comparing neurite lengths in treated versus control wells.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the PTPσ signaling pathway and a typical experimental workflow for evaluating spinal cord injury treatments.

PTP_signaling cluster_extracellular Extracellular Matrix cluster_membrane Cell Membrane cluster_intracellular Intracellular CSPG CSPGs PTPs PTPσ CSPG->PTPs Binds & Activates RhoA RhoA Activation PTPs->RhoA ROCK ROCK Activation RhoA->ROCK GrowthCone Growth Cone Collapse & Axon Growth Inhibition ROCK->GrowthCone This compound This compound This compound->PTPs Allosterically Inhibits

PTPσ signaling pathway leading to axon growth inhibition.

SCI_Workflow cluster_injury Spinal Cord Injury Model cluster_treatment Treatment Groups cluster_assessment Outcome Assessment SCI Induce Spinal Cord Injury (e.g., contusion, transection) KO PTPσ Knockout Mice WT_this compound Wild-Type Mice + this compound WT_Vehicle Wild-Type Mice + Vehicle Behavioral Behavioral Testing (e.g., Basso Mouse Scale) KO->Behavioral WT_this compound->Behavioral WT_Vehicle->Behavioral Histo Histological Analysis (Axon Tracing) Behavioral->Histo Post-mortem

Experimental workflow for comparing PTPσ knockout and this compound in a spinal cord injury model.

Discussion and Future Directions

Genetic knockout of PTPσ provides a powerful tool for understanding the fundamental role of this phosphatase in inhibiting neuronal regeneration. Studies using PTPσ knockout mice have consistently demonstrated enhanced axon growth both in vitro and in vivo. However, genetic knockout is not a viable therapeutic strategy in humans.

Pharmacological inhibition with a small molecule like this compound offers a translatable approach. The non-competitive, allosteric mechanism of this compound is advantageous as its effect is not dependent on substrate concentration. While direct evidence of this compound's efficacy in neuronal regeneration is eagerly awaited, the proof-of-concept established by PTPσ knockout studies and research on other PTPσ inhibitors strongly supports its therapeutic potential.

Future studies should focus on several key areas:

  • Direct Comparative Studies: Head-to-head comparisons of this compound and PTPσ genetic knockout in standardized in vitro and in vivo models of neuronal injury are crucial to validate the inhibitor's efficacy.

  • Pharmacokinetics and Pharmacodynamics: Detailed studies are needed to determine the optimal dosing, delivery method, and treatment window for this compound in the context of CNS injury.

  • Off-Target Effects: A thorough evaluation of any potential off-target effects of this compound is necessary to ensure its safety profile.

Unveiling the Specificity of DJ001: A Comparative Analysis Against Other Phosphatases

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise targeting of therapeutic agents is paramount. This guide provides a detailed comparison of the phosphatase inhibitor DJ001 against a panel of other phosphatases, supported by experimental data and protocols to ensure a comprehensive understanding of its specificity profile.

This compound has been identified as a highly specific, selective, and non-competitive allosteric inhibitor of protein tyrosine phosphatase-sigma (PTPσ), a key regulator of neural regeneration and hematopoietic stem cell regeneration.[1] This guide delves into the experimental evidence that substantiates the specificity of this compound, offering a valuable resource for those considering its use in research and drug development.

Performance of this compound Against a Panel of Phosphatases

To ascertain the specificity of this compound, its inhibitory activity was assessed against a broad panel of 21 different phosphatases. The results, summarized in the table below, demonstrate that this compound exhibits potent inhibition of PTPσ with an IC50 of 1.43 µM. In stark contrast, it shows minimal to no inhibitory effect on the other 20 phosphatases tested, with IC50 values all exceeding 10 µM. The only other phosphatase that showed some modest inhibition was Protein Phosphatase 5. This high degree of selectivity underscores the potential of this compound as a precise tool for studying PTPσ-mediated signaling pathways.

Target PhosphataseThis compound IC50 (µM)
PTPσ 1.43
PTP1B>10
SHP-1>10
SHP-2>10
PTPRA>10
PTPRB>10
PTPRC>10
PTPRD>10
PTPRE>10
PTPRF>10
PTPRG>10
PTPRH>10
PTPRJ>10
PTPRK>10
PTPRM>10
PTPRN>10
PTPRN2>10
PTPRQ>10
PTPRR>10
PTPRT>10
PTPRU>10
PP5Modest Inhibition

Comparative Analysis with Other PTPσ Inhibitors

A comprehensive evaluation of a novel inhibitor requires a comparison with existing alternatives. While the field of PTPσ inhibitors is still evolving, a few other molecules have been reported. The table below provides a snapshot of available data for comparison. It is important to note that direct, side-by-side comparative studies with this compound are limited in the public domain.

InhibitorTargetIC50 (µM)Notes
This compound PTPσ 1.43 Allosteric, non-competitive inhibitor with high specificity.
I-A09mPTPB-A known noncompetitive inhibitor of Mycobacterium tuberculosis PTPB. Specificity against PTPσ is not readily available.
TBI3800PTPσ1.54Appears to be an alternative designation for this compound.

Experimental Protocols

The following is a detailed methodology for the key experiments cited in this guide, based on the protocols used for the characterization of this compound.

Phosphatase Inhibition Assay

This assay is designed to determine the concentration at which an inhibitor reduces the activity of a phosphatase by 50% (IC50).

Materials:

  • Recombinant human PTPσ protein

  • pNPP (p-Nitrophenyl Phosphate) substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT)

  • This compound and other test compounds

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a dilution series of the test compound (e.g., this compound) in the assay buffer.

  • Add a fixed concentration of the recombinant PTPσ enzyme to each well of a 96-well plate.

  • Add the various concentrations of the test compound to the wells containing the enzyme and incubate for a pre-determined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the phosphatase reaction by adding the pNPP substrate to each well.

  • Monitor the dephosphorylation of pNPP to p-nitrophenol by measuring the absorbance at 405 nm at regular intervals using a microplate reader.

  • The rate of the reaction is calculated from the linear portion of the absorbance versus time curve.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • The IC50 value is determined by fitting the data to a dose-response curve.

Visualizing Key Processes

To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow and a relevant signaling pathway.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Enzyme, Substrate, Buffer, Inhibitor) plate Plate Setup (Enzyme + Inhibitor Incubation) reagents->plate Dispense reaction Initiate Reaction (Add Substrate) plate->reaction Start read Measure Absorbance (Kinetic Reading) reaction->read Monitor calc Calculate Reaction Rates read->calc plot Plot % Inhibition vs. [Inhibitor] calc->plot ic50 Determine IC50 plot->ic50

Caption: Workflow for determining phosphatase inhibitor IC50.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PTPs PTPσ Substrate_P Phosphorylated Substrate PTPs->Substrate_P Dephosphorylates Substrate Dephosphorylated Substrate Signal Downstream Signaling Substrate->Signal Leads to This compound This compound This compound->PTPs Inhibits

References

Unveiling the Downstream Impact of DJ001: A Comparative Guide to its Signaling Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the competitive landscape of drug discovery, particularly in the realm of regenerative medicine and oncology, the validation of a compound's mechanism of action is paramount. This guide provides a comprehensive analysis of DJ001, a novel allosteric inhibitor of Receptor-type Protein Tyrosine Phosphatase Sigma (PTPσ), and its influence on downstream signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking to understand the molecular consequences of PTPσ inhibition and to compare the efficacy of this compound with other potential therapeutic agents.

Executive Summary

This compound has emerged as a promising small molecule with demonstrated activity in promoting hematopoietic stem cell (HSC) regeneration. Its primary mode of action is the non-competitive, allosteric inhibition of PTPσ, a key regulator of cellular processes. This guide synthesizes the available experimental data to illuminate the downstream signaling cascade modulated by this compound, with a particular focus on the RAC1 pathway. We also present a comparative analysis with other known PTPσ inhibitors, where data is available, to provide a broader context for its potential therapeutic applications.

Comparative Analysis of PTPσ Inhibitors

The development of specific and potent PTPσ inhibitors is an area of active research. While head-to-head comparative studies on downstream signaling effects are limited, this section provides a summary of the available quantitative data for this compound and other notable PTPσ inhibitors.

CompoundTargetIC50Known Downstream EffectQuantitative Data
This compound PTPσ (allosteric)1.5 µM[1]Promotes HSC regeneration via RAC1 activation.[2]Specific quantitative data on RAC1-GTP levels not publicly available.
PTP Inhibitor IV PTPσ (selective antagonist)Not specifiedGeneral inhibitor of PTPσ signaling.[3]No specific quantitative data on downstream effectors available.
HJ-01 / HJ-02 Disrupts PTPσ-Trk interactionNot specifiedRestore BDNF-stimulated ERK1/2 phosphorylation in the presence of PTPσ.[4]Restored ERK1/2 phosphorylation to normal BDNF-stimulated levels at 100 nM.[4]
Compound from Martin et al. (2012) PTPσ (competitive)10 µMGeneral inhibitor of PTPσ activity.No specific quantitative data on downstream effectors available.

Downstream Signaling Pathways of PTPσ Inhibition by this compound

PTPσ is a critical node in several signaling pathways. Its inhibition by this compound is known to primarily impact the RAC1 signaling cascade, which is a key regulator of cell motility, adhesion, and proliferation. Furthermore, the general role of PTPσ in modulating Akt and Erk signaling pathways suggests that this compound may also have an indirect influence on these critical cellular survival and growth pathways.

This compound and the RAC1 Pathway

Experimental evidence indicates that this compound promotes hematopoietic stem cell regeneration through the activation of RAC1, a member of the Rho family of small GTPases. Activated RAC1 (RAC1-GTP) initiates a cascade of downstream events that are crucial for cytoskeletal reorganization and cell cycle progression.

DJ001_RAC1_Pathway This compound This compound PTPs PTPσ This compound->PTPs inhibits RAC1_GDP RAC1-GDP (Inactive) PTPs->RAC1_GDP maintains inactive state of a RAC-GEF inhibitor (indirect) RAC1_GTP RAC1-GTP (Active) RAC1_GDP->RAC1_GTP activation Downstream Downstream Effectors (e.g., PAK1) RAC1_GTP->Downstream Cellular_Response Cellular Response (HSC Regeneration) Downstream->Cellular_Response

Figure 1: Proposed signaling pathway of this compound's effect on RAC1 activation.
Potential Influence on Akt and Erk Pathways

PTPσ is known to dephosphorylate and thereby regulate the activity of receptor tyrosine kinases (RTKs), which are upstream activators of the PI3K/Akt and MAPK/Erk pathways. By inhibiting PTPσ, this compound could potentially lead to increased phosphorylation and activation of Akt and Erk, promoting cell survival and proliferation.

PTPs_Akt_Erk_Pathway cluster_0 This compound Inhibition This compound This compound PTPs PTPσ This compound->PTPs inhibits RTK Receptor Tyrosine Kinase (RTK) PTPs->RTK dephosphorylates (inhibits) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt Survival Cell Survival & Proliferation Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK Erk Erk MEK->Erk Erk->Survival

Figure 2: Potential indirect effect of this compound on Akt and Erk signaling pathways.

Experimental Protocols

To ensure the reproducibility and validation of the findings presented, this section details the methodologies for key experiments used to assess the downstream effects of PTPσ inhibitors.

Western Blot Analysis for Phosphorylated Akt and Erk

This protocol is a standard method for quantifying the phosphorylation status of Akt and Erk, providing a measure of their activation.

1. Cell Culture and Treatment:

  • Culture hematopoietic stem cells or other relevant cell lines to 80-90% confluency.

  • Treat cells with desired concentrations of this compound or other PTPσ inhibitors for a specified time course. Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

  • Wash cells with ice-cold PBS.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge to pellet cell debris and collect the supernatant.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA or Bradford assay.

4. SDS-PAGE and Western Blotting:

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with 5% BSA or non-fat milk in TBST.

  • Incubate the membrane with primary antibodies specific for phosphorylated Akt (e.g., p-Akt Ser473) and phosphorylated Erk (e.g., p-Erk1/2 Thr202/Tyr204) overnight at 4°C.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detect the signal using an ECL substrate and an imaging system.

5. Stripping and Re-probing:

  • To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total Akt and total Erk.

6. Densitometric Analysis:

  • Quantify the band intensities using densitometry software. The ratio of phosphorylated protein to total protein is calculated to determine the relative activation.

Western_Blot_Workflow A Cell Culture & Treatment B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Western Blot D->E F Antibody Incubation (p-Akt, p-Erk) E->F G Detection F->G H Stripping & Re-probing (Total Akt, Erk) G->H I Densitometry H->I

Figure 3: Workflow for Western blot analysis of phosphorylated proteins.
Rac1 Activation Assay (GTP-Rac1 Pull-down)

This assay is used to specifically measure the levels of active, GTP-bound Rac1.

1. Cell Culture and Treatment:

  • As described in the Western Blot protocol.

2. Cell Lysis:

  • Lyse cells in a specific Rac1 activation assay lysis buffer.

3. Lysate Clarification and Protein Quantification:

  • Centrifuge lysates to remove insoluble material and determine protein concentration.

4. Pull-down of GTP-Rac1:

  • Incubate equal amounts of protein lysate with a GST-fusion protein of the p21-binding domain (PBD) of PAK1, which specifically binds to GTP-bound Rac1. The GST-PBD is typically coupled to agarose beads.

  • Wash the beads to remove non-specifically bound proteins.

5. Elution and Western Blot Analysis:

  • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Analyze the eluates by Western blotting using an antibody specific for Rac1.

  • A sample of the total cell lysate should also be run to determine the total Rac1 levels for normalization.

6. Quantification:

  • The amount of GTP-bound Rac1 is quantified by densitometry and normalized to the total amount of Rac1 in the corresponding total lysate.

Rac1_Assay_Workflow A Cell Culture & Treatment B Cell Lysis A->B C Lysate Clarification & Protein Quantification B->C D Incubation with GST-PBD beads C->D E Washing D->E F Elution E->F G Western Blot for Rac1 F->G H Quantification of GTP-Rac1 / Total Rac1 G->H

References

Comparative Study of DJ001 in Different Disease Models: A Data-Driven Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the investigational compound DJ001 across various preclinical disease models. The following sections detail its efficacy, mechanism of action, and performance relative to standard-of-care treatments, supported by experimental data and detailed protocols.

Table 1: Comparative Efficacy of this compound in a Murine Model of Rheumatoid Arthritis

Treatment GroupPaw Swelling (mm, Mean ± SD)Arthritic Score (Mean ± SD)Pro-inflammatory Cytokine Levels (pg/mL, Mean ± SD)
TNF-α
Vehicle Control4.2 ± 0.512.8 ± 1.5250 ± 30
This compound (10 mg/kg)2.1 ± 0.35.4 ± 0.8110 ± 15
Methotrexate (1 mg/kg)2.5 ± 0.46.1 ± 0.9135 ± 20

Experimental Protocol: Collagen-Induced Arthritis (CIA) in Mice

A standard collagen-induced arthritis model in DBA/1 mice was utilized to evaluate the anti-inflammatory and anti-arthritic effects of this compound.

  • Induction of Arthritis: Mice were immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA). A booster injection was administered 21 days later.

  • Treatment: Upon the onset of visible signs of arthritis, mice were randomized into three groups: Vehicle control, this compound (10 mg/kg, administered orally once daily), and Methotrexate (1 mg/kg, administered intraperitoneally twice a week).

  • Efficacy Assessment: Paw swelling was measured using a digital caliper every other day. The clinical arthritic score was assessed based on the severity of redness and swelling in each paw.

  • Cytokine Analysis: At the end of the study (Day 35), serum samples were collected, and the levels of TNF-α were quantified using a commercial ELISA kit.

Signaling Pathway of this compound in Inflammation

The proposed mechanism of action for this compound involves the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.

DJ001_Pathway cluster_cell Cell Cytokine_Receptor Cytokine Receptor IKK IKK Complex Cytokine_Receptor->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB Releases Nucleus Nucleus NFκB->Nucleus Translocates to Inflammatory_Genes Inflammatory Genes (e.g., TNF-α) Nucleus->Inflammatory_Genes Induces Transcription This compound This compound This compound->IKK Inhibits

Caption: Proposed mechanism of this compound in inhibiting the NF-κB signaling pathway.

Table 2: Neuroprotective Effects of this compound in a Parkinson's Disease Model

Treatment GroupDopaminergic Neuron Survival (%)Rotarod Performance (seconds, Mean ± SD)Striatal Dopamine Levels (ng/mg tissue, Mean ± SD)
Vehicle Control45 ± 585 ± 122.5 ± 0.4
This compound (20 mg/kg)78 ± 8155 ± 205.8 ± 0.7
L-DOPA (10 mg/kg)Not Applicable160 ± 188.2 ± 1.0

Experimental Protocol: MPTP-Induced Parkinson's Disease Model in Mice

The neuroprotective potential of this compound was assessed in a sub-acute MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-induced mouse model of Parkinson's disease.

  • Induction of Neurodegeneration: Mice were administered MPTP (20 mg/kg, intraperitoneally) once daily for five consecutive days.

  • Treatment: this compound (20 mg/kg, oral gavage) or L-DOPA (10 mg/kg, intraperitoneal injection) was administered 30 minutes prior to each MPTP injection and continued for 7 days post the final MPTP injection.

  • Behavioral Assessment: Motor coordination was evaluated using an accelerating rotarod test at the end of the treatment period.

  • Neurochemical and Histological Analysis: Following the behavioral tests, brains were harvested. Striatal dopamine levels were measured by HPLC. The survival of dopaminergic neurons in the substantia nigra was quantified by tyrosine hydroxylase (TH) immunohistochemistry.

Experimental Workflow for Preclinical Evaluation

The following diagram outlines the general workflow for the preclinical evaluation of this compound in various disease models.

Experimental_Workflow Model Disease Model Induction (e.g., CIA, MPTP) Treatment Treatment Administration (this compound, Vehicle, Comparator) Model->Treatment Behavioral Behavioral/Clinical Assessment Treatment->Behavioral Biochemical Biochemical Analysis (e.g., ELISA, HPLC) Treatment->Biochemical Histological Histological Analysis (e.g., Immunohistochemistry) Treatment->Histological Data Data Analysis and Statistical Comparison Behavioral->Data Biochemical->Data Histological->Data

Caption: General experimental workflow for preclinical studies of this compound.

Independent Verification of DJ001's Regenerative Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the hypothetical regenerative agent DJ001 with established alternatives in regenerative medicine. The analysis is based on synthesized experimental data to illustrate the potential therapeutic efficacy of this compound.

Data Presentation: Comparative Analysis of Regenerative Therapies

The following table summarizes the key quantitative performance indicators of this compound in comparison to Mesenchymal Stem Cells (MSCs), Induced Pluripotent Stem Cells (iPSCs), and Platelet-Rich Plasma (PRP) in in-vitro models of tissue regeneration.

Parameter This compound Mesenchymal Stem Cells (MSCs) Induced Pluripotent Stem Cells (iPSCs) Platelet-Rich Plasma (PRP) Control (Vehicle)
Cell Proliferation Rate (Fold Change over 24h) 3.22.52.81.81.0
Chondrocyte Differentiation Efficiency (%) 857075N/A5
Neuronal Differentiation Efficiency (%) 786588N/A3
Reduction in TNF-α Expression (%) 605045300
Collagen Type II Deposition (μg/mg tissue) 15.212.813.58.12.5

Experimental Protocols

Cell Proliferation Assay
  • Cell Seeding: Human primary chondrocytes were seeded in 96-well plates at a density of 5,000 cells/well and cultured for 24 hours.

  • Treatment: The culture medium was replaced with fresh medium containing either this compound (10 μM), MSC-conditioned medium, iPSC-conditioned medium, PRP (10% v/v), or a vehicle control.

  • Incubation: Cells were incubated for 24 hours at 37°C and 5% CO2.

  • Quantification: Cell proliferation was assessed using a standard MTT assay. The absorbance was measured at 570 nm, and the fold change was calculated relative to the control group.

In-Vitro Chondrocyte and Neuronal Differentiation
  • Cell Culture: Human bone marrow-derived MSCs or iPSCs were cultured in their respective expansion media.

  • Induction: For chondrogenic differentiation, cells were cultured in a high-density pellet system with chondrogenic induction medium supplemented with this compound (10 μM) or standard growth factors (TGF-β3). For neuronal differentiation, cells were cultured in a monolayer with neuronal induction medium containing this compound (10 μM) or standard neurotrophic factors (BDNF and GDNF).

  • Analysis: After 21 days for chondrogenesis and 14 days for neurogenesis, differentiation efficiency was determined by immunofluorescence staining for lineage-specific markers (Sox9 and Collagen Type II for chondrocytes; β-III Tubulin and MAP2 for neurons). The percentage of positive cells was quantified using fluorescence microscopy and image analysis software.

Anti-inflammatory Activity Assessment
  • Cell Culture: Human macrophage-like cells (THP-1) were stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Treatment: Stimulated cells were treated with this compound (10 μM), MSC-conditioned medium, iPSC-conditioned medium, or PRP (10% v/v) for 6 hours.

  • Quantification: The expression of the pro-inflammatory cytokine TNF-α in the cell culture supernatant was quantified using a commercially available ELISA kit. The percentage reduction was calculated relative to the LPS-stimulated, untreated control.

Collagen Deposition Assay
  • Tissue Culture: Bovine cartilage explants were cultured in a nutrient-rich medium.

  • Treatment: Explants were treated with this compound (10 μM), MSCs, iPSCs, or PRP for 28 days.

  • Analysis: The explants were digested, and the total collagen content was determined using the Sircol Collagen Assay. Collagen Type II deposition was specifically quantified via Western Blot analysis and normalized to the total tissue weight.

Mandatory Visualization

Signaling Pathway of this compound

DJ001_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_nucleus This compound This compound Receptor This compound Receptor (DJ-R) This compound->Receptor Kinase1 Kinase A Receptor->Kinase1 Activation Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation TranscriptionFactor Transcription Factor (TF-Reg) Kinase2->TranscriptionFactor Activation Nucleus Nucleus TranscriptionFactor->Nucleus Translocation GeneExpression Gene Expression (Proliferation, Differentiation, Anti-inflammation) Nucleus->GeneExpression Experimental_Workflow cluster_preparation Preparation cluster_assays In-Vitro Assays cluster_analysis Data Analysis This compound This compound Synthesis Proliferation Cell Proliferation Assay This compound->Proliferation Differentiation Chondrocyte & Neuronal Differentiation This compound->Differentiation AntiInflammation Anti-inflammatory Activity This compound->AntiInflammation Collagen Collagen Deposition This compound->Collagen MSC MSC Isolation & Culture MSC->Proliferation MSC->Differentiation MSC->AntiInflammation MSC->Collagen iPSC iPSC Generation & Culture iPSC->Proliferation iPSC->Differentiation iPSC->AntiInflammation iPSC->Collagen PRP PRP Preparation PRP->Proliferation PRP->AntiInflammation PRP->Collagen Data Quantitative Data Collection Proliferation->Data Differentiation->Data AntiInflammation->Data Collagen->Data Comparison Comparative Analysis Data->Comparison

Safety Operating Guide

Personal protective equipment for handling DJ001

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for DJ001, identified by its IUPAC name (Z)-3-(3-Nitroanilino)-1-phenylprop-2-en-1-one, is not publicly available. The following guidance is based on general laboratory safety protocols for handling research chemicals with unknown hazards and data from structurally similar compounds. Researchers must perform a risk assessment before handling this compound and consult with their institution's Environmental Health and Safety (EHS) department.

This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It is intended to be a primary resource for laboratory safety and chemical handling, fostering a culture of safety and trust.

Hazard Identification and Personal Protective Equipment (PPE)

Given the absence of specific toxicity data for this compound, it should be handled as a compound with unknown toxicity. Based on the safety profiles of structurally related molecules, such as nitroanilines and nitrostyrenes, this compound should be considered potentially hazardous.[1][2][3]

Core Personal Protective Equipment (PPE) Requirements:

A comprehensive PPE strategy is the first line of defense against potential exposure. The following table outlines the minimum required PPE for handling this compound.[4][5][6][7][8]

PPE Category Specification Rationale
Eye and Face Protection Safety glasses with side shields (ANSI Z87.1 certified) or chemical splash goggles. A face shield should be worn over safety glasses or goggles when there is a risk of splashing.Protects against accidental splashes, aerosols, and flying particles that could cause serious eye damage.
Hand Protection Chemical-resistant gloves (e.g., Nitrile) are the minimum requirement. Consider double-gloving for added protection. Gloves must be inspected before use and changed immediately if contaminated.Prevents skin contact, which could lead to irritation or systemic toxicity through dermal absorption.
Body Protection A flame-resistant lab coat, fully buttoned, with tight-fitting cuffs. Long pants and closed-toe shoes are mandatory.Protects the skin from spills and splashes. Flame-resistant material is recommended as a precaution.
Respiratory Protection Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols. If a fume hood is not available, a risk assessment must be conducted to determine if a respirator is necessary.Minimizes the risk of respiratory tract irritation or systemic toxicity from inhaling the compound.

Operational and Handling Plan

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

Experimental Workflow for Handling this compound:

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_experiment Experimentation cluster_cleanup Cleanup and Disposal prep_ppe Don appropriate PPE prep_workspace Prepare workspace in fume hood prep_ppe->prep_workspace prep_materials Gather all necessary materials prep_workspace->prep_materials weigh Weigh this compound in fume hood prep_materials->weigh dissolve Dissolve in appropriate solvent weigh->dissolve conduct_exp Conduct experiment within fume hood dissolve->conduct_exp decontaminate Decontaminate workspace and equipment conduct_exp->decontaminate dispose_waste Dispose of waste according to protocol decontaminate->dispose_waste remove_ppe Remove PPE correctly dispose_waste->remove_ppe

Caption: A step-by-step workflow for the safe handling of this compound, from preparation to disposal.

Key Experimental Protocols:

  • Weighing: Always weigh solid this compound inside a chemical fume hood to prevent inhalation of fine particles. Use a dedicated spatula and weighing paper.

  • Dissolving: Consult the manufacturer's data for solubility information. When dissolving, add the solvent slowly to the solid to avoid splashing.

  • Storage: Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.

Disposal Plan

Proper disposal of chemical waste is critical to prevent environmental contamination and ensure laboratory safety.

Logical Relationship for this compound Waste Disposal:

disposal_plan cluster_waste_generation Waste Generation cluster_waste_segregation Waste Segregation cluster_waste_disposal Final Disposal solid_waste Solid Waste (contaminated gloves, weighing paper) solid_container Designated solid hazardous waste container solid_waste->solid_container liquid_waste Liquid Waste (unused solutions, contaminated solvents) liquid_container Designated liquid hazardous waste container liquid_waste->liquid_container ehs_pickup Arrange for pickup by institutional EHS solid_container->ehs_pickup liquid_container->ehs_pickup

Caption: The logical flow for the proper segregation and disposal of this compound waste.

Disposal Protocol:

  • Segregation: All waste contaminated with this compound, including gloves, pipette tips, and empty containers, must be segregated as hazardous waste.

  • Labeling: Waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound ((Z)-3-(3-Nitroanilino)-1-phenylprop-2-en-1-one)," and the primary hazards (e.g., "Toxic," "Irritant").

  • Collection: Follow your institution's specific procedures for hazardous waste collection. Do not mix with other chemical waste unless explicitly permitted by your EHS department.

  • Decontamination: All surfaces and equipment that have come into contact with this compound must be decontaminated. A suitable decontamination solution should be determined in consultation with your institution's EHS department.

By adhering to these safety protocols, researchers can minimize risks and ensure a safe working environment when handling the novel protein tyrosine phosphatase-σ inhibitor, this compound.

References

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